molecular formula C18H38O9S B8103774 Thiol-PEG9-alcohol

Thiol-PEG9-alcohol

Cat. No.: B8103774
M. Wt: 430.6 g/mol
InChI Key: HJPMIMRXVZSWPJ-UHFFFAOYSA-N
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Description

Thiol-PEG9-alcohol is a useful research compound. Its molecular formula is C18H38O9S and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O9S/c19-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28/h19,28H,1-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPMIMRXVZSWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCS)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thiol-PEG9-alcohol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety and handling of Thiol-PEG9-alcohol. The following sections detail the material's properties, potential hazards, safe handling procedures, emergency protocols, and experimental applications. This guide is intended for professionals in research and drug development who utilize this compound in their work.

Chemical and Physical Properties

This compound is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal thiol (-SH) group and a terminal alcohol (-OH) group, connected by a 9-unit ethylene glycol chain. The thiol group allows for covalent attachment to various substrates, while the hydroxyl group can be used for further chemical modification.[1] While specific data for this compound is limited, the properties of similar PEG and thiol compounds provide a basis for safe handling.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValue/InformationSource
Molecular Formula C₁₈H₃₈O₉S[2]
Molecular Weight 430.55 g/mol [2]
Appearance May be a low-melting solid or viscous liquid.[3]
Solubility Soluble in water and polar organic solvents like DMSO and DMF.[3]
Odor Thiols are known for their strong, unpleasant odors.
Boiling Point Thiols generally have lower boiling points than corresponding alcohols.
Stability Air and light sensitive. Stable under recommended storage conditions.

Safety and Hazard Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. However, based on the functional groups and related compounds, several hazards should be considered.

Table 2: Hazard Identification and GHS Classification (based on related compounds)

HazardGHS Classification (Typical for similar thiols)Precautionary StatementsSource
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
Respiratory Irritation Category 3H335: May cause respiratory irritation.
Acute Oral Toxicity Category 4 (for some PEG derivatives)H302: Harmful if swallowed.
Aquatic Toxicity Category 1 (for some PEG derivatives)H410: Very toxic to aquatic life with long lasting effects.

Note: Specific toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are not available for this compound. General polyethylene glycol (PEG) compounds are considered to have low toxicity. However, the thiol group can present its own set of hazards.

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a respirator may be necessary.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is typically 2-8°C.

  • Protect from air and light.

Emergency Procedures

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible. Vapors are heavier than air and may spread along floors. Hazardous combustion products may include carbon oxides and sulfur oxides.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.

Experimental Protocols and Workflows

This compound is a versatile linker used in various applications, including bioconjugation and the formation of self-assembled monolayers (SAMs).

General Bioconjugation Protocol

This protocol outlines a general procedure for conjugating this compound to a maleimide-activated protein.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve Protein: Dissolve the maleimide-activated protein in the conjugation buffer to a desired concentration.

  • Dissolve this compound: Immediately before use, dissolve this compound in the conjugation buffer.

  • Reaction: Add the this compound solution to the protein solution at a specific molar ratio (e.g., 10:1 linker to protein).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add a quenching reagent to cap any unreacted maleimide groups.

  • Purification: Purify the PEGylated protein conjugate using a suitable chromatography method to remove excess linker and unreacted protein.

Below is a logical workflow for the bioconjugation process.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Dissolve Maleimide- activated Protein Mix Mix Protein and PEG Solutions Protein_Prep->Mix PEG_Prep Dissolve this compound PEG_Prep->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify Final_Product PEGylated Protein Purify->Final_Product

Caption: General workflow for protein bioconjugation with this compound.

Protocol for Self-Assembled Monolayer (SAM) Formation on Gold

This protocol describes the formation of a SAM of this compound on a gold surface.

Materials:

  • Gold-coated substrate

  • This compound

  • Absolute ethanol (or other suitable solvent)

  • Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED )

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by extensive rinsing with deionized water and ethanol. Dry the substrate under a stream of nitrogen.

  • Thiol Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in absolute ethanol.

  • Immersion: Immerse the clean, dry gold substrate into the thiol solution.

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules.

  • Drying: Dry the SAM-coated substrate under a stream of nitrogen.

The following diagram illustrates the workflow for SAM formation.

SAM_Formation_Workflow Start Start Clean_Substrate Clean Gold Substrate Start->Clean_Substrate Immerse_Substrate Immerse Substrate in Solution Clean_Substrate->Immerse_Substrate Prepare_Solution Prepare this compound Solution Prepare_Solution->Immerse_Substrate Incubate Incubate for 12-24h Immerse_Substrate->Incubate Rinse_Substrate Rinse with Solvent Incubate->Rinse_Substrate Dry_Substrate Dry with Nitrogen Rinse_Substrate->Dry_Substrate End SAM-coated Substrate Dry_Substrate->End

Caption: Workflow for forming a self-assembled monolayer on a gold surface.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive risk assessment before use. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

introductory applications of Thiol-PEG9-alcohol in drug delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-PEG9-alcohol

This compound (HS-(CH2CH2O)9-OH) is a heterobifunctional polyethylene glycol (PEG) linker that is gaining significant attention in the field of drug delivery. Its structure, featuring a terminal thiol group and a terminal hydroxyl group connected by a nine-unit PEG chain, offers a versatile platform for the development of advanced therapeutic systems. The thiol group provides a reactive handle for covalent attachment to various entities, including nanoparticles, proteins, and drug molecules, often through stable thiol-ether or cleavable disulfide bonds. The hydroxyl group can be further modified or can contribute to the overall hydrophilicity of the conjugate.

The PEG component of the linker is crucial for its utility in drug delivery. PEGylation, the process of attaching PEG chains to molecules or surfaces, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. The hydrophilic and flexible nature of the PEG chain can increase the solubility and stability of hydrophobic drugs, prolong their circulation time in the bloodstream by reducing renal clearance and recognition by the reticuloendothelial system, and decrease the immunogenicity of conjugated proteins or peptides.

This compound is particularly useful in the construction of various drug delivery platforms, including:

  • Nanoparticle Functionalization: The thiol group can be used to anchor the PEG linker to the surface of metallic nanoparticles, such as gold nanoparticles, creating a hydrophilic shell that enhances their stability and biocompatibility.

  • Liposome and Micelle Modification: Incorporation of this compound into the lipid bilayer of liposomes or the structure of micelles can improve their in vivo performance.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): Thiol-PEG linkers are employed in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.

This technical guide will provide an overview of the introductory applications of this compound in drug delivery, including representative quantitative data, detailed experimental protocols, and visualizations of relevant workflows.

Data Presentation

Due to the limited availability of comprehensive quantitative data specifically for this compound in a single source, the following tables present representative data from studies on drug delivery systems utilizing short-chain Thiol-PEG-alcohol linkers. This data illustrates the typical physicochemical properties and in vitro performance of such systems.

Table 1: Physicochemical Characterization of Thiol-PEG Functionalized Nanoparticles

FormulationCore MaterialDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
GNP-PEG-SHGoldDoxorubicin55 ± 50.15 ± 0.03-15.2 ± 1.88.5 ± 0.785 ± 5
Lipo-PEG-SHLiposomePaclitaxel110 ± 100.12 ± 0.02-20.5 ± 2.15.2 ± 0.492 ± 4
PLGA-PEG-SHPLGACurcumin150 ± 150.18 ± 0.04-25.8 ± 2.512.1 ± 1.178 ± 6

Data is representative and compiled from various sources on similar short-chain Thiol-PEG-alcohol systems.

Table 2: In Vitro Drug Release Kinetics from Thiol-PEG Functionalized Nanoparticles

FormulationTime (h)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
GNP-PEG-SH (Disulfide Linkage)25 ± 120 ± 2
815 ± 255 ± 4
2430 ± 385 ± 5
4840 ± 495 ± 3
Lipo-PEG-SH (Ester Linkage)28 ± 115 ± 2
825 ± 340 ± 3
2450 ± 470 ± 5
4865 ± 580 ± 6

Data is representative and illustrates the pH-sensitive release often engineered into these systems, particularly with disulfide linkages that are cleaved in the reductive intracellular environment.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Thiol-PEG-alcohol in drug delivery.

Protocol 1: Synthesis of this compound Functionalized Gold Nanoparticles (GNPs)

Objective: To synthesize gold nanoparticles and functionalize their surface with this compound.

Materials:

  • Gold(III) chloride trihydrate (HAuCl4·3H2O)

  • Sodium citrate dihydrate

  • This compound (HS-(CH2CH2O)9-OH)

  • Milli-Q water

  • Glassware (cleaned with aqua regia)

Procedure:

  • Synthesis of Gold Nanoparticles (Citrate Reduction Method):

    • Bring 100 mL of Milli-Q water to a rolling boil in a clean Erlenmeyer flask with a stir bar.

    • Add 1 mL of 1% (w/v) HAuCl4 solution to the boiling water.

    • Continue boiling for 1 minute.

    • Rapidly add 2 mL of 1% (w/v) sodium citrate solution while stirring vigorously.

    • The solution will change color from yellow to deep red, indicating the formation of GNPs.

    • Continue boiling and stirring for 15 minutes.

    • Remove from heat and allow to cool to room temperature.

  • Functionalization with this compound:

    • To the GNP solution, add this compound to a final concentration of 1 µM.

    • Stir the solution at room temperature for 24 hours to allow for the formation of gold-sulfur bonds.

    • Purify the PEGylated GNPs by centrifugation at 12,000 x g for 30 minutes.

    • Remove the supernatant and resuspend the nanoparticle pellet in Milli-Q water.

    • Repeat the centrifugation and resuspension steps two more times to remove excess unbound this compound.

    • Characterize the functionalized GNPs for size, zeta potential, and surface modification (e.g., using DLS, TEM, and FTIR).

Protocol 2: Drug Loading onto this compound Functionalized Nanoparticles

Objective: To load a therapeutic agent (e.g., Doxorubicin) onto the surface of PEGylated nanoparticles.

Materials:

  • This compound functionalized nanoparticles

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Disperse the this compound functionalized nanoparticles in PBS at a concentration of 1 mg/mL.

  • Dissolve Doxorubicin hydrochloride in PBS to a concentration of 2 mg/mL.

  • Mix the nanoparticle dispersion and the doxorubicin solution at a 1:1 volume ratio.

  • If a cleavable disulfide bond is desired, ensure the drug is modified with a thiol-reactive group (e.g., maleimide) and the PEG linker has a free thiol.

  • Incubate the mixture at room temperature for 24 hours with gentle stirring, protected from light.

  • To remove unloaded drug, dialyze the mixture against PBS (pH 7.4) for 48 hours, with buffer changes every 6 hours.

  • Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of doxorubicin at 480 nm.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxicity of drug-loaded this compound functionalized nanoparticles on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Drug-loaded nanoparticles

  • Free drug solution (as a positive control)

  • Empty nanoparticles (as a negative control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Mandatory Visualization

Drug_Delivery_Workflow Experimental Workflow for this compound Based Drug Delivery System cluster_synthesis Synthesis & Formulation synthesis Synthesis of This compound functionalization Surface Functionalization with this compound synthesis->functionalization np_synthesis Nanoparticle (e.g., GNP, Liposome) Formulation np_synthesis->functionalization drug_loading Drug Loading functionalization->drug_loading size_zeta Size & Zeta Potential (DLS) drug_loading->size_zeta morphology Morphology (TEM, SEM) drug_loading->morphology drug_content Drug Loading & Encapsulation Efficiency drug_loading->drug_content release_kinetics In Vitro Drug Release drug_loading->release_kinetics stability Stability in Biological Media drug_loading->stability cytotoxicity Cytotoxicity Assay (e.g., MTT) stability->cytotoxicity cellular_uptake Cellular Uptake (Confocal Microscopy) cytotoxicity->cellular_uptake

Caption: Workflow for the development and in vitro testing of a this compound drug delivery system.

An In-depth Technical Guide to the Hydrophilicity of Thiol-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of Thiol-PEG9-alcohol (HS-(CH2)2-(O(CH2)2)9-OH), a bifunctional molecule increasingly utilized in drug delivery, surface modification, and bioconjugation. This document outlines the molecule's key physicochemical characteristics, detailed experimental protocols for its analysis, and the underlying principles governing its behavior in aqueous environments.

Core Concepts: Understanding the Hydrophilicity of this compound

This compound is a heterobifunctional linker composed of a terminal thiol (-SH) group, a hydrophilic nona(ethylene glycol) (PEG9) spacer, and a terminal hydroxyl (-OH) group. Its significant hydrophilicity is a direct consequence of the PEG chain. The repeating ether units of the PEG spacer readily form hydrogen bonds with water molecules, leading to high aqueous solubility. This property is crucial for its applications in biological systems, where it can enhance the solubility and circulation time of conjugated drugs or nanoparticles[1][2].

The thiol group provides a reactive handle for covalent attachment to surfaces, particularly gold, or to other molecules via thiol-maleimide or thiol-disulfide chemistry[2]. The terminal alcohol group offers a further site for chemical modification.

Physicochemical Properties and Data

PropertyValueDescription
Molecular Formula C18H38O9SThe chemical formula of this compound.
Molecular Weight 430.55 g/mol The mass of one mole of the substance.
Calculated LogP 0.0413The logarithm of the octanol-water partition coefficient. A value close to zero indicates a balanced distribution between hydrophilic and lipophilic phases, with a slight preference for the aqueous phase, signifying high hydrophilicity[3].
Water Solubility High (Qualitative)While a specific value is not published, PEGylated molecules, especially with short PEG chains like PEG9, are known to be highly soluble in water and aqueous buffers[4].
Expected Water Contact Angle Low (Qualitative)Surfaces modified with this compound are expected to be highly hydrophilic, resulting in a low water contact angle, indicating good wetting by water.

Experimental Protocols for Hydrophilicity Assessment

To quantitatively assess the hydrophilicity of this compound, two primary experimental techniques are recommended: Contact Angle Goniometry for surface analysis and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for characterizing the molecule itself or its conjugates.

Contact Angle Goniometry for Surface Hydrophilicity

This method measures the angle at which a liquid droplet interfaces with a solid surface, providing a direct indication of wettability. A lower contact angle corresponds to higher hydrophilicity.

Experimental Workflow:

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_measure Measurement sub_clean Clean Gold Substrate (e.g., Piranha solution) sub_rinse Rinse with DI Water and Ethanol sub_clean->sub_rinse sub_dry Dry under Nitrogen sub_rinse->sub_dry prepare_sol Prepare this compound Solution in Ethanol (e.g., 1 mM) sub_dry->prepare_sol immerse Immerse Gold Substrate in Thiol Solution (12-24h) prepare_sol->immerse rinse_sam Rinse with Ethanol to Remove Physisorbed Molecules immerse->rinse_sam dry_sam Dry under Nitrogen rinse_sam->dry_sam goniometer Place Substrate in Goniometer dry_sam->goniometer dispense Dispense Water Droplet (e.g., 2-5 µL) goniometer->dispense image Capture High-Resolution Image of Droplet dispense->image analyze Analyze Image to Measure Contact Angle image->analyze G cluster_prep Sample & System Preparation cluster_analysis Analysis prepare_sample Dissolve this compound in Mobile Phase A inject Inject Sample onto Column prepare_sample->inject prepare_mobile Prepare Mobile Phases: A: Aqueous (e.g., 0.1% TFA in Water) B: Organic (e.g., 0.1% TFA in Acetonitrile) equilibrate Equilibrate RP-HPLC Column (e.g., C18) with Mobile Phase A prepare_mobile->equilibrate equilibrate->inject gradient Apply Gradient Elution (Increasing % of Mobile Phase B) inject->gradient detect Detect Eluting Compound (e.g., UV-Vis or ELSD) gradient->detect analyze Analyze Chromatogram for Retention Time detect->analyze

References

Methodological & Application

Application Notes and Protocols for Protein Modification using Thiol-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG9-alcohol is a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal thiol (-SH) group and a terminal alcohol (-OH) group connected by a nine-unit polyethylene glycol (PEG) chain, offers significant versatility for protein modification. The thiol group provides a reactive handle for covalent attachment to proteins, typically at cysteine residues, while the hydrophilic PEG chain can enhance the solubility, stability, and pharmacokinetic properties of the modified protein. The terminal alcohol group can serve as a secondary site for further functionalization or contribute to the overall physicochemical properties of the conjugate.

This document provides detailed application notes and experimental protocols for the use of this compound in protein modification, including its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Properties of this compound

PropertyValueReference
Molecular Formula C18H38O9S[1]
Molecular Weight 430.55 g/mol [1]
Appearance Liquid or low-melting solid[2]
Solubility Soluble in water and most organic solventsGeneral PEG properties
Reactive Groups Thiol (-SH), Alcohol (-OH)[3]

Applications in Protein Modification

The unique bifunctional nature of this compound allows for several strategic approaches to protein modification:

  • PEGylation: The primary application is the covalent attachment of the PEG linker to a protein, a process known as PEGylation. This can improve the therapeutic properties of protein drugs by increasing their hydrodynamic size, which in turn can reduce renal clearance and extend circulating half-life[4].

  • Antibody-Drug Conjugates (ADCs): In the context of ADCs, this compound can act as a linker to connect a cytotoxic drug to an antibody. The thiol end can be reacted with a maleimide-functionalized drug, and the alcohol end can be further modified if necessary, or it can simply serve to improve the ADC's solubility and stability.

  • PROTACs: this compound is a valuable tool for the synthesis of PROTACs. These are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target protein's degradation. The thiol and alcohol groups provide convenient handles for attaching the target protein binder and the E3 ligase ligand, respectively.

  • Surface Modification: The thiol group can be used to anchor the PEG linker to gold surfaces or nanoparticles, while the alcohol group remains available for further functionalization.

Experimental Protocols

Protocol 1: General Protein PEGylation with this compound via Thiol-Maleimide Chemistry

This protocol describes the conjugation of this compound to a protein containing a reactive cysteine residue that has been functionalized with a maleimide group.

Materials:

  • Protein of interest with an accessible cysteine residue

  • Maleimide activation reagent (e.g., Maleimide-PEG-NHS ester)

  • This compound

  • Reducing agent (e.g., TCEP-HCl or DTT)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Quenching solution: 1 M β-mercaptoethanol or cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation and Reduction (if necessary):

    • If the target cysteine residue is part of a disulfide bond, it must first be reduced.

    • Dissolve the protein in Reaction Buffer.

    • Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP-HCl).

    • Incubate at room temperature for 1-2 hours.

    • Remove the excess reducing agent by dialysis or using a desalting column.

  • Maleimide Activation of the Protein (if not already activated):

    • Immediately after removing the reducing agent, add a 10-20 fold molar excess of the maleimide activation reagent to the protein solution.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light.

    • Remove excess maleimide reagent by dialysis or a desalting column.

  • Conjugation of this compound:

    • Add a 10-50 fold molar excess of this compound to the maleimide-activated protein solution.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction is highly selective for thiols at a pH between 6.5 and 7.5.

  • Quenching the Reaction:

    • Add a molar excess of the quenching solution (e.g., β-mercaptoethanol) to react with any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Purify the conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted this compound and other small molecules.

  • Characterization:

    • Confirm successful conjugation and assess the purity of the product using SDS-PAGE, which will show an increase in the molecular weight of the protein.

    • Determine the extent of modification using mass spectrometry (MS).

experimental_workflow cluster_prep Protein Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein Protein with Cysteine reduction Reduction of Disulfide Bonds (optional) protein->reduction maleimide_activation Maleimide Activation reduction->maleimide_activation conjugation Thiol-Maleimide Reaction maleimide_activation->conjugation thiol_peg This compound thiol_peg->conjugation quenching Quenching conjugation->quenching purification Purification (SEC/IEX) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Workflow for protein PEGylation with this compound.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where a target protein binder (with a reactive group for the thiol) and an E3 ligase ligand (with a reactive group for the alcohol) are joined by the this compound linker.

Materials:

  • Target protein binder (e.g., with a maleimide group)

  • E3 ligase ligand (e.g., with a carboxylic acid group)

  • This compound

  • Coupling reagents for esterification (e.g., EDC, NHS)

  • Reaction solvents (e.g., DMF, DMSO)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Conjugation of this compound to the Target Protein Binder:

    • Dissolve the maleimide-functionalized target protein binder and a slight molar excess of this compound in an appropriate solvent (e.g., DMF).

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the resulting conjugate (Binder-PEG9-alcohol) by preparative HPLC.

  • Activation of the E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand containing a carboxylic acid in an anhydrous solvent (e.g., DMF).

    • Add EDC and NHS to activate the carboxylic acid, forming an NHS ester.

    • Stir at room temperature for 1-2 hours.

  • Conjugation of the Activated E3 Ligase Ligand to the Binder-PEG9-alcohol:

    • Add the purified Binder-PEG9-alcohol to the activated E3 ligase ligand solution.

    • Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

    • Stir the reaction at room temperature overnight.

    • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC by preparative HPLC.

    • Confirm the identity and purity of the PROTAC using LC-MS and NMR.

protac_synthesis cluster_step1 Step 1: Thiol Conjugation cluster_step2 Step 2: Alcohol Conjugation cluster_analysis Analysis binder Target Protein Binder (Maleimide) conjugate1 Binder-PEG9-alcohol binder->conjugate1 thiol_peg This compound thiol_peg->conjugate1 protac Final PROTAC conjugate1->protac e3_ligand E3 Ligase Ligand (Carboxylic Acid) activated_e3 Activated E3 Ligase Ligand (NHS Ester) e3_ligand->activated_e3 activated_e3->protac characterization Purification & Characterization (HPLC, LC-MS, NMR) protac->characterization

Caption: PROTAC synthesis workflow using this compound.

Quantitative Data Analysis

Drug-to-Antibody Ratio (DAR) Calculation for ADCs

For ADCs synthesized using this compound, it is crucial to determine the average number of drug molecules conjugated per antibody, known as the Drug-to-Antibody Ratio (DAR). This can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Example Data Table for DAR Analysis by HIC:

PeakDrug LoadPeak Area (%)Weighted Peak Area
1015.00.00
2235.070.0
3440.0160.0
468.048.0
582.016.0
Total 100.0 294.0
Average DAR 2.94

The average DAR is calculated using the formula: DAR = Σ(Weighted peak area) / 100.

Characterization of Modified Proteins

A thorough characterization of the modified protein is essential to ensure the desired product has been obtained and to understand its properties.

TechniquePurposeExpected Outcome
SDS-PAGE Assess purity and confirm increase in molecular weightA band shift corresponding to the mass of the attached PEG linker(s)
Mass Spectrometry (ESI-MS, MALDI-TOF) Determine the precise mass of the conjugate and the degree of PEGylationA mass increase corresponding to the number of attached this compound molecules
Size-Exclusion Chromatography (SEC) Determine the hydrodynamic size and assess for aggregationAn earlier elution time compared to the unmodified protein and minimal aggregation peaks
Ion-Exchange Chromatography (IEX) Separate species with different numbers of attached PEG linkersResolution of different PEGylated species based on charge differences
Functional Assays Evaluate the biological activity of the modified proteinDetermine if the modification has affected the protein's function (e.g., enzyme activity, binding affinity)

Conclusion

This compound is a versatile and valuable tool for protein modification, offering a straightforward approach to PEGylation and the construction of complex biomolecules like ADCs and PROTACs. The protocols and data presented here provide a foundation for researchers to design and execute their own protein modification strategies using this bifunctional linker. Careful optimization of reaction conditions and thorough characterization of the final product are critical for achieving the desired outcomes in research and drug development.

References

step-by-step guide to nanoparticle functionalization with Thiol-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Step-by-Step Guide to Nanoparticle Functionalization with Thiol-PEG9-alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoparticle functionalization is a critical process for tailoring the surface properties of nanomaterials for a vast range of applications, including drug delivery, biomedical imaging, and diagnostics. Polyethylene glycol (PEG) is widely used for surface modification—a process known as PEGylation—to enhance nanoparticle stability, improve biocompatibility, and reduce non-specific protein binding, which can prolong circulation time in vivo.[1][2][3] The use of a hetero-bifunctional Thiol-PEG-alcohol linker provides a robust method for attaching this protective layer to specific nanoparticle types, particularly those with noble metal surfaces like gold.

This document provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with this compound. The thiol (-SH) group exhibits a strong affinity for gold, forming a stable dative covalent bond, while the terminal alcohol (-OH) group offers a site for potential further conjugation or simply serves to create a hydrophilic surface.[4][5]

Principle of the Method: Ligand Exchange

The functionalization process relies on a ligand exchange reaction. Pre-synthesized gold nanoparticles are often stabilized by a layer of weakly bound citrate ions. The thiol group of the this compound molecule has a much stronger affinity for the gold surface than the citrate ions. When the PEG linker is introduced to the nanoparticle solution, the thiol group displaces the citrate ions and self-assembles on the gold surface, forming a dense, stable monolayer. This process is driven by the formation of a strong gold-sulfur (Au-S) bond.

cluster_1 Ligand Exchange Reaction NP_initial {  AuNP |  Citrate Cap} Reaction Displacement of Citrate Ions NP_initial:e->Reaction:w PEG_reagent HS- (PEG)9 -OH PEG_reagent:e->Reaction:w NP_final {  AuNP |  Thiol-PEG9-OH Layer} Reaction:e->NP_final:w Citrate_released Released Citrate Reaction:e->Citrate_released:w

Caption: Chemical schematic of the ligand exchange process on a gold nanoparticle.

Experimental Protocol

This protocol details the functionalization of pre-synthesized 20 nm citrate-stabilized gold nanoparticles.

Materials and Equipment
  • Nanoparticles: Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm diameter).

  • PEG Reagent: this compound (HS-(CH₂CH₂O)₉-OH).

  • Solvents: Deionized (DI) water (18.2 MΩ·cm), Ethanol.

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4.

  • Equipment:

    • High-speed centrifuge with appropriate rotor and tubes.

    • Vortex mixer.

    • Spectrophotometer (UV-Vis).

    • Dynamic Light Scattering (DLS) instrument.

    • pH meter.

    • Sonicator bath.

Step-by-Step Procedure

start Start: Citrate-AuNPs & Thiol-PEG-OH prep_peg 1. Prepare 1 mg/mL Thiol-PEG9-OH Solution in DI Water start->prep_peg reaction 2. Add PEG solution to AuNPs (e.g., 10,000:1 molar excess) Incubate for 12-24h at RT with gentle stirring prep_peg->reaction centrifuge1 3. Centrifuge to pellet functionalized AuNPs (e.g., 12,000 x g, 20 min) reaction->centrifuge1 supernatant1 Discard Supernatant (contains excess PEG & displaced citrate) centrifuge1->supernatant1 wash1 4. Resuspend pellet in DI Water (Vortex/Sonicate) centrifuge1->wash1 centrifuge2 5. Repeat Centrifugation wash1->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 wash2 6. Repeat Resuspension centrifuge2->wash2 final_product 7. Resuspend final pellet in PBS or desired buffer for storage and characterization wash2->final_product end End: PEGylated AuNPs final_product->end

References

Application Notes: Surface Modification of Gold Nanoparticles with Thiol-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gold nanoparticles (AuNPs) are central to numerous biomedical and diagnostic applications due to their unique optical and electronic properties, biocompatibility, and large surface-to-volume ratio.[1][2] However, unmodified AuNPs are prone to aggregation in biological media and can exhibit non-specific binding. Surface modification is crucial to impart stability and functionality.

Thiol-PEG9-alcohol is a heterobifunctional linker ideal for AuNP surface engineering. The thiol (-SH) group forms a strong covalent bond with the gold surface, providing a robust anchor.[2][3][4] The polyethylene glycol (PEG) spacer, consisting of nine ethylene glycol units, creates a hydrophilic layer that sterically stabilizes the nanoparticles, preventing aggregation and reducing non-specific protein adsorption (the "protein corona"). The terminal alcohol (-OH) group serves as a versatile chemical handle for the subsequent covalent attachment of a wide range of molecules, such as fluorescent dyes, targeting ligands, or therapeutic agents, making these modified nanoparticles a powerful platform for drug delivery and bio-imaging.

These notes provide detailed protocols for the synthesis of AuNPs, their surface modification with this compound, and subsequent characterization.

Data Presentation: Expected Characterization Results

The successful functionalization of gold nanoparticles with this compound can be confirmed by various analytical techniques. The following tables summarize typical quantitative data expected from these characterization methods.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI) Measured by Dynamic Light Scattering (DLS)

Nanoparticle SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Citrate-Stabilized AuNPs20 - 60< 0.3
This compound-AuNPs30 - 80 (Increase of 10-20 nm)< 0.3

Note: The increase in hydrodynamic diameter is indicative of the PEG layer formation on the nanoparticle surface.

Table 2: Zeta Potential and Spectroscopic Properties Measured by Electrophoretic Light Scattering (ELS) and UV-Vis Spectroscopy

Nanoparticle SampleZeta Potential (mV)UV-Vis λmax (nm)
Citrate-Stabilized AuNPs-30 to -50 mV~520 - 535 nm
This compound-AuNPs-5 to -20 mV~523 - 538 nm (Slight Redshift)

Note: The shift in zeta potential towards a more neutral value reflects the shielding of the negative citrate ions by the neutral PEG layer. The slight redshift (~2-5 nm) in the surface plasmon resonance (SPR) peak (λmax) is a result of the change in the local dielectric environment at the nanoparticle surface upon PEGylation.

Experimental Workflows and Diagrams

The overall process involves the synthesis of precursor nanoparticles followed by a ligand exchange reaction to attach the this compound.

G cluster_synthesis Phase 1: AuNP Synthesis cluster_functionalization Phase 2: Surface Modification cluster_characterization Phase 3: Characterization start HAuCl4 Solution heating Heat to Boiling start->heating reductant Add Reducing Agent (e.g., Trisodium Citrate) formation Citrate-Stabilized AuNP Colloid reductant->formation heating->reductant mixing Incubate AuNPs with This compound formation->mixing peg This compound Solution peg->mixing purification Purify via Centrifugation to Remove Excess Ligand mixing->purification final_product PEGylated AuNPs purification->final_product char UV-Vis Spectroscopy DLS & Zeta Potential FTIR / TEM final_product->char

Caption: Workflow for AuNP synthesis and PEGylation.

The diagram below illustrates the molecular interaction at the nanoparticle surface.

G cluster_au Gold Nanoparticle Surface cluster_peg This compound Ligand AuNP Au Surface Thiol Thiol Group (-SH) Thiol->AuNP  Forms Strong  Au-S Bond PEG PEG9 Spacer -(CH2CH2O)9- Alcohol Alcohol Group (-OH)

Caption: Binding of this compound to the AuNP surface.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)

This protocol is a widely used method for producing monodisperse, citrate-stabilized AuNPs.

Materials:

  • Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • High-purity deionized (DI) water (18.2 MΩ·cm)

  • Glassware cleaned with aqua regia and thoroughly rinsed with DI water

Procedure:

  • Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in DI water.

  • In a clean round-bottom flask with a stir bar, bring 50 mL of the 1 mM HAuCl₄ solution to a vigorous boil while stirring.

  • Rapidly inject 5 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

  • Observe the color change of the solution from pale yellow to colorless, then to black, and finally to a deep wine-red color, which indicates the formation of AuNPs.

  • Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature.

  • Store the resulting colloidal AuNP solution at 4°C for future use.

Protocol 2: Surface Modification with this compound

This procedure describes the ligand exchange process to replace the citrate capping agent with this compound.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DI Water

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in DI water or a suitable buffer.

  • To the citrate-stabilized AuNP solution, add the this compound stock solution. The final molar ratio of PEG to AuNPs should be optimized, but a starting point is a high molar excess (e.g., 2000:1 to 4000:1) to ensure complete surface coverage.

  • Allow the mixture to react for at least 2-4 hours at room temperature with gentle stirring. Some protocols suggest longer incubation times (overnight) to ensure complete ligand exchange.

  • Purify the PEGylated AuNPs from excess, unbound this compound. This is typically achieved by repeated centrifugation and resuspension. a. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 13,000 rpm for 30 minutes). The exact speed and time will depend on the nanoparticle size. b. Carefully remove the supernatant containing the unbound ligand. c. Resuspend the nanoparticle pellet in a fresh buffer, such as PBS or DI water, by vortexing or sonicating briefly.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

  • After the final wash, resuspend the purified this compound-AuNPs in the desired buffer for storage or further use.

Protocol 3: Characterization of PEGylated AuNPs

A. UV-Visible (UV-Vis) Spectroscopy:

  • Record the absorbance spectrum of the citrate-stabilized AuNPs and the final PEGylated AuNPs from approximately 400 nm to 700 nm.

  • Confirm the presence of the characteristic Surface Plasmon Resonance (SPR) peak.

  • Note any shift in the λmax post-functionalization, which indicates a change in the surface environment.

B. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Dilute a small aliquot of the nanoparticle suspension in DI water or a low-ionic-strength buffer.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size and size distribution of the nanoparticles before and after PEGylation.

  • Measure the zeta potential to determine the surface charge of the nanoparticles before and after modification.

C. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare samples of lyophilized (freeze-dried) nanoparticles.

  • Acquire FTIR spectra to confirm the presence of PEG on the surface. Look for characteristic PEG peaks, such as the C-O-C ether stretching vibration around 1100 cm⁻¹.

D. Transmission Electron Microscopy (TEM):

  • Deposit a drop of the diluted nanoparticle solution onto a TEM grid and allow it to dry.

  • Image the grid to determine the core size, shape, and monodispersity of the gold nanoparticles. TEM confirms that the core morphology is retained after the ligand exchange process.

References

Thiol-PEG9-alcohol conjugation to antibodies for ADC development

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Application Notes: Thiol-PEG9-Alcohol Conjugation for Antibody-Drug Conjugate (ADC) Development

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small-molecule drugs.[1][2] This targeted delivery approach enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic, off-target toxicity.[2][3] An ADC is composed of three key components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3]

The linker is a critical element, influencing the ADC's stability, pharmacokinetics, and mechanism of payload release. Polyethylene glycol (PEG) linkers are widely used in ADC development due to their favorable properties. The incorporation of a PEG chain, such as a PEG9 linker, can significantly improve the hydrophilicity of the ADC, which helps to prevent aggregation and improve overall solubility and stability. Furthermore, PEGylation can prolong the circulation half-life of the ADC and reduce its immunogenicity.

This document provides detailed protocols for the development of ADCs using a common cysteine-based conjugation strategy. This method involves the reaction of a thiol-reactive maleimide group on a drug-linker complex with free thiol (-SH) groups on the antibody, which are generated by the selective reduction of interchain disulfide bonds.

Principle of Thiol-Maleimide Conjugation

The most prevalent method for cysteine-based conjugation relies on the Michael addition reaction. In this reaction, the nucleophilic thiol groups of cysteine residues on the antibody attack the electrophilic double bond of a maleimide group, which is attached to the drug-payload via the PEG9 linker. This reaction forms a stable covalent thioether bond. The reaction is highly specific for thiols within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than the reaction with amines at neutral pH.

A typical IgG1 antibody has four interchain disulfide bonds that can be reduced to yield up to eight reactive thiol groups for conjugation. This process results in a heterogeneous mixture of ADC species with a drug-to-antibody ratio (DAR) ranging from 0 to 8. The average DAR is a critical quality attribute (CQA) that must be carefully controlled and measured, as it directly impacts the ADC's efficacy and safety.

Diagrams of Workflow and Mechanism

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Normal_Cell Healthy Cell (No Target Antigen) ADC->Normal_Cell No Binding Cancer_Cell Cancer Cell (Target Antigen) ADC->Cancer_Cell Targeting Internalization Receptor-Mediated Endocytosis Cancer_Cell->Internalization Binding Lysosome Lysosome Internalization->Lysosome Trafficking Payload Payload Release Lysosome->Payload Linker Cleavage Apoptosis Apoptosis (Cell Death) Payload->Apoptosis

Caption: High-level overview of an ADC's mechanism of action.

ADC_Development_Workflow start Start: Monoclonal Antibody reduction Step 1: Antibody Reduction (e.g., with TCEP/DTT) start->reduction purification1 Buffer Exchange (Remove Reducing Agent) reduction->purification1 conjugation Step 2: Conjugation (Add Maleimide-PEG9-Drug) purification1->conjugation quenching Quench Reaction (e.g., with Cysteine) conjugation->quenching purification2 Step 3: ADC Purification (e.g., SEC Chromatography) quenching->purification2 characterization Step 4: Characterization (DAR, Purity, Aggregation) purification2->characterization final_adc Final ADC Product characterization->final_adc

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Thiol-maleimide conjugation via Michael addition reaction.

Experimental Protocols

Protocol 1: Partial Reduction of Antibody Interchain Disulfides

This protocol describes the reduction of a monoclonal antibody (e.g., IgG1) to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common choice as it is a stable and odorless reducing agent.

Materials:

  • Monoclonal Antibody (mAb) at 5-10 mg/mL

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Borate Buffer (e.g., 50 mM sodium borate, 50 mM NaCl, pH 8.0)

  • TCEP hydrochloride stock solution (10 mM in water)

  • Desalting columns (e.g., G25)

Procedure:

  • Prepare the antibody solution to a concentration of 5-10 mg/mL in a reaction buffer such as PBS with borate buffer added to adjust the pH to ~8.0.

  • To achieve a target DAR of ~4, add a molar excess of TCEP to the antibody solution. A starting point is 2.0-2.5 equivalents of TCEP per antibody. The exact ratio may require optimization.

  • Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 7.2). This buffer exchange is critical to stop the reduction reaction.

  • Determine the protein concentration and the number of free thiols (e.g., using Ellman's reagent) to confirm successful reduction before proceeding.

Protocol 2: Conjugation of Maleimide-PEG9-Payload to Reduced Antibody

This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.

Materials:

  • Reduced antibody in conjugation buffer (from Protocol 1)

  • Maleimide-PEG9-Payload, dissolved in a compatible organic solvent like DMSO at ~10 mM.

  • Conjugation Buffer (e.g., PBS, pH 7.2)

  • Quenching solution (e.g., 10 mM N-acetylcysteine or cysteine in PBS)

Procedure:

  • Cool the reduced antibody solution to 4°C or place it on ice.

  • Add the Maleimide-PEG9-Payload solution to the reduced antibody. A typical molar ratio is 5-10 moles of the drug-linker per mole of antibody.

  • Allow the reaction to proceed for 1-2 hours at 4°C with gentle mixing. The reaction should be performed in the dark if the payload is light-sensitive.

  • To quench the reaction and cap any unreacted maleimide groups, add a 20-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the drug-linker.

  • Incubate for an additional 20 minutes on ice.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is necessary to remove unconjugated drug-linker, quenching reagent, and solvent.

Materials:

  • Crude ADC reaction mixture (from Protocol 2)

  • Purification system (e.g., FPLC)

  • Size-Exclusion Chromatography (SEC) column

  • Final formulation buffer (e.g., PBS or histidine-based buffer)

Procedure:

  • Equilibrate the SEC column with the final formulation buffer.

  • Load the crude ADC reaction mixture onto the column.

  • Run the chromatography and collect fractions corresponding to the monomeric ADC peak, which will elute first. Unconjugated small molecules will elute later.

  • Pool the fractions containing the purified ADC.

  • Concentrate the purified ADC to the desired final concentration using an appropriate method (e.g., centrifugal filtration).

  • Sterile filter the final product and store at 2-8°C (short-term) or frozen at ≤ -20°C (long-term).

Data Presentation and ADC Characterization

The resulting ADC must be thoroughly characterized to determine its critical quality attributes. The average drug-to-antibody ratio (DAR) is one of the most important parameters.

Table 1: Summary of Typical Reaction Parameters
ParameterProtocol 1: ReductionProtocol 2: Conjugation
Reagents Antibody, TCEPReduced Ab, Maleimide-PEG9-Drug
Buffer pH ~8.06.5 - 7.5
Temperature 37°C4°C
Duration 60-90 minutes1-2 hours
Molar Ratios 2.0 - 2.5 eq. TCEP per Ab5 - 10 eq. Drug-Linker per Ab
Table 2: Methods for Drug-to-Antibody Ratio (DAR) Determination
MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for protein, and another for the drug) to calculate concentrations based on the Beer-Lambert law.Simple, fast, and requires minimal specialized equipment.Can be inaccurate if the drug's extinction coefficient is unknown or if the drug absorbs at 280 nm. Provides average DAR only.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. Each drug addition increases the overall hydrophobicity, allowing separation of DAR0, DAR2, DAR4, etc.Provides information on the distribution of different drug-loaded species, not just the average DAR. Uses non-denaturing conditions.Requires method development; resolution may not be sufficient to separate all species.
Reversed-Phase Liquid Chromatography (RP-LC) Separates the light and heavy chains of the reduced ADC. The DAR is calculated from the weighted average of drug-loaded chains.High resolution; can be directly coupled with mass spectrometry for confirmation.Requires reduction of the ADC, which alters the intact molecule.
Mass Spectrometry (MS) Measures the mass of the intact or reduced ADC. The mass difference between peaks corresponds to the mass of the attached drug-linker, allowing for precise DAR calculation.Highly accurate and provides detailed information on the DAR distribution and location of conjugation (middle-down or bottom-up).Requires specialized equipment and expertise; data analysis can be complex.

By employing these protocols and characterization methods, researchers can reliably produce and analyze ADCs for preclinical and clinical development, leveraging the benefits of PEGylated linkers to create potentially safer and more effective cancer therapies.

References

Application Notes and Protocols: Thiol-PEG9-Alcohol in Hydrogel Formation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely utilized in tissue engineering and drug delivery due to their high water content, biocompatibility, and tunable physicochemical properties.[1] The formation of these hydrogels through thiol-ene "click" chemistry offers a highly efficient and cytocompatible method for creating three-dimensional scaffolds that can encapsulate cells and bioactive molecules.[2][3] Thiol-PEG9-alcohol is a heterobifunctional PEG linker containing a thiol group for crosslinking and a terminal alcohol group that can be further functionalized. This molecule is particularly useful in creating hydrogels with specific properties for controlled release and tissue regeneration applications.

Thiol-ene polymerization proceeds via a step-growth mechanism, resulting in a more homogeneous network structure compared to chain-growth polymerization.[2][4] This allows for greater control over the mechanical properties and degradation kinetics of the hydrogel. These hydrogels can be designed to be degradable through the incorporation of enzyme-sensitive peptide sequences or hydrolytically labile ester linkages, enabling the release of encapsulated therapeutics and facilitating tissue remodeling.

Applications in Tissue Engineering and Drug Delivery

Thiol-PEG-based hydrogels serve as versatile platforms for a variety of biomedical applications:

  • Scaffolds for Tissue Engineering: Their biocompatibility and tunable mechanical properties make them ideal for creating scaffolds that mimic the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation.

  • Controlled Drug and Protein Delivery: The crosslinked network can encapsulate therapeutic molecules, such as small molecule drugs, peptides, and proteins, and release them in a controlled manner. The release kinetics can be tailored by altering the hydrogel's crosslink density and degradation characteristics.

  • 3D Cell Culture: Thiol-ene hydrogels are well-suited for encapsulating cells in a 3D environment that mimics their natural niche, providing a valuable tool for studying cell behavior and for developing cell-based therapies.

  • Regenerative Medicine: These hydrogels can be used as injectable materials for minimally invasive procedures to deliver cells and growth factors to sites of injury, promoting tissue regeneration.

Experimental Protocols

Protocol 1: Formation of this compound Hydrogels via Photo-polymerization

This protocol describes the formation of a PEG hydrogel using a 4-arm PEG-norbornene (PEG4NB) crosslinker and a dithiol-containing peptide, which can be adapted for the incorporation of this compound.

Materials:

  • 4-arm PEG-norbornene (PEG4NB) (e.g., 20 kDa)

  • Enzyme-sensitive peptide crosslinker with cysteine termini (e.g., CGGYC)

  • This compound

  • Photoinitiator (e.g., Lithium arylphosphanate (LAP) or Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells or therapeutic molecules to be encapsulated

  • UV light source (365 nm)

Procedure:

  • Macromer Preparation:

    • Prepare a stock solution of 4-arm PEG-norbornene in PBS.

    • Prepare a stock solution of the dithiol peptide crosslinker in PBS.

    • Prepare a stock solution of this compound in PBS.

    • Prepare a stock solution of the photoinitiator (e.g., 0.1 wt% Irgacure 2959).

  • Precursor Solution:

    • In a sterile, light-protected tube, combine the 4-arm PEG-norbornene, dithiol peptide crosslinker, and this compound solutions. A common starting point is a stoichiometric equivalence of thiol to norbornene groups. The final macromer concentration can be varied (e.g., 10% w/w) to tune the hydrogel properties.

    • If encapsulating cells or therapeutics, gently resuspend them in the precursor solution.

    • Add the photoinitiator to the precursor solution.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (e.g., 365 nm, ~10 mW/cm²) for a sufficient duration (e.g., 10 minutes) to ensure complete crosslinking. The gelation kinetics are typically rapid.

  • Washing and Equilibration:

    • After polymerization, gently remove the hydrogel from the mold and wash it with sterile PBS to remove any unreacted components.

    • For cell culture experiments, equilibrate the hydrogel in the appropriate culture medium.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio:

  • Prepare hydrogel samples as described above.

  • Record the initial weight of the hydrogel (Wi).

  • Immerse the hydrogel in PBS at 37°C and allow it to swell to equilibrium (typically 24-48 hours).

  • Remove the hydrogel, gently blot to remove excess surface water, and record the swollen weight (Ws).

  • The volumetric swelling ratio (Q) can be calculated as Q = Ws / Wi.

B. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples.

  • Perform unconfined compression testing using a mechanical tester.

  • The compressive modulus can be determined from the linear region of the stress-strain curve (typically 10-20% strain).

Quantitative Data

The mechanical and swelling properties of Thiol-PEG hydrogels can be tuned by altering various parameters. The following tables summarize representative data from the literature for similar Thiol-ene PEG hydrogels.

Table 1: Effect of Thiol:Ene Ratio on Hydrogel Properties

Thiol:Ene RatioVolumetric Swelling Ratio (Q)Modulus (kPa)Crosslinking Density (mol/m³)
0.25:1~18~10~100
0.5:1~15~20~150
0.75:1~12~35~250
1:1~10~50~350
Data derived from studies using a 10 wt% macromer solution.

Table 2: Effect of PEG Molecular Weight and Concentration on Protein Release

PEG MW (kDa)PEG Concentration (wt%)BSA Release Efficiency (M∞/MLoad)BSA Diffusivity (10-7 cm²/s)
1050.81.5
10100.61.0
2050.92.0
20100.71.5
BSA: Bovine Serum Albumin

Visualizations

experimental_workflow cluster_prep Macromer Preparation cluster_mix Precursor Solution cluster_gel Hydrogel Formation cluster_post Post-Formation PEG4NB 4-arm PEG-Norbornene Mix Combine and Mix PEG4NB->Mix Peptide Dithiol Peptide Peptide->Mix ThiolPEG Thiol-PEG9-OH ThiolPEG->Mix PI Photoinitiator PI->Mix Cells Add Cells/Drugs Mix->Cells Mold Pipette into Mold Cells->Mold UV UV Exposure (365 nm) Mold->UV Wash Wash with PBS UV->Wash Culture Equilibrate in Media Wash->Culture

Caption: Experimental workflow for Thiol-PEG hydrogel formation.

crosslinking_mechanism cluster_reactants Reactants cluster_initiation Initiation PEGNB PEG-Norbornene Thiol Thiol PEGNB->Thiol Chain Transfer Network Crosslinked Network PEGNB->Network Radical Radical Thiol->Radical UV + Photoinitiator Thiol->Network Radical->PEGNB Thiol Radical Attack

Caption: Thiol-ene "click" chemistry crosslinking mechanism.

References

Application of Thiol-PEG9-alcohol in PROTAC Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Thiol-PEG9-alcohol as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that co-opt the body's own cellular machinery to target and degrade disease-causing proteins. The linker component of a PROTAC is critical to its efficacy, and polyethylene glycol (PEG) linkers, such as this compound, offer significant advantages in terms of solubility, biocompatibility, and optimization of the ternary complex formation.

Introduction to this compound in PROTAC Design

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.

The linker's length, flexibility, and chemical properties play a pivotal role in the stability and geometry of this ternary complex. This compound is a bifunctional linker featuring a thiol (-SH) group at one terminus and a primary alcohol (-OH) group at the other, connected by a flexible nine-unit polyethylene glycol chain. This structure provides several key benefits for PROTAC development:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can enhance cell permeability and bioavailability.

  • Optimal Length and Flexibility: The nine-unit PEG chain offers a significant degree of spatial separation and conformational flexibility, which can be crucial for enabling the productive interaction between the target protein and the E3 ligase.

  • Versatile Conjugation Chemistry: The terminal thiol and alcohol groups allow for versatile and sequential conjugation to the POI and E3 ligase ligands using well-established bioconjugation techniques.

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC is depicted in the signaling pathway below. The PROTAC molecule acts as a bridge, bringing the target protein in close proximity to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Alcohol_Activation_Workflow start This compound step1 Dissolve in anhydrous DCM Add Triethylamine (TEA) start->step1 step2 Cool to 0°C Slowly add p-Toluenesulfonyl chloride (TsCl) step1->step2 step3 Warm to RT and stir overnight step2->step3 step4 Work-up and Purification step3->step4 end Thiol-PEG9-OTs step4->end

Application Notes and Protocols for Self-Assembled Monolayers of Thiol-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the creation and characterization of self-assembled monolayers (SAMs) using Thiol-PEG9-alcohol on gold substrates. These surfaces are of significant interest in biomedical research and drug development due to their ability to resist non-specific protein adsorption, providing a bio-inert background for specific molecular interactions.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold are a fundamental tool in surface science and bio-interfacial engineering. The spontaneous organization of molecules containing a sulfur head group, an alkyl chain spacer, and a terminal functional group onto a gold surface provides a simple yet powerful method for tailoring surface properties. This compound, with its hydrophilic polyethylene glycol (PEG) chain and terminal hydroxyl group, is particularly effective in creating surfaces that resist protein fouling, a critical requirement for biosensors, drug delivery systems, and medical implants.

The formation of a well-ordered SAM is a thermodynamically driven process. The sulfur head group of the this compound molecule forms a strong, semi-covalent bond with the gold surface. Subsequently, van der Waals interactions between the PEG chains and hydrogen bonding between the terminal alcohol groups drive the molecules into a densely packed, organized monolayer. This process, while spontaneous, requires careful control of experimental conditions to achieve a high-quality, reproducible surface.

Key Applications

  • Non-fouling Surfaces: The primary application of this compound SAMs is the creation of surfaces that resist the non-specific adsorption of proteins and other biomolecules. This is crucial for improving the signal-to-noise ratio in biosensing applications.

  • Biomolecule Immobilization: The terminal hydroxyl groups can be further functionalized to covalently attach specific bioreceptors, such as antibodies or DNA probes, for targeted analyte detection.

  • Cell Culture Studies: SAMs can be used to create defined patterns of cell adhesion and growth, enabling fundamental studies of cell-surface interactions.

  • Drug Delivery: PEGylated surfaces can improve the biocompatibility and circulation time of nanoparticles used in drug delivery systems.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of this compound SAMs on gold substrates. A clean environment is paramount for the formation of high-quality SAMs, as even trace contaminants can disrupt the monolayer structure.[1][2] It is recommended to work in a fume hood and to avoid areas where silanes or PDMS have been used.[1][2]

Substrate Preparation

High-quality gold substrates are essential for the formation of well-ordered SAMs. Gold is typically deposited on a substrate like silicon or glass with an adhesion layer of titanium or chromium.

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides with a Ti or Cr adhesion layer)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Deionized (DI) water (18 MΩ·cm)

  • Absolute ethanol (200 proof)

  • Nitrogen gas (high purity)

  • Sonicator

Procedure:

  • Place the gold substrates in a clean glass container.

  • Carefully add freshly prepared Piranha solution to immerse the substrates.

  • Allow the substrates to clean for 10-15 minutes. The solution will become hot.

  • Carefully decant the Piranha solution into a designated waste container.

  • Rinse the substrates thoroughly with copious amounts of DI water.

  • Rinse the substrates with absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the substrates immediately for SAM formation.

SAM Formation

Materials:

  • This compound

  • Absolute ethanol (200 proof)

  • Clean glass or polypropylene vials with sealable caps

  • Tweezers

  • Parafilm®

Procedure:

  • Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve 4.31 mg of this compound (MW: 430.55 g/mol ) in 10 mL of absolute ethanol.

  • Place the clean, dry gold substrates in individual, clean vials.

  • Add enough of the thiol solution to completely immerse each substrate.

  • To minimize oxidation, reduce the headspace above the solution and consider backfilling the vials with an inert gas like nitrogen or argon.[1]

  • Seal the vials tightly with caps and wrap with Parafilm®.

  • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

Post-Formation Rinsing and Drying

Procedure:

  • Remove the substrates from the thiol solution using clean tweezers.

  • Rinse each substrate thoroughly with a stream of fresh absolute ethanol for 15-30 seconds to remove non-chemisorbed molecules.

  • Place the rinsed substrates in a clean vial with fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed molecules.

  • Perform a final rinse with absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere.

Characterization Methods and Expected Data

Characterization TechniqueParameter MeasuredExpected Value for this compound SAMReference Value (Longer PEG-Thiol)
Contact Angle Goniometry Advancing Water Contact Angle (θw)30° - 40°< 15° for HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH
Ellipsometry Monolayer Thickness~2 - 3 nm2.0 nm for HS(CH₂)₁₁(OCH₂CH₂)₃OH
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition (Binding Energy)C 1s: ~285 eV (C-C, C-H), ~286.5 eV (C-O) O 1s: ~533 eV (C-O) S 2p: ~162 eV (S-Au), ~163.5 eV (unbound S) Au 4f: ~84.0 eV (Au 4f7/2), ~87.7 eV (Au 4f5/2)S 2p peaks at 162 eV and 163.4 eV are indicative of thiol presence on a gold surface.
Detailed Characterization Protocols

This technique measures the wettability of the surface, which is directly related to the terminal functional group of the SAM. A hydrophilic surface, as expected for a this compound SAM, will exhibit a low water contact angle.

Procedure:

  • Place the SAM-coated substrate on the goniometer stage.

  • Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.

  • Measure the angle between the substrate surface and the tangent of the droplet at the three-phase boundary. This is the static contact angle.

  • For advancing and receding angles, slowly add and remove water from the droplet while recording the angle.

Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.

Procedure:

  • Measure the optical properties (Ψ and Δ) of the bare gold substrate before SAM formation.

  • After SAM formation, measure the optical properties of the SAM-coated substrate.

  • Model the system as a two-layer model (gold substrate and organic film).

  • Fit the experimental data to the model to determine the thickness of the SAM, assuming a refractive index of ~1.45 for the organic layer.

XPS provides information about the elemental composition and chemical states of the elements on the surface.

Procedure:

  • Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, S 2p, and Au 4f).

  • Analyze the binding energies and peak shapes to determine the chemical states of the elements. The presence of a strong S 2p signal at ~162 eV confirms the covalent bonding of the thiol to the gold surface.

Visualizing the Workflow and Structure

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the formation and characterization of this compound SAMs.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing Gold Gold Substrate Piranha Piranha Cleaning Gold->Piranha Rinse_DI DI Water Rinse Piranha->Rinse_DI Rinse_EtOH Ethanol Rinse Rinse_DI->Rinse_EtOH Dry_N2_Prep N2 Dry Rinse_EtOH->Dry_N2_Prep Immerse Immerse Substrate (24-48h) Dry_N2_Prep->Immerse Thiol_Sol Prepare 1 mM This compound in Ethanol Thiol_Sol->Immerse Rinse_EtOH2 Ethanol Rinse Immerse->Rinse_EtOH2 Sonicate Sonicate in Ethanol Rinse_EtOH2->Sonicate Rinse_EtOH3 Final Ethanol Rinse Sonicate->Rinse_EtOH3 Dry_N2_Post N2 Dry Rinse_EtOH3->Dry_N2_Post Characterization Surface Characterization Dry_N2_Post->Characterization

Workflow for the formation of a this compound SAM.

SAM_Structure cluster_surface Self-Assembled Monolayer Au_surface Gold Substrate (Au) p1 p2 p3 p4 p5 p6 Thiol1 S p1->Thiol1 Au-S Bond Thiol2 S p3->Thiol2 Thiol3 S p5->Thiol3 PEG1 -(CH₂CH₂O)₉- Thiol1->PEG1 PEG2 -(CH₂CH₂O)₉- Thiol2->PEG2 PEG3 -(CH₂CH₂O)₉- Thiol3->PEG3 OH1 -OH PEG1->OH1 OH2 -OH PEG2->OH2 OH3 -OH PEG3->OH3

Schematic of a this compound SAM on a gold surface.

Characterization_Workflow cluster_char Surface Characterization Techniques SAM This compound SAM on Gold ContactAngle Contact Angle Goniometry SAM->ContactAngle Ellipsometry Ellipsometry SAM->Ellipsometry XPS X-ray Photoelectron Spectroscopy (XPS) SAM->XPS Wettability Surface Wettability (Hydrophilicity) ContactAngle->Wettability Determines Thickness Monolayer Thickness Ellipsometry->Thickness Measures Composition Elemental Composition & Chemical States XPS->Composition Analyzes

Workflow for the characterization of SAMs.

References

Application Notes and Protocols for Thiol-PEG9-alcohol in Surface Passivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Thiol-PEG9-alcohol for the passivation of surfaces against non-specific binding. This document details the underlying principles, experimental protocols for various applications, and expected outcomes, enabling researchers to effectively create bio-inert surfaces for sensitive and reliable assays.

Introduction to this compound for Surface Passivation

Non-specific binding (NSB) of proteins and other biomolecules to surfaces is a critical challenge in a wide range of biomedical and biotechnological applications, including biosensing, immunoassays, and cell-based studies. NSB can lead to high background noise, reduced sensitivity, and false-positive results. This compound is a bifunctional molecule designed to create a robust and effective passivation layer on gold and other noble metal surfaces.

The molecule consists of three key components:

  • A thiol group (-SH): This group forms a strong, covalent bond with gold surfaces, leading to the spontaneous formation of a self-assembled monolayer (SAM).

  • A polyethylene glycol (PEG) spacer (9 ethylene glycol units): The PEG chain is highly hydrophilic and creates a hydrated layer on the surface. This layer acts as a physical barrier, sterically hindering the approach of proteins and other biomolecules, thereby preventing their non-specific adsorption. The defined length of nine ethylene glycol units provides a consistent and effective passivation layer.

  • A terminal alcohol group (-OH): The hydroxyl terminus is hydrophilic and contributes to the protein-repellent properties of the surface. It can also serve as a reactive site for further chemical modification if desired, allowing for the covalent attachment of specific ligands or biomolecules.

Mechanism of Action: Preventing Non-Specific Binding

The primary mechanism by which this compound passivates surfaces is through the formation of a dense, hydrophilic, and sterically repulsive layer. When a gold surface is exposed to a solution of this compound, the thiol groups readily react with the gold, forming a stable gold-thiolate bond. This leads to the self-assembly of the molecules into a tightly packed monolayer.

The nine ethylene glycol units of the PEG chain extend from the surface, creating a brush-like structure. In an aqueous environment, these PEG chains are heavily hydrated, forming a dynamic layer of associated water molecules. This hydrated layer presents an entropic penalty to proteins attempting to adsorb, as it would require the displacement of these water molecules. Furthermore, the flexible nature of the PEG chains creates a steric barrier that physically prevents proteins from reaching the underlying substrate. The terminal hydroxyl groups enhance the hydrophilicity of the surface, further contributing to its resistance to protein fouling.

Applications

Surfaces passivated with this compound are ideal for a variety of applications where minimizing non-specific binding is crucial:

  • Surface Plasmon Resonance (SPR): To ensure that observed binding events are specific to the immobilized ligand.

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To accurately measure the mass and viscoelastic properties of specific molecular interactions without interference from non-specific adsorption.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To reduce background signal and improve the signal-to-noise ratio.

  • Cell-Based Assays: To create non-adhesive surfaces for studying cell behavior in suspension or for patterning cell adhesion.

  • Biosensors and Microarrays: To enhance the specificity and sensitivity of detection.

  • Drug Delivery Systems: To create "stealth" nanoparticles that can evade the immune system and have longer circulation times.

Quantitative Data on Protein Adsorption on PEGylated Surfaces

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for similar short-chain hydroxyl-terminated PEG-thiol self-assembled monolayers on gold surfaces, demonstrating their effectiveness in reducing non-specific protein adsorption.

Table 1: Reduction of Non-Specific Protein Adsorption Measured by Surface Plasmon Resonance (SPR)

Protein (Concentration)SurfaceAdsorbed Amount (ng/cm²)Percent Reduction vs. Bare GoldReference
Fibrinogen (1 mg/mL)Bare Gold~350-[1]
HS-(CH2)11-(OCH2CH2)6-OH< 5>98%[1]
Lysozyme (1 mg/mL)Bare Gold~150-[1]
HS-(CH2)11-(OCH2CH2)6-OH< 5>96%[1]
Bovine Serum Albumin (1 mg/mL)Bare Gold~200-
PEG5k-b/2k(1/3)~1095%

Table 2: QCM-D Analysis of Protein Adsorption on Functionalized Gold Surfaces

Blocking AgentProteinMass Uptake (ng/cm²)Reference
None (Bare Gold)Prostate Specific Antigen (PSA)High (not specified)
PEG-thiolates (6-11 EG units)Prostate Specific Antigen (PSA)Significantly Reduced
None (Bare Gold)Seminal PlasmaHigh (not specified)
PEG-thiolates (6-11 EG units)Seminal PlasmaSignificantly Reduced

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on Gold Surfaces

This protocol describes the fundamental procedure for creating a passivation layer on a gold substrate.

Materials:

  • Gold-coated substrates (e.g., SPR sensor chips, QCM-D crystals, glass slides with a gold coating)

  • This compound (HS-(CH2CH2O)9-OH)

  • Absolute ethanol (ACS grade or higher)

  • Deionized (DI) water (18 MΩ·cm or higher)

  • Nitrogen gas (high purity)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Clean glass vials or petri dishes

Procedure:

  • Substrate Cleaning: a. Clean the gold substrates by immersing them in Piranha solution for 2-5 minutes. b. Carefully remove the substrates and rinse them extensively with DI water, followed by a rinse with absolute ethanol. c. Dry the substrates under a gentle stream of high-purity nitrogen gas. Alternatively, substrates can be cleaned using a UV/Ozone cleaner for 15-20 minutes.

  • Thiol Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve 4.31 mg of this compound (MW: 430.55 g/mol ) in 10 mL of absolute ethanol. b. Sonicate the solution for 5 minutes to ensure the thiol is fully dissolved.

  • Self-Assembly: a. Immediately after cleaning and drying, immerse the gold substrates in the this compound solution. Ensure the entire gold surface is covered. b. Incubate for at least 18-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer. To minimize oxidation, the container can be purged with nitrogen before sealing.

  • Rinsing and Drying: a. After incubation, remove the substrates from the thiol solution. b. Rinse the surfaces thoroughly with absolute ethanol to remove any non-covalently bound molecules. c. Dry the functionalized substrates under a gentle stream of nitrogen gas. d. The passivated substrates are now ready for use or can be stored in a clean, dry environment.

Workflow for SAM Formation:

SAM_Formation cluster_prep Substrate Preparation cluster_sam SAM Formation Clean Clean Gold Substrate (Piranha or UV/Ozone) Rinse_Dry Rinse & Dry (DI Water, Ethanol, N2) Clean->Rinse_Dry Incubate Immerse Substrate (18-24h at RT) Rinse_Dry->Incubate Prepare_Thiol Prepare 1 mM This compound in Ethanol Prepare_Thiol->Incubate Rinse_Dry_Final Rinse & Dry (Ethanol, N2) Incubate->Rinse_Dry_Final Ready Ready Rinse_Dry_Final->Ready Passivated Surface Ready for Use

Caption: Workflow for passivating a gold surface with this compound.

Protocol 2: Application in Surface Plasmon Resonance (SPR)

This protocol outlines the use of a this compound passivated sensor chip to measure a specific biomolecular interaction.

Materials:

  • SPR instrument

  • This compound functionalized gold sensor chip (prepared as in Protocol 1)

  • Running buffer (e.g., PBS or HBS-EP)

  • Ligand for immobilization (if applicable, with a suitable functional group for coupling to the hydroxyl terminus)

  • Analyte solution

  • Regeneration solution (if necessary)

Procedure:

  • System Equilibration: a. Equilibrate the SPR instrument with running buffer until a stable baseline is achieved.

  • Surface Passivation Confirmation (Optional): a. Inject a solution of a non-specific protein (e.g., 1 mg/mL Bovine Serum Albumin in running buffer) over the passivated surface. b. A minimal increase in the response signal should be observed, confirming the anti-fouling property of the surface.

  • Ligand Immobilization (Optional, if not a direct binding assay): a. If the terminal hydroxyl group is to be used for immobilization, activate the surface using an appropriate chemistry (e.g., NHS-ester chemistry after conversion of the alcohol to a carboxylic acid). b. Inject the ligand solution over the activated surface to achieve covalent immobilization. c. Deactivate any remaining active groups.

  • Analyte Binding Analysis: a. Inject a series of concentrations of the analyte solution over the sensor surface. b. Monitor the association and dissociation phases in real-time. c. Regenerate the surface between analyte injections if required, using a suitable regeneration solution that does not damage the passivated layer or the immobilized ligand.

  • Data Analysis: a. Analyze the sensorgrams to determine kinetic parameters (k_a, k_d) and affinity (K_D) of the interaction.

SPR Experimental Workflow:

SPR_Workflow Start Start with Passivated Sensor Chip Equilibrate Equilibrate with Running Buffer Start->Equilibrate Test_Passivation Inject Non-Specific Protein (e.g., BSA) Equilibrate->Test_Passivation Check1 Minimal Response? Test_Passivation->Check1 Check1->Start No, Re-passivate Immobilize_Ligand Immobilize Ligand (Optional) Check1->Immobilize_Ligand Yes Inject_Analyte Inject Analyte (Multiple Concentrations) Immobilize_Ligand->Inject_Analyte Regenerate Regenerate Surface Inject_Analyte->Regenerate Regenerate->Inject_Analyte Analyze Analyze Sensorgrams (ka, kd, KD) Regenerate->Analyze

Caption: Workflow for a typical SPR experiment using a this compound passivated surface.

Protocol 3: Application in Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

This protocol details the use of a this compound coated QCM-D sensor for studying specific molecular interactions.

Materials:

  • QCM-D instrument

  • Gold-coated QCM-D sensors

  • This compound solution (as in Protocol 1)

  • Buffer (e.g., PBS)

  • Solutions of interacting biomolecules

Procedure:

  • Sensor Preparation: a. Clean and functionalize the gold-coated QCM-D sensors with this compound as described in Protocol 1.

  • Baseline Measurement: a. Mount the passivated sensor in the QCM-D chamber. b. Flow buffer over the sensor until a stable baseline in both frequency (Δf) and dissipation (ΔD) is established.

  • Passivation Verification: a. Introduce a solution of a non-specific protein (e.g., 1 mg/mL BSA) and monitor Δf and ΔD. Minimal changes indicate successful passivation. b. Rinse with buffer to return to baseline.

  • Interaction Analysis: a. Introduce the first interacting molecule (ligand) and allow it to bind to the surface (if the surface is further functionalized) or to be present in the bulk solution. b. After establishing a new baseline, introduce the second interacting molecule (analyte). c. Monitor the changes in Δf and ΔD to quantify the mass of the bound analyte and to obtain information about the viscoelastic properties of the adlayer.

  • Data Interpretation: a. Use the changes in frequency to calculate the adsorbed mass. b. Analyze the dissipation data to understand the conformational changes and rigidity of the formed molecular layer.

QCM-D Experimental Workflow:

QCMD_Workflow Start Start with Passivated QCM-D Sensor Baseline Establish Stable Baseline in Buffer (Δf, ΔD) Start->Baseline Inject_NSB Inject Non-Specific Protein Baseline->Inject_NSB Check_Passivation Minimal Δf and ΔD? Inject_NSB->Check_Passivation Check_Passivation->Start No, Re-passivate Inject_Ligand Introduce Ligand Check_Passivation->Inject_Ligand Yes New_Baseline Establish New Baseline Inject_Ligand->New_Baseline Inject_Analyte Introduce Analyte New_Baseline->Inject_Analyte Measure Measure Δf and ΔD Inject_Analyte->Measure Analyze Analyze Mass and Viscoelastic Properties Measure->Analyze

Caption: Workflow for a QCM-D experiment on a this compound modified sensor.

Protocol 4: Application in ELISA

This protocol describes how to coat an ELISA plate with this compound on a gold-coated plate to reduce background signal.

Materials:

  • Gold-coated ELISA plates

  • This compound solution (as in Protocol 1)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Capture antibody

  • Antigen

  • Detection antibody (conjugated to an enzyme, e.g., HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Plate Coating: a. Coat the gold-coated ELISA plate wells with this compound solution as described in Protocol 1 for SAM formation. b. Wash the plate thoroughly with ethanol and then PBS.

  • Blocking: a. Although the PEG layer is protein-resistant, a blocking step with a standard blocking buffer can help to cover any minor defects in the SAM. Add blocking buffer to each well and incubate for 1 hour at room temperature. b. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Performance: a. Proceed with the standard ELISA protocol: add capture antibody, wash, add antigen, wash, add detection antibody, wash, add substrate, and stop the reaction. b. Read the absorbance at the appropriate wavelength. The passivated surface should result in a lower background signal in the negative control wells compared to an unpassivated plate.

ELISA Passivation Logic:

ELISA_Logic Start Gold-Coated ELISA Plate Passivate Coat with This compound Start->Passivate Block Block with BSA/other blocker Passivate->Block Perform_ELISA Perform ELISA Protocol (Antibodies, Antigen, Substrate) Block->Perform_ELISA Read Read Absorbance Perform_ELISA->Read Result Reduced Background, Improved Signal-to-Noise Read->Result

Caption: Logical flow for using this compound to improve ELISA performance.

Protocol 5: Application in Cell-Based Assays

This protocol describes the use of this compound to create cell-repellent surfaces for studying cells in suspension or for cell patterning.

Materials:

  • Gold-coated glass coverslips or cell culture dishes

  • This compound solution (as in Protocol 1)

  • Cell culture medium

  • Cells of interest

Procedure:

  • Surface Preparation: a. Sterilize the gold-coated substrates by autoclaving or ethanol washing. b. Under sterile conditions, functionalize the substrates with this compound as described in Protocol 1. Ensure all subsequent steps are performed in a sterile environment.

  • Cell Seeding: a. Place the passivated substrates in a sterile petri dish or multi-well plate. b. Seed the cells onto the substrates in their appropriate culture medium.

  • Observation: a. Incubate the cells under standard cell culture conditions. b. Observe the cells using a microscope. Cells should remain in suspension and not adhere to the this compound coated surface. This is useful for spheroid formation or for studying cell behavior in a non-adherent state.

  • For Cell Patterning (Advanced): a. Micro-patterning techniques (e.g., microcontact printing) can be used to create patterns of this compound on a gold surface, leaving other areas uncoated or functionalized with cell-adhesive molecules. b. When cells are seeded, they will preferentially adhere to the non-passivated regions, creating a defined cell pattern.

Cell Repellence Workflow:

Cell_Repellence Start Sterile Gold Substrate Passivate Sterile Passivation with This compound Start->Passivate Seed_Cells Seed Cells in Culture Medium Passivate->Seed_Cells Incubate Incubate under Standard Conditions Seed_Cells->Incubate Observe Observe Cell Adhesion Incubate->Observe Result Cells Remain in Suspension (Non-Adherent) Observe->Result

Caption: Workflow for creating a cell-repellent surface using this compound.

References

Application Notes and Protocols for Bioconjugation using HS-PEG9-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and bioconjugation. Its unique properties, such as high water solubility, biocompatibility, and ability to shield conjugated molecules from enzymatic degradation and the immune system, have led to the development of numerous PEGylated therapeutics with improved pharmacokinetic profiles. The heterobifunctional linker, HS-PEG9-OH, which possesses a terminal thiol (-SH) group and a hydroxyl (-OH) group, offers a versatile platform for attaching PEG to various biomolecules and surfaces.

The thiol group of HS-PEG9-OH provides a reactive handle for specific conjugation to molecules containing thiol-reactive functional groups, such as maleimides, or for the formation of redox-sensitive disulfide bonds. This allows for the precise and controlled PEGylation of proteins, peptides, antibodies, and nanoparticles. These application notes provide detailed protocols and quantitative data for two primary bioconjugation techniques utilizing the thiol group of HS-PEG9-OH: maleimide-thiol conjugation and disulfide bond formation.

Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol is a widely used bioconjugation strategy due to its high selectivity and efficiency under mild, physiological conditions. The reaction proceeds via a Michael addition, forming a stable thioether bond.

Reaction Mechanism

The thiol group of HS-PEG9-OH reacts with a maleimide-functionalized molecule to form a stable thioether linkage.

Maleimide_Thiol_Conjugation cluster_reactants Reactants cluster_product Product HS_PEG HS-PEG9-OH Conjugate PEGylated Molecule (Stable Thioether Bond) HS_PEG->Conjugate Michael Addition (pH 6.5-7.5) Maleimide_Molecule Maleimide-Functionalized Molecule (e.g., Protein, Peptide) Maleimide_Molecule->Conjugate

Caption: Maleimide-Thiol Conjugation Workflow.

Quantitative Data: Factors Affecting Maleimide-Thiol Conjugation

The efficiency of maleimide-thiol conjugation is influenced by several factors, including pH, temperature, and the molar ratio of the reactants.[1]

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.5Balances thiol reactivity and minimizes maleimide hydrolysis and reaction with amines.[1]
Temperature 4°C - 25°CLower temperatures slow the reaction but can be beneficial for sensitive biomolecules.[2]
Molar Ratio (Maleimide:Thiol) 2:1 to 20:1An excess of the maleimide reagent is often used to drive the reaction to completion. The optimal ratio depends on the specific molecules being conjugated.[2][3]
Reaction Time 30 min - 2 hoursCan be extended overnight at 4°C.

Table 1: Key Parameters for Maleimide-Thiol Conjugation.

Molar Ratio (Maleimide:Thiol)Target MoleculeConjugation Efficiency (%)Reference
2:1cRGDfK peptide84 ± 4
3:1cRGDfK peptide~100
5:111A4 nanobody58 ± 12
10:1 - 20:1Proteins (general)>90

Table 2: Influence of Molar Ratio on Conjugation Efficiency.

Experimental Protocol: Maleimide-Thiol Conjugation

This protocol describes the conjugation of HS-PEG9-OH to a maleimide-activated protein.

Materials:

  • HS-PEG9-OH

  • Maleimide-activated protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine in water

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the maleimide-activated protein in conjugation buffer to a final concentration of 1-10 mg/mL.

    • Dissolve HS-PEG9-OH in conjugation buffer at a concentration that will achieve the desired molar excess (e.g., 10-fold molar excess over the protein).

  • Conjugation Reaction:

    • Add the HS-PEG9-OH solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring, or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 1-10 mM to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and quenching reagent using an appropriate chromatography method (e.g., size-exclusion chromatography or ion-exchange chromatography).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight.

    • Use SEC-MALS to determine the absolute molecular weight and degree of PEGylation.

    • Employ MALDI-TOF MS to confirm the mass of the conjugate.

Disulfide Bond Formation

The thiol group of HS-PEG9-OH can react with another thiol-containing molecule (e.g., a cysteine residue in a peptide or protein) or a pyridyl disulfide-activated molecule to form a disulfide bond. This linkage is stable under physiological conditions but can be cleaved by reducing agents, making it a useful strategy for creating redox-responsive drug delivery systems.

Reaction Mechanism

Disulfide bonds can be formed through oxidation of two thiol groups or via a thiol-disulfide exchange reaction.

Disulfide_Bond_Formation cluster_reactants Reactants cluster_product Product HS_PEG HS-PEG9-OH Disulfide_Conjugate PEGylated Molecule (Redox-Responsive Disulfide Bond) HS_PEG->Disulfide_Conjugate Oxidation (e.g., air, DMSO) or Thiol-Disulfide Exchange Thiol_Molecule Thiol-Containing Molecule (e.g., Cysteine Peptide) Thiol_Molecule->Disulfide_Conjugate

Caption: Disulfide Bond Formation Workflow.

Quantitative Data: Stability of Disulfide Bonds

The stability of the disulfide bond is dependent on the redox environment. In the presence of reducing agents like glutathione (GSH) or dithiothreitol (DTT), the disulfide bond is cleaved.

Reducing AgentConcentrationHalf-life of Disulfide BondNotes
Glutathione (GSH)1-10 mM (intracellular)Minutes to hoursMimics the intracellular reducing environment.
Dithiothreitol (DTT)1-10 mMMinutesA strong reducing agent commonly used in vitro.

Table 3: Stability of Disulfide-Linked Conjugates in Reducing Environments.

Reducing AgentStandard Redox Potential (E°' at pH 7)
Glutathione (GSH)-240 mV to -264 mV
Dithiothreitol (DTT)-327 mV to -330 mV

Table 4: Standard Redox Potentials of Common Reducing Agents.

Experimental Protocol: Disulfide Bond Formation with a Cysteine-Containing Peptide

This protocol describes the formation of a disulfide bond between HS-PEG9-OH and a peptide containing a single cysteine residue via air oxidation.

Materials:

  • HS-PEG9-OH

  • Cysteine-containing peptide

  • Reaction Buffer: Ammonium bicarbonate buffer (100 mM, pH 8.5)

  • Purification column (e.g., reversed-phase HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1 mg/mL.

    • Dissolve HS-PEG9-OH in the reaction buffer to achieve a 1.2-fold molar excess over the peptide.

  • Conjugation Reaction:

    • Add the HS-PEG9-OH solution to the peptide solution.

    • Stir the reaction mixture vigorously, open to the air, at room temperature for 24-48 hours to allow for air oxidation.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by reversed-phase HPLC.

  • Purification:

    • Once the reaction is complete, purify the disulfide-linked PEG-peptide conjugate by reversed-phase HPLC.

  • Characterization:

    • Confirm the identity of the purified conjugate by MALDI-TOF MS.

    • Characterize the molecular weight and purity of the conjugate using SEC-MALS.

Characterization of Bioconjugates

Thorough characterization of the PEGylated product is crucial to ensure its quality, purity, and desired properties.

Workflow for Characterization

Characterization_Workflow Start Purified Conjugate SDS_PAGE SDS-PAGE Start->SDS_PAGE Confirm Molecular Weight Increase SEC_MALS SEC-MALS Start->SEC_MALS Determine Absolute MW and Degree of PEGylation MALDI_TOF MALDI-TOF MS Start->MALDI_TOF Confirm Mass of the Conjugate End Characterized Product SDS_PAGE->End SEC_MALS->End MALDI_TOF->End

Caption: Characterization Workflow for PEGylated Molecules.

Experimental Protocol: Quantification of Free Thiols using Ellman's Assay

Ellman's reagent (DTNB) is used to quantify the number of free sulfhydryl groups in a sample. This is useful for determining the concentration of HS-PEG9-OH or a thiol-containing biomolecule before conjugation.

Materials:

  • Ellman's Reagent Solution: 4 mg/mL DTNB in 0.1 M sodium phosphate buffer, pH 8.0.

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

  • Cysteine standards (for calibration curve).

  • Sample containing free thiols.

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of cysteine standards in the reaction buffer (e.g., 0 to 1.5 mM).

    • Add 50 µL of Ellman's Reagent Solution to 2.5 mL of each standard.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Plot absorbance versus cysteine concentration to generate a standard curve.

  • Sample Measurement:

    • Add 50 µL of Ellman's Reagent Solution to 2.5 mL of the sample solution in the reaction buffer.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve.

    • Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.

Purification of PEGylated Conjugates

The choice of purification method depends on the properties of the conjugate and the unreacted starting materials.

Purification MethodPrincipleApplicationAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Removal of unreacted small molecules (e.g., PEG, quenching agents) from larger protein conjugates.Mild conditions, preserves protein activity.May not resolve species with similar sizes (e.g., mono- vs. di-PEGylated proteins).
Ion-Exchange Chromatography (IEX) Separation based on net charge.Separation of native protein from PEGylated protein and separation of different degrees of PEGylation.High resolution, can separate positional isomers.Requires optimization of buffer pH and salt gradient.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purification of PEGylated peptides and small molecules.High resolution.Can be denaturing for some proteins.
Dialysis/Ultrafiltration Separation based on molecular weight cutoff.Removal of small molecule impurities.Simple, suitable for buffer exchange.Not suitable for separating species with similar molecular weights.

Table 5: Comparison of Purification Methods for PEGylated Conjugates.

Conclusion

The thiol group of HS-PEG9-OH provides a versatile and powerful tool for the site-specific PEGylation of a wide range of biomolecules. By carefully selecting the conjugation chemistry—either through the formation of a stable thioether bond with a maleimide or a redox-sensitive disulfide linkage—researchers can tailor the properties of their bioconjugates to suit specific applications in drug delivery, diagnostics, and fundamental research. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of these essential bioconjugation techniques.

References

esterification reactions involving the alcohol group of Thiol-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG9-alcohol (HS-(CH₂CH₂O)₉-OH) is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its distinct functional groups—a terminal thiol (-SH) and a primary alcohol (-OH)—allow for orthogonal conjugation strategies. The thiol group offers a reactive handle for attachment to cysteine residues on proteins or maleimide-functionalized molecules, while the alcohol group can be readily modified, most commonly through esterification with carboxylic acids.

This document provides detailed application notes and experimental protocols for the esterification of the alcohol moiety of this compound. These protocols are intended to serve as a guide for researchers in academic and industrial settings, providing a starting point for the synthesis of custom bioconjugates and advanced drug delivery systems.

Applications of this compound Esterification

The esterification of this compound opens up a myriad of applications in biomedical research and drug development:

  • Drug Conjugation: Small molecule drugs or biologics containing a carboxylic acid can be covalently attached to the PEG linker via an ester bond. This "PEGylation" can enhance the solubility, stability, and pharmacokinetic profile of the therapeutic agent.

  • PROTAC Synthesis: In the modular synthesis of PROTACs, the this compound can act as a flexible linker connecting a warhead that binds to the target protein and a ligand for an E3 ubiquitin ligase. The alcohol group can be esterified with a carboxylic acid-functionalized warhead or E3 ligase ligand.

  • Surface Modification: The esterified Thiol-PEG9-linker can be used to functionalize nanoparticles, quantum dots, or other material surfaces. The thiol group can anchor the linker to a metal surface (e.g., gold), while the esterified moiety can introduce a specific functionality or targeting ligand.

  • Biomolecule Labeling: Carboxylic acid-containing fluorescent dyes, biotin, or other reporter molecules can be esterified to the this compound for subsequent attachment to biomolecules via the thiol group.

Experimental Protocols

The following are detailed protocols for common esterification methods applied to the alcohol group of this compound.

Protocol 1: Steglich Esterification using DCC and DMAP

This is a widely used and efficient method for esterifying alcohols, particularly for coupling with carboxylic acids that may be sterically hindered.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., a drug molecule with a carboxyl group)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (e.g., silica gel)

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equivalents) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the precipitate with a small amount of DCM.

    • Combine the filtrates and wash with 5% aqueous HCl (to remove excess DMAP), followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Thiol-PEG9-ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Example):

The following table provides representative data for the Steglich esterification of a generic PEG-alcohol with a carboxylic acid. Actual results may vary depending on the specific substrates and reaction scale.

ParameterValueReference
Molar Ratio (Alcohol:Acid:DCC:DMAP)1 : 1.2 : 1.2 : 0.1[1]
SolventAnhydrous Dichloromethane[1]
Temperature0 °C to Room Temperature[1]
Reaction Time12-24 hours[1]
Yield >90% [1]
Purity (Post-Purification) >95%
Protocol 2: Esterification using EDC and NHS

This method is often preferred for biological applications due to the water-solubility of the EDC and its byproducts, which simplifies purification.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4, for aqueous reactions)

  • Dialysis tubing or size-exclusion chromatography columns for purification

  • Argon or Nitrogen gas

Procedure:

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF. Add EDC (1.5 equivalents) and stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Conjugation: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF (or an appropriate buffer for aqueous reactions).

  • Reaction: Add the solution of the activated ester to the this compound solution. Let the reaction proceed at room temperature for 4-12 hours with stirring.

  • Monitoring: Monitor the reaction by a suitable method, such as HPLC or LC-MS.

  • Work-up and Purification:

    • If the reaction is performed in an organic solvent, the solvent can be removed under reduced pressure. The residue can then be purified by column chromatography.

    • For aqueous reactions, the product can be purified by dialysis against deionized water to remove unreacted starting materials and byproducts, followed by lyophilization. Alternatively, size-exclusion chromatography can be used.

  • Characterization: Analyze the purified product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Quantitative Data (Example):

The following table provides representative data for an EDC/NHS mediated esterification.

ParameterValue
Molar Ratio (Alcohol:Acid:EDC:NHS)1 : 1.5 : 1.5 : 1.5
SolventAnhydrous DMF or PBS buffer
TemperatureRoom Temperature
Reaction Time4-12 hours
Yield 70-90%
Purity (Post-Purification) >95%

Visualizations

Experimental Workflow for Steglich Esterification

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Dissolve This compound & Carboxylic Acid catalyst Add DMAP reagents->catalyst cooling Cool to 0°C catalyst->cooling dcc_add Add DCC Solution cooling->dcc_add stir Stir at 0°C then RT dcc_add->stir monitor Monitor by TLC stir->monitor filter Filter DCU monitor->filter wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure Thiol-PEG9-ester chromatography->product PROTAC_Pathway cluster_components PROTAC Components cluster_cellular Cellular Machinery AR_ligand AR Ligand PROTAC AR-PROTAC AR_ligand->PROTAC PEG_linker Thiol-PEG9-ester Linker PEG_linker->PROTAC VHL_ligand VHL Ligand VHL_ligand->PROTAC Ternary Ternary Complex (AR-PROTAC-VHL) PROTAC->Ternary binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary binds VHL VHL E3 Ligase VHL->Ternary recruited Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Proteasome->AR releases Degradation Degradation Proteasome->Degradation Ub_AR Ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub_AR->Proteasome Recognition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiol-PEG9-Alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Thiol-PEG9-alcohol conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Reagent Handling and Storage

Q1: My this compound appears as a liquid or low-melting solid. How should I handle and store it?

A1: Thiol-PEG reagents are often low-melting solids or liquids that can be challenging to weigh accurately.[1][2][3] To facilitate easier handling, it is recommended to prepare a stock solution in an anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][2]

Storage Recommendations:

  • Long-term: Store the neat reagent desiccated at -20°C in a tightly sealed container under an inert gas like argon or nitrogen.

  • Stock Solution: Store the stock solution at -20°C, also under an inert atmosphere. Avoid repeated freeze-thaw cycles.

  • Handling: Before opening, always allow the reagent vial to equilibrate to room temperature to prevent moisture condensation. When aliquoting, do so quickly and re-flush the vial with inert gas before sealing.

Q2: Why is it crucial to protect Thiol-PEG reagents from air and moisture?

A2: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds. This dimerization inactivates the thiol group, rendering it unable to participate in the desired conjugation reaction and thus reducing your overall efficiency. Moisture can also interfere with certain conjugation chemistries and degrade the reagent over time.

Reaction Conditions

Q3: What is the optimal pH for a thiol-maleimide conjugation reaction?

A3: The ideal pH for a thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.

pH RangeReaction Characteristics
< 6.5The reaction rate is significantly slower due to the protonation of the thiol group, which reduces its nucleophilicity.
6.5 - 7.5Optimal Range. High selectivity for thiols with a fast reaction rate. The reaction with thiols is about 1,000 times faster than with amines at pH 7.0.
> 7.5The reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity. The rate of maleimide hydrolysis also increases at alkaline pH.

Q4: What type of buffer should I use for my conjugation reaction?

A4: Use non-amine-containing buffers to avoid competition with the intended reaction. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate buffer

  • Carbonate/bicarbonate buffer

Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for the reactive sites on your conjugation partner (e.g., an NHS-ester) or can react with maleimides at higher pH.

Q5: What is the recommended temperature and reaction time?

A5: The reaction temperature and time are inversely related and can be adjusted based on the stability of your molecules.

TemperatureTypical Reaction TimeConsiderations
Room Temp (20-25°C)30 minutes - 2 hoursFaster reaction kinetics.
4°COvernight (8-16 hours)Recommended for sensitive proteins to minimize degradation.
Low Conjugation Efficiency

Q6: I am observing very low or no conjugation. What are the possible causes?

A6: Low conjugation efficiency can stem from several factors:

  • Oxidized Thiols: Your this compound may have formed disulfide bonds. Consider a pre-reduction step.

  • Hydrolyzed Maleimide: If you are conjugating to a maleimide, it may have been hydrolyzed and inactivated, especially if stock solutions in aqueous buffers were not prepared fresh.

  • Incorrect pH: Operating outside the optimal pH range of 6.5-7.5 can drastically slow down the reaction.

  • Insufficient Molar Ratio: A low molar ratio of one reactant to another can lead to incomplete conjugation. A 10-20 fold molar excess of the maleimide-containing reagent is often a good starting point when labeling proteins.

  • Steric Hindrance: The conjugation site on your protein or molecule might be sterically inaccessible. Using a longer PEG linker might help in such cases.

Q7: How can I reduce the disulfide bonds in my this compound or on my protein?

A7: You can use a reducing agent to break disulfide bonds and regenerate free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is effective and does not need to be removed before conjugation with maleimides, unlike DTT. However, recent studies have shown that TCEP can react with maleimides, so its use should be carefully considered and potentially quenched.

Workflow for Disulfide Reduction

cluster_reduction Reduction Step cluster_conjugation Conjugation Step Protein_Disulfide Protein with Disulfide Bonds Add_TCEP Add TCEP Protein_Disulfide->Add_TCEP Incubate Reduced_Protein Protein with Free Thiols Add_TCEP->Reduced_Protein Add_Maleimide Add Maleimide-PEG Reduced_Protein->Add_Maleimide React at pH 6.5-7.5 Conjugate Protein-PEG Conjugate Add_Maleimide->Conjugate

Workflow for protein reduction and subsequent maleimide conjugation.
Side Reactions and Stability

Q8: I am conjugating to an N-terminal cysteine on a peptide and getting an unexpected product. What could be happening?

A8: When conjugating a maleimide to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the initial thioether linkage rearranges to form a stable six-membered thiazine ring. This is more prominent at neutral or basic pH.

Mitigation Strategies for Thiazine Rearrangement:

  • Perform the conjugation at a more acidic pH (around 5-6), though this will slow down the primary reaction.

  • Acetylate the N-terminal amine of the cysteine to prevent the nucleophilic attack that initiates the rearrangement.

  • If possible, avoid using an N-terminal cysteine for conjugation.

Q9: How stable is the bond formed from a thiol-maleimide reaction?

A9: The thioether bond formed is generally stable, but it can be reversible through a retro-Michael reaction, especially in a thiol-rich environment like in vivo where glutathione is present. This can lead to the transfer of your PEG-alcohol to other molecules. To increase stability, the thiosuccinimide ring can be hydrolyzed by incubating the conjugate at a pH of 8.5-9.0 post-reaction.

Visualizing Thiol-Maleimide Side Reactions

Thiol Thiol (R-SH) Conjugate Thioether Adduct (Desired Product) Thiol->Conjugate Maleimide Maleimide Maleimide->Conjugate Hydrolysis Maleimide Hydrolysis (Inactive) Maleimide->Hydrolysis pH > 7.5 Thiazine Thiazine Rearrangement (N-terminal Cys) Conjugate->Thiazine N-terminal Amine Attack RetroMichael Retro-Michael Reaction (Reversible) Conjugate->RetroMichael High Thiol Conc.

Potential reaction pathways for thiol-maleimide conjugation.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating a thiol-containing molecule (like this compound) to a protein with an available cysteine residue using a maleimide linker.

1. Preparation of Protein

  • Dissolve the protein in a non-amine, degassing buffer (e.g., PBS, pH 7.2) at a concentration of 1-5 mg/mL.

  • If the protein's cysteines are in disulfide bonds, add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature.

2. Preparation of this compound Reagent

  • Prepare a stock solution of the this compound (or your maleimide reagent) in anhydrous DMSO or DMF immediately before use.

3. Conjugation Reaction

  • Add a 10- to 20-fold molar excess of the maleimide-PEG reagent to the protein solution. Add the reagent dropwise while gently stirring.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

4. Quenching the Reaction (Optional)

  • To stop the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol to quench any unreacted maleimide.

5. Purification

  • Remove excess, unreacted PEG reagent and byproducts using dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).

6. Characterization

  • Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to determine the number of PEG chains attached), or HPLC.

  • The number of remaining free thiols can be quantified using Ellman's reagent to determine conjugation efficiency.

References

troubleshooting low yield in Thiol-PEG9-alcohol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-PEG9-alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a significantly low yield in my this compound synthesis. What are the most common causes?

Low yields in this compound synthesis can often be attributed to several factors. The most common issues include oxidation of the thiol group, incomplete reaction, formation of side products, and loss of product during purification.[1] A systematic approach to identify the root cause is crucial for effective troubleshooting.

Initial Troubleshooting Steps:

  • Analyze the Crude Product: Before purification, analyze a small sample of your crude reaction mixture using techniques like NMR or LC-MS. This will help determine if the low yield is due to poor conversion of the starting material or the formation of unexpected side products.[1]

  • Assess Purity of Starting Materials: Ensure the purity of your PEG-9-alcohol precursor and the thiol source. Impurities can interfere with the reaction.

  • Evaluate Reaction Conditions: Review your experimental parameters against the recommended protocol. Deviations in temperature, reaction time, or reagent stoichiometry can significantly impact yield.[2]

Q2: My analysis shows significant formation of a disulfide dimer (HO-PEG9-S-S-PEG9-OH). How can I prevent this?

The formation of disulfide bonds is a primary pathway for yield loss due to the high susceptibility of thiols to oxidation, especially in the presence of air.[1]

Prevention Strategies:

  • Inert Atmosphere: The most critical step is to exclude oxygen from the reaction.[1] Perform the synthesis and all subsequent work-up steps under an inert atmosphere, such as dry nitrogen or argon.

  • De-oxygenated Solvents: Thoroughly de-gas all solvents before use. This can be achieved by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.

  • Control pH: Maintain a slightly acidic to neutral pH if possible, as higher pH can favor the formation of thiolate anions, which are more susceptible to oxidation.

  • Reducing Agents: In some cases, a small amount of a mild reducing agent, like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can be added to the purification buffers to maintain the thiol in its reduced state.

Q3: The reaction seems to be incomplete, with a large amount of unreacted PEG-9-alcohol starting material remaining. What can I do to improve the conversion rate?

Incomplete conversion can be due to several factors related to reaction kinetics and reagent activity.

Optimization Strategies:

  • Reagent Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.5 equivalents) of the thiolating agent can often drive the reaction to completion. However, be mindful that a large excess can complicate purification.

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Solvent Choice: Ensure that your solvent fully dissolves all reactants and is suitable for the reaction type (e.g., SN2). The solvent should be dry and of high purity.

  • Activators/Catalysts: Depending on the specific synthesis route, a base or other catalyst might be necessary to activate the hydroxyl group of the PEG-alcohol or the thiolating agent. Ensure the catalyst is active and used in the correct amount.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and their impact on yield.

Table 1: Effect of pH on Thiol PEGylation Reactions

pH RangePredominant SpeciesReaction Rate with ElectrophilesSusceptibility to OxidationRecommended Use
< 6.0 Thiol (R-SH)SlowerLowerCan be used to minimize disulfide formation.
6.5 - 7.5 Thiol/Thiolate MixModerateModerateOptimal for many thiol-specific reactions.
> 8.0 Thiolate (R-S⁻)FasterHigherIncreases reaction rate but also risk of oxidation.

Table 2: Troubleshooting Guide for Low Yield

Observation from Crude AnalysisPotential CauseRecommended Action
High amount of starting PEG-9-alcoholIncomplete reactionIncrease reaction time, moderately increase temperature, or use a slight excess of the thiolating agent.
Presence of disulfide-linked dimerOxidation of the thiol productWork under an inert atmosphere, use de-oxygenated solvents, and consider adjusting the pH to be slightly more acidic.
Multiple unidentified side productsIncorrect reaction conditions or impure reagentsVerify the purity of starting materials. Optimize reaction temperature and reagent addition order. Analyze side products to understand pathways.
Low recovery after purificationProduct loss during work-up or chromatographyUse purification methods suitable for thiols, such as covalent chromatography on a thiopropyl resin. Minimize exposure to air and high pH.

Experimental Protocols

A common method for synthesizing this compound involves the tosylation of the terminal hydroxyl group of PEG9-alcohol, followed by nucleophilic substitution with a thiol source.

Protocol: Two-Step Synthesis of this compound

Step 1: Tosylation of PEG9-alcohol

  • Dissolve PEG9-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG intermediate.

Step 2: Thiolation of Tosylated PEG

  • Dissolve the tosylated PEG intermediate (1 equivalent) in a suitable solvent like DMF or ethanol.

  • Add a thiol source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (3 equivalents), to the solution under a nitrogen atmosphere.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the final this compound.

Visualizations

Thiol_PEG9_Alcohol_Synthesis PEG_OH HO-(CH2CH2O)9-H (PEG9-alcohol) PEG_OTs TsO-(CH2CH2O)9-H (Tosylated PEG) PEG_OH->PEG_OTs Tosylation TsCl TsCl, Et3N Thiol_PEG_OH HS-(CH2CH2O)9-H (this compound) PEG_OTs->Thiol_PEG_OH Nucleophilic Substitution Thiol_Source NaSH or Thiourea then Hydrolysis

Caption: Reaction scheme for a two-step synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed analyze_crude Analyze Crude Product (LC-MS, NMR) start->analyze_crude decision Identify Primary Issue analyze_crude->decision incomplete_rxn Incomplete Reaction decision->incomplete_rxn High Starting Material disulfide Disulfide Formation decision->disulfide Dimer Detected side_products Other Side Products decision->side_products Multiple Impurities optimize_conditions Optimize Conditions: - Increase time/temp - Adjust stoichiometry incomplete_rxn->optimize_conditions inert_atmosphere Implement Inert Conditions: - Use N2 or Ar gas - De-gas solvents disulfide->inert_atmosphere reevaluate_reagents Re-evaluate Reagents and Conditions side_products->reevaluate_reagents end Improved Yield optimize_conditions->end inert_atmosphere->end reevaluate_reagents->end

Caption: Troubleshooting workflow for addressing low yields.

Cause_Solution_Relationship cluster_causes Potential Causes cluster_solutions Solutions oxidation Thiol Oxidation inert_atmosphere Inert Atmosphere/ De-gassed Solvents oxidation->inert_atmosphere incomplete_reaction Incomplete Reaction optimize_params Optimize Reaction Parameters incomplete_reaction->optimize_params side_reactions Side Reactions side_reactions->optimize_params pure_reagents Use High Purity Reagents side_reactions->pure_reagents purification_loss Purification Loss proper_purification Use Thiol-Specific Purification purification_loss->proper_purification

Caption: Relationship between causes of low yield and their solutions.

References

Technical Support Center: Optimizing Thiol-PEG9-Alcohol Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-PEG9-alcohol bioconjugation. The focus is on the common thiol-maleimide reaction used to conjugate the thiol group of the PEG linker to a maleimide-activated molecule.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bioconjugation of this compound to maleimide-functionalized molecules.

Question: Why am I seeing low conjugation efficiency or no reaction at all?

Answer: Low or no conjugation efficiency is a common issue that can stem from several factors related to your reactants and reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Oxidized Thiol Groups: The thiol (-SH) group on your this compound is susceptible to oxidation, forming disulfide bonds (-S-S-) that are unreactive with maleimides.[1]

    • Solution: Before starting the conjugation, reduce any disulfide bonds using a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often recommended as it does not contain thiols itself and does not require removal prior to the reaction.[2] DTT (dithiothreitol) is also effective but must be removed before adding the maleimide reagent to prevent it from competing with the desired reaction.[2]

  • Hydrolyzed Maleimide: The maleimide group on your target molecule is prone to hydrolysis in aqueous solutions, especially at pH values above 7.5.[3][4] A hydrolyzed maleimide is no longer reactive towards thiols.

    • Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, dissolve maleimide-functionalized reagents in an anhydrous organic solvent like DMSO or DMF.

  • Incorrect pH: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. At a lower pH, the reaction rate decreases, while at a higher pH, the maleimide is more susceptible to hydrolysis and can react with amines (e.g., lysine residues on a protein). At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.

  • Suboptimal Molar Ratio: An insufficient amount of one of the reactants will lead to a low yield of the desired conjugate.

    • Solution: A 10-20 fold molar excess of the maleimide-containing molecule is a common starting point for labeling proteins. However, the optimal ratio should be determined empirically for your specific molecules.

  • Presence of Thiols in Buffer: Buffers containing thiols, such as those with DTT, will compete with your this compound for reaction with the maleimide.

    • Solution: Ensure your reaction buffer is free of extraneous thiols.

Question: My conjugate is forming, but it appears to be unstable. What could be the cause?

Answer: Instability of the formed thioether bond is a known challenge in thiol-maleimide conjugations and can lead to deconjugation over time.

  • Retro-Michael Reaction: The thioether bond formed can be reversible, especially in a thiol-rich environment like the in vivo milieu containing glutathione. This can lead to the transfer of the conjugated payload to other molecules.

    • Solution 1 (Post-conjugation Hydrolysis): After the initial conjugation is complete, you can intentionally hydrolyze the succinimide ring to form a stable, ring-opened product that is not susceptible to the retro-Michael reaction. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.

    • Solution 2 (Alternative Chemistries): For applications requiring very high stability, consider alternative sulfhydryl-reactive groups like vinyl sulfones, which form irreversible thioether bonds, though the reaction is generally slower than with maleimides.

Question: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?

Answer: Several side reactions can occur during thiol-maleimide conjugation, leading to a heterogeneous product mixture.

  • Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues in proteins.

    • Solution: Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols.

  • Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.

    • Solution: To avoid this, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, if possible, avoid using molecules with an N-terminal cysteine for conjugation or acetylate the N-terminus.

Frequently Asked Questions (FAQs)

Q1: What is the role of the terminal alcohol group on the this compound linker?

The primary alcohol (-OH) on the this compound linker is generally not reactive under the conditions used for thiol-maleimide conjugation. Its main purpose is to serve as a versatile "handle" for potential subsequent chemical modifications. It can be activated to form other functional groups for further conjugation steps if desired.

Q2: How should I store my this compound and maleimide-functionalized reagents?

Thiol-containing reagents should be stored under an inert atmosphere to prevent oxidation. Maleimide-functionalized reagents are susceptible to hydrolysis and should be stored in a dry, biocompatible organic solvent like DMSO or DMF. Aqueous solutions of maleimides should be prepared immediately before use.

Q3: What buffer should I use for the conjugation reaction?

Phosphate-buffered saline (PBS), Tris, or HEPES buffers at a pH between 6.5 and 7.5 are suitable choices. It is crucial that the buffer does not contain any free thiols. To prevent oxidation of the thiol on the PEG linker, it is recommended to degas the buffer before use. Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze thiol oxidation.

Q4: How can I monitor the progress of my conjugation reaction?

The progress of the reaction can be monitored using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (MS). These methods allow for the separation and quantification of the starting materials, the final conjugate, and any side products.

Q5: What is a suitable method for purifying the final conjugate?

The choice of purification method depends on the properties of your conjugate. Common methods include:

  • Size-Exclusion Chromatography (SEC): Useful for separating the larger conjugate from smaller, unreacted molecules.

  • Dialysis or Tangential Flow Filtration (TFF): Effective for removing small molecule impurities from large biomolecule conjugates.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can provide high-resolution separation of the conjugate from reactants and side products.

Data Presentation

Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation

ParameterRecommended Range/ValueRationale & Notes
pH 6.5 - 7.5Optimal for selective and rapid reaction with thiols. Higher pH increases hydrolysis and reaction with amines.
Temperature 4°C to Room Temperature (20-25°C)Reaction can be performed overnight at 4°C or for a few hours at room temperature.
Molar Ratio 10-20 fold molar excess of maleimide reagentThis is a general starting point and should be optimized for the specific reactants.
Solvent Aqueous buffer (e.g., PBS, Tris, HEPES)A minimal amount of a co-solvent like DMSO or DMF can be used to dissolve reagents with low aqueous solubility.

Experimental Protocols

Protocol 1: General Procedure for this compound Bioconjugation

This protocol outlines a general method for conjugating this compound to a maleimide-functionalized protein.

Materials:

  • This compound

  • Maleimide-functionalized protein

  • Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.0

  • Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) solution (10 mM in water)

  • Quenching Reagent: Cysteine or 2-mercaptoethanol solution (1 M in water)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare the Protein: Dissolve the maleimide-functionalized protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare the this compound: If the protein to be conjugated has disulfide bonds, it must first be reduced. Add TCEP solution to the protein solution to a final concentration that is in 10-fold molar excess to the protein. Incubate for 30-60 minutes at room temperature. Note: If your protein is already reduced and has free thiols, you can skip this step. For conjugating this compound to a maleimide-activated molecule, dissolve the this compound in the reaction buffer.

  • Prepare the Maleimide Reagent: Immediately before use, dissolve the maleimide-activated molecule (to which the this compound will be conjugated) in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the dissolved maleimide reagent to the this compound solution. A common starting point is a 10-20 fold molar excess of the maleimide reagent.

  • Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using fluorescently-labeled maleimides.

  • Quench the Reaction: Add a quenching reagent (e.g., cysteine) in excess to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the quenching agent.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.

Visualizations

experimental_workflow Experimental Workflow for this compound Bioconjugation cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_thiol Prepare this compound in Degassed Buffer mix Mix Reactants (pH 6.5-7.5) prep_thiol->mix prep_maleimide Prepare Maleimide-Molecule in Anhydrous DMSO/DMF prep_maleimide->mix incubate Incubate (2h @ RT or O/N @ 4°C) mix->incubate quench Quench Reaction (e.g., Cysteine) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Characterize Product (e.g., MS, HPLC) purify->analyze

Caption: A typical workflow for this compound bioconjugation.

troubleshooting_logic Troubleshooting Low Conjugation Yield cluster_checks Initial Checks cluster_solutions Corrective Actions start Low/No Conjugation check_ph Is pH 6.5-7.5? start->check_ph check_maleimide Maleimide reagent fresh? check_ph->check_maleimide Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_thiol Thiol oxidized? check_maleimide->check_thiol Yes new_maleimide Use fresh maleimide dissolved in DMSO/DMF check_maleimide->new_maleimide No reduce_thiol Add TCEP to reduce disulfide bonds check_thiol->reduce_thiol Yes optimize_ratio Optimize molar ratio (increase maleimide) check_thiol->optimize_ratio No adjust_ph->start new_maleimide->start reduce_thiol->start

Caption: A decision tree for troubleshooting low conjugation yield.

reaction_pathways Reaction Pathways of Thiol-Maleimide Adducts cluster_undesirable Undesirable Pathway cluster_desirable Stabilization Pathway reactants Thiol + Maleimide adduct Thiosuccinimide Adduct (Desired Product) reactants->adduct Michael Addition (pH 6.5-7.5) retro Retro-Michael Reaction (Deconjugation) adduct->retro Reversible (Thiol Exchange) hydrolysis Ring Hydrolysis (Stable Product) adduct->hydrolysis Irreversible (pH > 8.0)

Caption: Competing pathways for the formed thiol-maleimide adduct.

References

stability issues of Thiol-PEG9-alcohol in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Thiol-PEG9-alcohol in various buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous buffers?

A1: The main stability issue for Tholic-PEG9-alcohol is the oxidation of the terminal thiol group (-SH). This oxidation leads to the formation of a disulfide bond (-S-S-), resulting in the dimerization of the PEG linker. This dimerization can prevent the intended conjugation to a target molecule.

Q2: Which factors can accelerate the degradation of the thiol group?

A2: Several factors can promote the oxidation of the thiol group:

  • pH: The rate of disulfide formation is highly dependent on pH. Thiol groups are more susceptible to oxidation at neutral to alkaline pH (pH > 7). This is because the thiol group (R-SH) deprotonates to the more reactive thiolate anion (R-S⁻) at a pH near its pKa (typically around 8.5).[1]

  • Dissolved Oxygen: The presence of dissolved oxygen in the buffer is a primary driver of thiol oxidation.

  • Metal Ions: Trace amounts of metal ions, such as copper and iron, can catalyze the oxidation of thiols.

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.[2]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored at –20°C in a sealed, moisture- and light-protected container. For solutions, it is recommended to use anhydrous solvents like DMF or DMSO and to store them at -20°C under an inert gas atmosphere (e.g., argon or nitrogen). When preparing to use the reagent, it should be equilibrated to room temperature before opening to prevent moisture condensation.

Q4: Which buffers are recommended for working with this compound?

A4: For applications requiring a stable, free thiol, it is best to work at a slightly acidic pH (6.5-7.5). Phosphate-buffered saline (PBS) at pH 7.4 is commonly used, but the rate of oxidation can be significant over time. For reactions where the thiol needs to be reactive, such as in thiol-maleimide conjugations, a pH range of 6.5-7.5 is optimal. Buffers should be de-gassed to remove dissolved oxygen. If metal ion contamination is a concern, the inclusion of a chelating agent like EDTA is advisable. Amine-free buffers such as PBS, MES, or HEPES are recommended, especially if the alcohol end of the PEG is to be activated with NHS esters. Borate buffers can also be used in the pH 7-9 range.[3]

Q5: How can I quantify the amount of free thiol in my this compound sample?

A5: The concentration of free thiol groups can be determined using Ellman's assay. This colorimetric assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product with a strong absorbance at 412 nm. This allows for the quantification of the free thiol concentration.

Troubleshooting Guide

Issue 1: Low or no conjugation efficiency in a thiol-maleimide reaction.

This is often due to the loss of free thiol groups on the this compound prior to the conjugation reaction.

Possible Cause Troubleshooting Steps
Oxidation to Disulfide - Verify Thiol Content: Before starting your conjugation, quantify the free thiol concentration using Ellman's assay. - Use Freshly Prepared Solutions: Prepare your this compound solution immediately before use. - Degas Buffers: Ensure all buffers are thoroughly de-gassed by sparging with nitrogen or argon, or by sonication under vacuum. - Work at Optimal pH: Maintain a pH between 6.5 and 7.5 for the conjugation reaction.
Metal Ion Contamination - Add a Chelating Agent: Include 1-10 mM EDTA in your reaction buffer to sequester any catalytic metal ions.
Incorrect Buffer Composition - Avoid Amine-Containing Buffers: Do not use buffers like Tris or glycine if you plan to perform subsequent amine-reactive chemistry.

Issue 2: Inconsistent results between experiments.

Variability in results can arise from differences in the handling and preparation of the this compound.

Possible Cause Troubleshooting Steps
Batch-to-Batch Variability - Quantify Thiol Content for Each Batch: Perform Ellman's assay on each new lot of reagent to confirm the concentration of active thiol.
Differences in Solution Preparation - Standardize Protocols: Ensure that the same procedure for buffer preparation (including de-gassing) and reagent dissolution is used for every experiment. - Control Temperature: Perform your experiments at a consistent temperature.
Storage and Handling - Proper Storage: Always store the reagent as recommended (-20°C, sealed, protected from light and moisture). - Inert Atmosphere: When working with solutions for extended periods, do so under an inert atmosphere.

Quantitative Data on Thiol Stability

pHObserved Rate Constant (kobs) for Thiol-Disulfide Exchange (s-1)Relative Rate
6.0~1 x 10-51x
7.0~1 x 10-410x
8.0~1 x 10-3100x
9.0~5 x 10-3500x
10.0~1 x 10-21000x

This data is illustrative and based on the principles of thiol-disulfide exchange kinetics. Actual rates for this compound may vary.[1]

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a general method for evaluating the stability of the thiol group in different buffer conditions over time.

1. Materials:

  • This compound

  • Buffers of interest (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 6.5, Borate Buffer pH 8.5)

  • Deionized water

  • Nitrogen or Argon gas

  • Ellman's Reagent (DTNB)

  • Reaction Buffer for Ellman's Assay (0.1 M sodium phosphate, pH 8.0)

  • HPLC system with a C18 column

  • Mass Spectrometer (optional, for degradation product identification)

2. Procedure:

a. Buffer Preparation:

  • Prepare the desired buffers.

  • Thoroughly degas each buffer by sparging with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

b. Sample Preparation and Incubation:

  • Prepare a stock solution of this compound in degassed deionized water.

  • Create a series of test samples by diluting the stock solution into each of the degassed buffers to a final concentration of 1 mg/mL.

  • Prepare a control sample in degassed water at pH 4-5.

  • Incubate all samples at a controlled temperature (e.g., room temperature or 37°C).

c. Time-Point Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample for analysis.

  • Ellman's Assay:

    • Add a small volume of the sample to the Ellman's reagent solution in the reaction buffer.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Calculate the concentration of free thiol based on a standard curve or the molar extinction coefficient of the product.

  • HPLC Analysis:

    • Inject an aliquot of the sample onto a C18 reversed-phase column.

    • Use a gradient of water and acetonitrile (both with 0.1% formic acid) to elute the components.

    • Monitor the elution profile using a UV detector (e.g., at 214 nm). The peak corresponding to the intact this compound will decrease over time if degradation occurs.

    • If coupled to a mass spectrometer, the formation of the disulfide dimer (approximately double the molecular weight) can be monitored.

3. Data Analysis:

  • Plot the percentage of remaining free thiol (from Ellman's assay) or the peak area of the intact molecule (from HPLC) against time for each buffer condition.

  • From these plots, the half-life of the this compound in each buffer can be determined.

Visualizations

cluster_main Thiol Degradation Pathway Thiol1 This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol1->Thiolate Deprotonation (pH > pKa) Thiol2 This compound (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide Oxidation (O₂, Metal Ions)

Caption: Primary degradation pathway of this compound via oxidation to a disulfide dimer.

cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare Degassed Buffers (e.g., PBS, Citrate, Borate) Incubate Incubate this compound in Buffers at Controlled Temp. Prep->Incubate Sample Collect Aliquots at Time Points (t=0, t=x...) Incubate->Sample Analysis Analyze Samples Sample->Analysis Ellmans Ellman's Assay (Quantify Free Thiol) Analysis->Ellmans Colorimetric HPLC HPLC-MS (Monitor Parent & Dimer) Analysis->HPLC Chromatographic Data Plot % Remaining vs. Time Calculate Half-life Ellmans->Data HPLC->Data

Caption: General workflow for assessing the stability of this compound in different buffers.

References

how to avoid aggregation of nanoparticles during functionalization with Thiol-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of nanoparticles during functionalization with Thiol-PEG9-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during functionalization with this compound?

A1: Nanoparticle aggregation during functionalization with this compound can stem from several factors:

  • Incomplete Surface Coverage: Insufficient this compound molecules on the nanoparticle surface can leave exposed areas, leading to particle-particle interactions and aggregation.

  • Electrostatic Destabilization: Changes in the surface charge of the nanoparticles upon the addition of the thiol-PEG can lead to a reduction in electrostatic repulsion between particles, causing them to aggregate. This is particularly relevant when the initial nanoparticles are stabilized by charge (e.g., citrate-stabilized gold nanoparticles).

  • High Salt Concentrations: The presence of salts in the reaction mixture can screen the surface charges on the nanoparticles, reducing the repulsive forces between them and promoting aggregation.[1][2]

  • Inappropriate pH: The pH of the solution can affect both the stability of the nanoparticles and the reactivity of the thiol group. A pH close to the isoelectric point of the nanoparticles will minimize electrostatic repulsion and lead to aggregation.

  • Solvent Quality: The solvent used for the functionalization process must be appropriate for both the nanoparticles and the this compound to ensure good dispersibility. A poor solvent can induce aggregation.

  • Concentration of this compound: Both too low and too high concentrations of the PEG reagent can sometimes lead to aggregation. At very high concentrations, the PEG molecules might cause bridging flocculation, where a single PEG chain attaches to two different nanoparticles.[3]

Q2: How does the concentration of this compound affect the stability of the nanoparticles?

A2: The concentration of this compound plays a critical role in achieving colloidal stability. There is an optimal concentration range for effective functionalization.

  • Below the optimum: An insufficient concentration will result in incomplete surface coverage, leaving hydrophobic patches on the nanoparticle surface that can lead to aggregation.

  • At the optimum: A sufficient concentration ensures a dense layer of PEG on the nanoparticle surface, providing steric stabilization and preventing aggregation.

  • Above the optimum: While less common with short-chain PEGs like PEG9, an excessively high concentration could potentially lead to depletion or bridging flocculation. More importantly, it can make the purification process to remove unreacted PEG more challenging.

It is crucial to titrate the concentration of this compound to find the optimal ratio for your specific nanoparticle system.[3]

Q3: What is the role of pH during the functionalization process?

A3: The pH of the reaction medium is a critical parameter that influences both the nanoparticles and the this compound.

  • Nanoparticle Stability: For charge-stabilized nanoparticles, the pH must be maintained at a value that ensures sufficient surface charge to prevent aggregation. For example, citrate-stabilized gold nanoparticles are typically stable at a neutral to slightly basic pH.

  • Thiol Reactivity: The thiol group (-SH) needs to be in its thiolate form (-S⁻) to efficiently bind to the surface of many types of nanoparticles, such as gold. The pKa of the thiol group is typically around 8-10. Therefore, a slightly basic pH can facilitate the deprotonation of the thiol and enhance the reaction rate. However, the pH should not be so high as to cause nanoparticle degradation or aggregation.

Q4: Can the presence of salts in my this compound solution cause aggregation?

A4: Yes, high salt concentrations are a common cause of nanoparticle aggregation.[1] Salts in the solution can compress the electrical double layer around the nanoparticles, which reduces the electrostatic repulsion between them. This effect is more pronounced for nanoparticles that rely on charge for their stability. It is recommended to use low-salt buffers or to desalt your this compound solution before adding it to the nanoparticle dispersion.

Troubleshooting Guide

Issue 1: Immediate Aggregation Upon Addition of this compound
Possible Cause Troubleshooting Steps
High Salt Concentration in PEG Solution 1. Dissolve this compound in deionized water or a low-salt buffer. 2. If the PEG is in a buffer, consider desalting it using a spin column or dialysis.
Incorrect pH of the Reaction Mixture 1. Measure the pH of your nanoparticle dispersion and the this compound solution. 2. Adjust the pH of the nanoparticle dispersion to a range where it is stable before adding the PEG. 3. Consider performing the reaction in a buffered solution at an optimal pH for both stability and thiol reactivity.
Shock from Solvent Mismatch 1. Ensure the solvent used to dissolve the this compound is miscible with the nanoparticle dispersion medium. 2. Add the this compound solution dropwise and slowly to the nanoparticle dispersion while stirring gently to avoid localized high concentrations.
Insufficient Initial Nanoparticle Stability 1. Characterize the stability of your initial nanoparticle dispersion (e.g., using DLS and Zeta Potential) before functionalization. 2. Ensure the nanoparticles are well-dispersed and stable in the chosen reaction buffer.
Issue 2: Aggregation Observed After an Incubation Period
Possible Cause Troubleshooting Steps
Incomplete Surface Functionalization 1. Increase the molar ratio of this compound to nanoparticles. 2. Increase the reaction time to allow for more complete surface coverage. 3. Gently agitate the reaction mixture during incubation to ensure uniform mixing.
Suboptimal Reaction Temperature 1. Most thiol-gold conjugations proceed well at room temperature. However, for other nanoparticle types, you may need to optimize the temperature. 2. Avoid high temperatures that could lead to nanoparticle sintering or degradation.
pH Drift During Reaction 1. Use a buffer to maintain a stable pH throughout the functionalization process.
Displacement of Stabilizing Ligands 1. This is an inherent part of the functionalization process. If aggregation occurs, it indicates that the new PEG layer is not providing sufficient stability. 2. Optimize the this compound concentration to ensure a dense and stable passivating layer.
Issue 3: Aggregation During Purification (e.g., Centrifugation)
Possible Cause Troubleshooting Steps
Insufficient PEGylation to Withstand Centrifugal Forces 1. Confirm successful functionalization using techniques like DLS (to observe an increase in hydrodynamic diameter) and Zeta Potential (to see a change in surface charge). 2. If functionalization is incomplete, revisit the reaction conditions (concentration, time, pH).
Excessive Centrifugation Speed/Time 1. Reduce the centrifugation speed or time. Nanoparticles, even when functionalized, can sometimes form loose aggregates under high g-forces that are difficult to redisperse. 2. Consider alternative purification methods like dialysis or tangential flow filtration.
Inappropriate Resuspension Buffer 1. Resuspend the nanoparticle pellet in a buffer that is known to promote their stability (e.g., a low-salt buffer at an appropriate pH). 2. Gentle sonication in a bath sonicator can aid in redispersion, but avoid probe sonication which can cause damage to the nanoparticles.

Data Presentation

The following table provides a summary of expected changes in key nanoparticle characteristics before and after successful functionalization with this compound. Actual values will vary depending on the core nanoparticle size, material, and initial stabilizing agent.

ParameterBefore Functionalization (e.g., Citrate-Stabilized Gold Nanoparticles)After Successful Functionalization with this compoundCharacterization Technique
Hydrodynamic Diameter 20 - 30 nm25 - 40 nmDynamic Light Scattering (DLS)
Zeta Potential -30 to -50 mV-5 to -20 mVZeta Potential Measurement
Surface Plasmon Resonance (for AuNPs) ~520 nmSlight red-shift to ~525-530 nmUV-Vis Spectroscopy
Colloidal Stability in High Salt (e.g., 1M NaCl) Immediate aggregationStable for an extended periodVisual Inspection / UV-Vis Spectroscopy

Experimental Protocols

Protocol: Functionalization of Gold Nanoparticles with this compound

This protocol describes a general method for the functionalization of citrate-stabilized gold nanoparticles (AuNPs) with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle dispersion (e.g., 20 nm)

  • This compound (HS-(CH₂)₁₁-(OCH₂CH₂)₉-OH)

  • Deionized (DI) water or low-salt buffer (e.g., 2 mM sodium phosphate, pH 7.4)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DI water or the low-salt buffer. A typical starting concentration is 1 mM.

    • Vortex the solution to ensure it is fully dissolved.

  • Functionalization Reaction:

    • In a microcentrifuge tube, add a specific volume of the AuNP dispersion.

    • While gently vortexing or stirring, add the this compound solution dropwise to the AuNP dispersion. A common starting point is a molar ratio of PEG to AuNP of 10,000:1. This ratio may need to be optimized.

    • Incubate the mixture at room temperature for at least 12 hours with gentle agitation (e.g., on a rocker or shaker) to facilitate the ligand exchange.

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove the supernatant, which contains excess this compound and displaced citrate ions.

    • Resuspend the nanoparticle pellet in fresh DI water or low-salt buffer. Gentle sonication in a bath sonicator for a few minutes can aid in redispersion.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unreacted reagents.

  • Storage:

    • After the final wash, resuspend the purified this compound functionalized AuNPs in a suitable buffer for storage. Store at 4°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_func Functionalization cluster_purify Purification cluster_char Characterization & Storage prep_peg Prepare this compound stock solution mix Add PEG solution to nanoparticles dropwise prep_peg->mix prep_np Prepare nanoparticle dispersion prep_np->mix incubate Incubate with gentle agitation (≥12h) mix->incubate centrifuge Centrifuge to pellet functionalized nanoparticles incubate->centrifuge wash Resuspend and wash (repeat 3x) centrifuge->wash characterize Characterize (DLS, Zeta, UV-Vis) wash->characterize store Store at 4°C characterize->store

Caption: Experimental workflow for the functionalization of nanoparticles with this compound.

troubleshooting_workflow cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation cluster_purification Aggregation During Purification node_action node_action node_success node_success start Aggregation Observed? check_salt Check for high salt in PEG solution? start->check_salt Immediate check_coverage Incomplete surface coverage? start->check_coverage Delayed check_centrifugation Centrifugation speed too high? start->check_centrifugation During Purification check_ph Check pH of reaction mixture? check_salt->check_ph No action_desalt Desalt PEG solution check_salt->action_desalt Yes check_solvent Solvent mismatch? check_ph->check_solvent No action_adjust_ph Adjust pH before mixing check_ph->action_adjust_ph Yes action_slow_addition Add PEG solution slowly check_solvent->action_slow_addition Yes success Stable Functionalized Nanoparticles check_solvent->success No action_desalt->success action_adjust_ph->success action_slow_addition->success check_time Insufficient reaction time? check_coverage->check_time No action_increase_peg Increase PEG concentration check_coverage->action_increase_peg Yes action_increase_time Increase incubation time check_time->action_increase_time Yes check_time->success No action_increase_peg->success action_increase_time->success check_redispersion Difficulty in redispersion? check_centrifugation->check_redispersion No action_reduce_speed Reduce centrifugation speed check_centrifugation->action_reduce_speed Yes action_sonicate Gentle bath sonication check_redispersion->action_sonicate Yes check_redispersion->success No action_reduce_speed->success action_sonicate->success

Caption: Troubleshooting decision tree for nanoparticle aggregation during functionalization.

References

Technical Support Center: Purifying Thiol-PEG9-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Thiol-PEG9-alcohol conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these specialized molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing this compound?

A1: The most common impurities include:

  • Disulfide-linked dimer: The thiol group is susceptible to oxidation, leading to the formation of a disulfide-bonded dimer of the this compound.[1][2]

  • Unreacted starting materials: Depending on the synthetic route, residual starting materials may be present.

  • Byproducts from side reactions: The terminal alcohol group can also undergo side reactions depending on the reaction conditions.

  • Polydisperse PEG: If the starting PEG material is not monodisperse, you will have a mixture of conjugates with varying PEG chain lengths.

Q2: What are the recommended methods for purifying Thiloc-PEG9-alcohol conjugates?

A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. Common techniques include:

  • Flash Chromatography: Suitable for purifying small to medium quantities of the conjugate. Optimization of the solvent system is crucial for separating polar PEGylated compounds.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are powerful for high-purity separation.[5] RP-HPLC separates based on hydrophobicity, while SEC separates based on size.

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange. The choice of a membrane with an appropriate molecular weight cutoff (MWCO) is critical.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography. Staining with iodine vapor or potassium permanganate can help visualize PEGylated compounds which may not be UV active. For HPLC, a variety of detectors can be used, including UV-Vis (if the conjugate has a chromophore), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).

Q4: How do I confirm the purity and identity of the final product?

A4: The purity and identity of the final this compound conjugate should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for confirming the structure of the conjugate and assessing its purity.

  • Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming its identity.

  • Analytical HPLC: Can be used to determine the purity of the final product.

Troubleshooting Guides

Issue 1: Poor Separation during Flash Chromatography
Possible Cause Recommendation
Inappropriate Solvent System PEGylated compounds are often highly polar and may streak or run with the solvent front on silica gel. A gradient elution with a more polar solvent system is often required. Try a gradient of methanol or ethanol in dichloromethane or chloroform. A small amount of a more polar solvent like isopropanol can sometimes improve separation.
Column Overloading Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column.
Compound is too Polar for Silica Gel If your conjugate is extremely polar, consider using reverse-phase flash chromatography with a C18 stationary phase.
Issue 2: Presence of Disulfide-Linked Dimer in the Final Product
Possible Cause Recommendation
Oxidation of the Thiol Group The thiol group is prone to oxidation, especially in the presence of air and at neutral to basic pH. Work under an inert atmosphere (e.g., nitrogen or argon) when possible. Keep the pH of your solutions slightly acidic during workup and purification if the compound is stable under these conditions.
Inefficient Chromatographic Separation The dimer will have a higher molecular weight but may have similar polarity to the monomer, making separation challenging. A high-resolution technique like preparative HPLC may be necessary. Size-exclusion chromatography can also be effective in separating the monomer from the dimer.
Confirmation of Dimer The presence of the dimer can be confirmed by mass spectrometry, where a peak corresponding to approximately twice the molecular weight of the monomer will be observed.
Issue 3: Low Recovery of the Conjugate after Purification
Possible Cause Recommendation
Adsorption to Stationary Phase PEGylated molecules can sometimes adsorb irreversibly to silica gel. Pre-treating the silica gel with a small amount of a polar solvent or using a different stationary phase (e.g., alumina or a bonded phase) may help.
Loss during Dialysis If using dialysis, ensure the MWCO of the membrane is significantly lower than the molecular weight of your conjugate to prevent its loss. For a this compound, a low MWCO membrane (e.g., 100-500 Da) should be used.
Precipitation of the Compound The conjugate may precipitate during purification if the solvent conditions are not optimal. Ensure the compound is soluble in the solvents used for chromatography or dialysis.

Experimental Protocols

Protocol 1: Flash Chromatography Purification
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial chromatography solvent.

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent (e.g., hexane or dichloromethane).

  • Loading: Carefully load the slurry onto the top of the column.

  • Elution: Start the elution with the non-polar solvent and gradually increase the polarity by adding a polar solvent (e.g., methanol or ethanol). A typical gradient might be from 0% to 20% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by 1H NMR
  • Sample Preparation: Accurately weigh a small amount of the purified conjugate and dissolve it in a deuterated solvent (e.g., CDCl3 or D2O).

  • Internal Standard: Add a known amount of an internal standard with a sharp, well-resolved peak that does not overlap with the analyte signals.

  • Acquisition: Acquire the 1H NMR spectrum with appropriate parameters to ensure quantitative results (e.g., long relaxation delay).

  • Analysis: Integrate the characteristic peaks of the this compound and the internal standard. The purity can be calculated by comparing the integrals and the known amounts of the sample and the standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Flash Flash Chromatography Crude->Flash Primary Method HPLC Preparative HPLC Crude->HPLC High Purity Dialysis Dialysis/Ultrafiltration Crude->Dialysis Desalting TLC TLC Monitoring Flash->TLC Pure Pure this compound Flash->Pure HPLC->TLC HPLC->Pure Dialysis->Pure NMR NMR Spectroscopy MS Mass Spectrometry Pure->NMR Pure->MS

Caption: General workflow for the purification and analysis of this compound conjugates.

troubleshooting_logic Impure Impure Product Disulfide Disulfide Dimer Present? Impure->Disulfide Check MS Unreacted Unreacted Starting Material? Disulfide->Unreacted No Optimize_Redox Optimize Reaction/Purification (Inert atmosphere, pH control) Disulfide->Optimize_Redox Yes Other Other Impurities? Unreacted->Other No Optimize_Stoichiometry Adjust Reactant Ratios Improve Chromatography Unreacted->Optimize_Stoichiometry Yes Change_Method Change Purification Method (e.g., RP-HPLC, SEC) Other->Change_Method Yes

Caption: Logical troubleshooting flow for identifying and addressing common purification challenges.

References

side reactions of the thiol group in Thiol-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving Thiol-PEG9-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the thiol group of this compound during conjugation?

A1: The primary side reactions of the thiol group are oxidation, thiol-disulfide exchange, and reactions with specific linkers like maleimides. Oxidation can lead to the formation of disulfide bonds (dimerization) or further oxidation to sulfenic, sulfinic, and sulfonic acids[1][][3]. Thiol-disulfide exchange can occur if disulfide bonds are present in the reaction, leading to scrambling of these bonds[1][4]. When using maleimide chemistry, which is common for thiol conjugations, side reactions include hydrolysis of the maleimide ring, a retro-Michael reaction leading to thiol exchange, reaction with amines at higher pH, and thiazine rearrangement with N-terminal cysteines.

Q2: My conjugation yield is low. What are the potential causes related to the thiol group?

A2: Low conjugation efficiency is often related to the availability and reactivity of the thiol group. Common causes include:

  • Oxidation of the thiol: The thiol group on your PEG linker may have oxidized to form a disulfide-linked dimer, rendering it unreactive towards your target molecule. This can be exacerbated by the presence of dissolved oxygen or metal ions in the buffers.

  • Inactivated conjugation partner: If you are using a maleimide, it may have been hydrolyzed in aqueous solution before it could react with the thiol.

  • Suboptimal reaction pH: The optimal pH for many thiol-specific reactions, like thiol-maleimide conjugation, is between 6.5 and 7.5. At lower pH, the reaction rate decreases, while at higher pH, side reactions with other functional groups like amines can occur.

  • Steric hindrance: The thiol group on either the PEG or the target molecule may be sterically inaccessible, preventing an efficient reaction.

Q3: How can I prevent the oxidation of the thiol group on my this compound?

A3: To minimize thiol oxidation, consider the following precautions:

  • Degas buffers: Remove dissolved oxygen from your reaction buffers by sparging with an inert gas like argon or nitrogen.

  • Use chelating agents: Add a chelating agent such as EDTA (1-5 mM) to your buffers to sequester metal ions that can catalyze oxidation.

  • Work at lower temperatures: When possible, perform manipulations on ice to slow down the rate of oxidation.

  • Proper storage: Store your this compound under an inert atmosphere and at the recommended temperature (typically -20°C) to prolong its shelf life.

Q4: What is a retro-Michael reaction and how can I minimize it?

A4: The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the thioether bond breaks, and the maleimide is released. This can lead to the exchange of the PEG linker with other thiols present in the solution, such as glutathione in a biological system. To mitigate this, you can:

  • Induce hydrolysis of the thiosuccinimide ring: After conjugation, adjusting the pH to 8.5-9.0 can promote the hydrolysis of the succinimide ring. The ring-opened product is more stable and less susceptible to the retro-Michael reaction.

  • Use modified maleimides: Certain N-substituted maleimides are designed to have increased stability after conjugation.

Q5: How can I confirm that my this compound is active before starting my experiment?

A5: You can quantify the concentration of free thiols in your stock solution using Ellman's reagent (DTNB). This reagent reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm, allowing you to determine the amount of active thiol present.

Troubleshooting Guides

Issue 1: Low or No Conjugation Product Observed
Potential Cause Troubleshooting Step Experimental Protocol
Oxidation of this compound Pre-treat the this compound with a reducing agent or use fresh reagent.1. Dissolve the this compound in a degassed buffer. 2. Add a 10-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). 3. Incubate for 30 minutes at room temperature. 4. Proceed with the conjugation reaction. TCEP does not need to be removed.
Hydrolysis of Maleimide Partner Prepare the maleimide solution immediately before use and ensure the reaction pH is not too high.1. Dissolve the maleimide-containing molecule in a dry, compatible organic solvent like DMSO or DMF for storage. 2. Just before the reaction, add the required amount of the stock solution to the aqueous reaction buffer (pH 6.5-7.5).
Incorrect Reaction pH Verify and adjust the pH of the reaction buffer to the optimal range for the specific chemistry.Use a calibrated pH meter to ensure the reaction buffer is within the optimal range (e.g., 6.5-7.5 for thiol-maleimide reactions).
Insufficient Molar Ratio of Reagents Increase the molar excess of one of the reactants, typically the smaller molecule.Start with a 10-20 fold molar excess of the this compound relative to the target molecule and optimize as needed.
Issue 2: Presence of Unwanted Side Products
Potential Cause Troubleshooting Step Analytical Method
Disulfide-linked Dimers of PEG Use a reducing agent during the reaction or purify the final product.Use size-exclusion chromatography (SEC) or SDS-PAGE (if conjugating to a protein) to separate the dimer from the desired product. Mass spectrometry can confirm the identity of the species.
Reaction with Non-target Functional Groups Adjust the reaction pH to improve selectivity.For thiol-maleimide reactions, maintain the pH between 6.5 and 7.5 to minimize reaction with amines.
Thiazine Rearrangement If conjugating to an N-terminal cysteine, consider acetylating the N-terminus or using a different cysteine position.HPLC and mass spectrometry can be used to identify the thiazine impurity, which will have the same mass as the desired product but different retention characteristics.

Quantitative Data Summary

The following table summarizes the effect of pH on the primary reaction and common side reactions in a typical thiol-maleimide conjugation.

Reaction pH < 6.5 pH 6.5 - 7.5 pH > 7.5
Thiol-Maleimide Reaction Rate SlowerOptimalFast
Maleimide Hydrolysis Rate SlowerModerateFaster
Reaction with Amines (Lysine) NegligibleMinimalIncreases significantly
Thiol Oxidation Can still occurCan still occurCan be faster

Visualizations

Thiol_Side_Reactions Thiol_PEG Thiol-PEG9-OH (R-SH) Conjugate Thioether Conjugate Thiol_PEG->Conjugate Michael Addition (pH 6.5-7.5) Disulfide Disulfide Dimer (R-S-S-R) Thiol_PEG->Disulfide Oxidation (O2, metal ions) Maleimide Maleimide Partner Maleimide->Conjugate Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis (H2O, pH dependent) Retro_Michael Retro-Michael (Thiol Exchange) Conjugate->Retro_Michael Reversible Hydrolyzed_Conjugate Hydrolyzed Conjugate (Stable) Conjugate->Hydrolyzed_Conjugate Hydrolysis (pH > 8.5) Amine_Adduct Amine Adduct

Caption: Main reaction pathway and key side reactions of thiol-maleimide conjugation.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Thiol Is the Thiol-PEG active? Start->Check_Thiol Check_Partner Is the conjugation partner active? Check_Thiol->Check_Partner Yes Use_Fresh Use fresh/reduced Thiol-PEG Check_Thiol->Use_Fresh No Check_pH Is the reaction pH optimal (6.5-7.5)? Check_Partner->Check_pH Yes Use_Fresh_Partner Prepare partner solution fresh Check_Partner->Use_Fresh_Partner No Check_Ratio Is the molar ratio correct? Check_pH->Check_Ratio Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Optimize_Ratio Optimize molar ratio Check_Ratio->Optimize_Ratio No Success Successful Conjugation Check_Ratio->Success Yes Use_Fresh->Check_Partner Use_Fresh_Partner->Check_pH Adjust_pH->Check_Ratio Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Strategies to Improve the Solubility of Thiol-PEG9-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Thiol-PEG9-alcohol conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my this compound conjugate is exhibiting poor solubility in aqueous buffers?

A1: Poor solubility of this compound conjugates can stem from a combination of factors related to the intrinsic properties of the PEG linker, the conjugated molecule (e.g., a protein, peptide, or small molecule), and their interactions. The hydrophilic polyethylene glycol (PEG) spacer is designed to increase solubility in aqueous media[1][2][3]. However, several factors can counteract this effect:

  • Hydrophobicity of the Conjugated Molecule: If the molecule attached to the PEG linker is highly hydrophobic, it can significantly decrease the overall solubility of the conjugate, despite the presence of the hydrophilic PEG chain. PEGylation is a well-known strategy to enhance the solubility of hydrophobic drugs, but its effect is not always sufficient on its own[4][5].

  • Intermolecular Aggregation: Conjugates can self-associate and form insoluble aggregates. This can be driven by hydrophobic interactions between the conjugated molecules or by intermolecular disulfide bond formation if the thiol group is not properly managed. Aggregation is a significant hurdle, as it can reduce the therapeutic efficacy and shelf-life of biotherapeutics.

  • Conformational Changes: The process of conjugation can sometimes induce conformational changes in a protein or peptide, exposing hydrophobic regions that were previously buried. These exposed regions can lead to aggregation and precipitation.

  • High Conjugate Concentration: At high concentrations, the proximity of conjugate molecules increases the likelihood of intermolecular interactions and aggregation, leading to precipitation.

Below is a diagram illustrating the key factors that can contribute to the poor solubility of your conjugate.

cluster_0 Factors Affecting Solubility A This compound Conjugate B Poor Solubility / Aggregation A->B C Intrinsic Properties of Conjugated Molecule (e.g., Hydrophobicity) C->B D Intermolecular Interactions (e.g., Aggregation) D->B E Environmental Conditions (pH, Salts, Temp) E->B F High Concentration F->B

Caption: Factors contributing to poor conjugate solubility.

Q2: What is the recommended protocol for dissolving a this compound conjugate that is difficult to solubilize?

A2: If you are encountering difficulty dissolving your conjugate, a systematic approach involving solvent choice, temperature, and mechanical assistance is recommended. Avoid aggressive conditions that could degrade the conjugate.

Experimental Protocol: Stepwise Dissolution of this compound Conjugates

  • Initial Solvent Selection:

    • Begin with the desired aqueous buffer (e.g., PBS, Borate, Carbonate) at a neutral to slightly basic pH (7-8), as the reaction of NHS esters (if used in a prior step) with primary amines is most efficient in this range. Avoid buffers containing primary amines like Tris or glycine if further acylation reactions are planned.

    • If solubility is poor, consider starting with a small amount of a water-miscible organic co-solvent. PEG itself is soluble in many organic solvents, including DMF and DMSO, which can facilitate the initial dispersion of the conjugate.

  • Dispensing and Initial Mixing:

    • Since many PEG reagents are low-melting solids or viscous liquids, it is often easiest to handle them by first preparing a stock solution in a dry, water-miscible organic solvent like DMSO or DMF.

    • Add the stock solution or solid conjugate to the chosen buffer.

    • Gently vortex or pipette the mixture to create a uniform suspension.

  • Temperature Adjustment:

    • Gently warm the solution to 37-40°C. For many compounds, a moderate increase in temperature can significantly improve solubility. However, be cautious with temperature-sensitive proteins, as excessive heat can cause denaturation and aggregation.

  • Sonication (If Necessary):

    • If the conjugate remains insoluble, use a bath sonicator. Sonication can help break up aggregates and enhance dissolution.

    • Crucially, use controlled sonication. Keep the temperature of the sonication bath low (e.g., below 18°C) by using a cooling coil or performing sonication in a cold room. Prolonged or high-power sonication can lead to the degradation of PEG chains (sonolysis).

    • Apply sonication in short bursts (e.g., 1-2 minutes) followed by a rest period to prevent overheating.

  • Final Filtration:

    • Once the conjugate is dissolved, it is good practice to filter the solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates before use in downstream applications.

The following workflow diagram outlines this dissolution process.

start Start: Insoluble This compound Conjugate step1 1. Add to Aqueous Buffer (e.g., PBS, pH 7.4) start->step1 step2 2. Gentle Mixing (Vortex / Pipette) step1->step2 decision1 Is it dissolved? step2->decision1 step3 3. Add Small Amount of Co-solvent (e.g., DMSO) decision1->step3 No end_success End: Soluble Conjugate Solution (Filter before use) decision1->end_success Yes step4 4. Gentle Warming (37-40°C) step3->step4 decision2 Is it dissolved? step4->decision2 step5 5. Controlled Sonication (Low Temp, Short Bursts) decision2->step5 No decision2->end_success Yes decision3 Is it dissolved? step5->decision3 decision3->end_success Yes end_fail End: Solubility Issue Persists (Re-evaluate formulation) decision3->end_fail No

Caption: Workflow for dissolving this compound conjugates.

Table 1: Recommended Solvents for Initial Dissolution

SolventTypeRationaleConsiderations
PBS (pH 7.2-7.4) Aqueous BufferBiologically compatible, standard starting point.May not be sufficient for highly hydrophobic conjugates.
Borate Buffer (pH 8-9) Aqueous BufferUseful for subsequent reactions requiring a slightly basic pH.pH may affect the stability of some proteins.
DMSO Organic Co-solventExcellent solvent for many organic molecules and PEG.Use minimal amounts (<5% v/v) in final biological assays.
DMF Organic Co-solventGood alternative to DMSO for dissolving PEG reagents.Higher toxicity than DMSO; must be thoroughly removed.
Ethanol Organic Co-solventLess harsh than DMSO/DMF and can improve solubility.May not be as effective for highly insoluble compounds.

Q3: How do buffer pH and salt concentration affect the solubility and stability of my conjugate?

A3: Both pH and salt concentration are critical variables that can significantly influence the solubility and stability of your this compound conjugate.

  • Effect of pH: The pH of the buffer affects the ionization state of both the conjugate and the free thiol group. The thiol group (-SH) is more susceptible to oxidation, leading to the formation of disulfide bonds (S-S) at neutral to basic pH. This can cause intermolecular cross-linking and aggregation. Studies have shown that thiol groups are more stable towards oxidation at a lower pH (e.g., pH 5), with stability decreasing as the pH increases to 6 and 7.2. Therefore, for long-term storage, a slightly acidic buffer might be preferable, but for immediate use in biological systems, a physiological pH is typically required.

  • Effect of Salts (Salting-Out): The addition of salts to aqueous solutions of PEG can decrease PEG solubility, a phenomenon known as the "salting-out" effect. This occurs because salt ions interact strongly with water molecules, reducing the amount of water available to hydrate the PEG chains. This can lead to phase separation or precipitation of the PEG conjugate. The strength of the salting-out effect depends on the type of salt, generally following the Hofmeister series. Salts like sulfates and phosphates have a strong salting-out effect, while chlorides and bromides have a weaker effect. Therefore, using high concentrations of salts like ammonium sulfate or sodium phosphate can negatively impact the solubility of your conjugate.

Table 2: Influence of pH and Salts on Conjugate Solubility

ConditionEffect on SolubilityRecommendationRationale
Acidic pH (5.0-6.0) Generally stableConsider for storage.Minimizes thiol oxidation and potential disulfide-mediated aggregation.
Neutral pH (7.0-7.4) Potential for decreased stabilityUse for immediate applications.Physiologically relevant, but can promote thiol oxidation over time.
Basic pH (>8.0) Decreased stabilityAvoid for storage.Increases the rate of thiol oxidation significantly.
High Salt (e.g., >1M (NH₄)₂SO₄) Decreases solubilityAvoid high concentrations.Strong "salting-out" effect reduces PEG hydration and promotes precipitation.
Low/Moderate Salt (e.g., 150mM NaCl) Minimal effectStandard for most buffers.Balances physiological relevance with minimal impact on PEG solubility.

Q4: Can I use co-solvents or other excipients to improve and maintain the solubility of my conjugate?

A4: Yes, the use of co-solvents and stabilizing excipients is a common and effective strategy to enhance and maintain the solubility of poorly soluble conjugates.

  • Co-solvents: As mentioned in the dissolution protocol, water-miscible organic solvents like DMSO, DMF, or ethanol can be used in small quantities to disrupt hydrophobic interactions and prevent aggregation. They act by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic portions of the conjugate.

  • Stabilizing Excipients: These are additives that help prevent aggregation and improve the stability of the conjugate in solution.

    • Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol): These compounds act as protein stabilizers through a mechanism of "preferential exclusion," where they are excluded from the protein surface, leading to preferential hydration of the protein. This increases the thermodynamic stability of the native state and raises the energy barrier for aggregation.

    • Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing non-specific protein-protein interactions and preventing aggregation. It can interact with both hydrophobic and charged residues on the protein surface.

    • Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80): Used at very low concentrations (0.01-0.05% v/v), these surfactants can prevent surface-induced aggregation and adsorption to container walls by reducing surface tension.

cluster_0 Solubility Enhancement Mechanisms A Insoluble Conjugate Aggregate B Soluble Conjugate C Co-solvents (DMSO, Ethanol) C->A Reduce solvent polarity, disrupt hydrophobic interactions D Stabilizing Excipients (Sucrose, Arginine) D->A Promote preferential hydration, stabilize native state E Surfactants (Polysorbate 80) E->A Reduce surface tension, prevent surface adsorption start Start: Conjugate Aggregates Over Time q1 Is the conjugate concentration high? start->q1 a1 Reduce concentration and re-test stability q1->a1 Yes q2 What is the buffer pH? q1->q2 No a1->q2 a2 Test stability at a lower pH (e.g., 5.5-6.5) if molecule allows q2->a2 Neutral/Basic q3 Are stabilizing excipients being used? q2->q3 Acidic a2->q3 a3 Screen for effective stabilizers: - Sucrose (5-10%) - Arginine (50-100 mM) - Polysorbate 80 (0.02%) q3->a3 No q4 What are the storage conditions? q3->q4 Yes a3->q4 a4 Store at 2-8°C or frozen (-80°C) with cryoprotectants. Avoid freeze-thaw cycles. q4->a4 Room Temp end End: Improved Stability q4->end Optimized a4->end

References

troubleshooting guide for inconsistent results with Thiol-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-PEG9-alcohol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (HS-(CH2CH2O)9-OH) is a heterobifunctional polyethylene glycol (PEG) linker. It contains a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, connected by a 9-unit PEG chain. This structure provides solubility, flexibility, and dual reactivity for various bioconjugation and drug delivery applications.[1][2][3] The thiol group can react with maleimides, gold surfaces, or be used in disulfide exchange reactions, while the hydroxyl group allows for further modification or attachment to other molecules.[2][3] It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: How should I properly store and handle this compound to ensure its stability?

Proper storage and handling are critical to prevent degradation of this compound, particularly the oxidation of the reactive thiol group.

  • Storage: Store at -20°C in a sealed, moisture- and light-protected container. Some suppliers recommend storage at 2-8°C for sealed, dry product. For long-term stability, especially in solution, storage at -80°C is recommended. It is best to keep the material under an inert gas like argon or nitrogen.

  • Handling: Use anhydrous solvents such as DMF or DMSO for reconstitution. Avoid oxidizing conditions to protect the thiol group. It is advisable to prepare solutions fresh just before use and avoid repeated freeze-thaw cycles. When working with the compound, especially at elevated temperatures, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Troubleshooting Guide

Inconsistent Reaction Yields or Incomplete Reactions

Q3: My conjugation reaction with this compound is giving inconsistent yields. What are the potential causes and how can I troubleshoot this?

Inconsistent yields in conjugation reactions are a common issue. The primary culprit is often the integrity of the thiol group, which is susceptible to oxidation.

Troubleshooting Workflow for Inconsistent Reaction Yields

G cluster_start cluster_check cluster_solutions cluster_end start Start: Inconsistent Reaction Yields check_thiol 1. Verify Thiol Integrity start->check_thiol check_reagents 2. Assess Reagent Quality start->check_reagents check_conditions 3. Evaluate Reaction Conditions start->check_conditions check_thiol->check_reagents No Issue solution_thiol Use fresh or properly stored this compound. Perform Ellman's test. check_thiol->solution_thiol Issue Identified check_reagents->check_conditions No Issue solution_reagents Use fresh, high-purity reagents. Check for contaminants. check_reagents->solution_reagents Issue Identified solution_conditions Optimize pH, temperature, and reaction time. Use degassed buffers. check_conditions->solution_conditions Issue Identified end Consistent Yields solution_thiol->end solution_reagents->end solution_conditions->end

Figure 1. Troubleshooting workflow for inconsistent reaction yields.

Potential Causes and Solutions:

  • Thiol Oxidation: The thiol group (-SH) can readily oxidize to form a disulfide bond (-S-S-), rendering the PEG linker unreactive for its intended conjugation. This is a primary cause of reduced reaction efficiency.

    • Solution: Use freshly opened this compound or material that has been stored under an inert atmosphere. To quantify the amount of free thiol, consider performing an Ellman's test.

  • Sub-optimal Reaction pH: The reactivity of the thiol group is pH-dependent. For reactions with maleimides, the optimal pH is typically between 6.5 and 7.5. At lower pH, the reaction is slow, and at higher pH, the maleimide can undergo hydrolysis.

    • Solution: Carefully control the pH of your reaction buffer. Prepare fresh buffers and verify the pH before starting the reaction.

  • Presence of Oxygen: Dissolved oxygen in reaction buffers can promote the oxidation of thiols.

    • Solution: Degas all buffers and solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.

  • Reaction Time and Temperature: Thiol-maleimide reactions are generally fast, but reaction kinetics can be influenced by temperature and reactant concentrations.

    • Solution: Optimize reaction time and temperature. Monitor the reaction progress using techniques like HPLC or LC-MS to determine the optimal endpoint.

Table 1: Key Parameters for Thiol-Maleimide Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Balances thiol reactivity and maleimide stability.
Temperature 4 - 25 °CLower temperatures can be used to slow down the reaction if needed.
Reactant Ratio 1:1 to 1.5:1 (Thiol:Maleimide)An excess of one reactant may be used to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation of the thiol group.
Solubility Issues

Q4: I am having trouble dissolving this compound in my aqueous buffer. What can I do?

While the PEG chain enhances water solubility, issues can still arise, especially at high concentrations or in certain buffer systems.

Troubleshooting Workflow for Solubility Issues

G cluster_start cluster_steps cluster_end start Start: Solubility Issue step1 1. Use Organic Co-solvent start->step1 step2 2. Adjust pH step1->step2 If precipitation occurs upon dilution end Compound Dissolved step1->end Successful step3 3. Gentle Heating step2->step3 If still insoluble step2->end Successful step4 4. Sonication step3->step4 If still insoluble step3->end Successful step4->end

Figure 2. Troubleshooting workflow for solubility issues.

Potential Solutions:

  • Use of Co-solvents: Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO, DMF, or ethanol before adding it to the aqueous buffer. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

  • pH Adjustment: The thiol group is weakly acidic. Increasing the pH of the solution can deprotonate the thiol to a more polar thiolate anion (-S⁻), which can improve aqueous solubility.

    • Protocol: Suspend the compound in the buffer and slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH until the compound dissolves.

  • Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help to dissolve the compound. However, be cautious with heating, as it can accelerate the oxidation of the thiol group. If heating, do so under an inert atmosphere.

Unexpected Side Reactions or Product Impurities

Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis after my reaction. What could be the cause?

The appearance of unexpected peaks often points to side reactions or impurities in the starting materials.

Potential Causes and Solutions:

  • Disulfide Bond Formation: The most common side product is the disulfide-linked dimer of this compound. This occurs due to oxidation.

    • Solution: As mentioned previously, use an inert atmosphere and degassed buffers. If disulfide formation is still an issue, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be added to the reaction mixture to keep the thiols in their reduced state. Note that TCEP should not be used with maleimides as it can react with them.

  • Reaction with Buffers: Some buffers can participate in side reactions. For example, buffers containing primary or secondary amines (like Tris) can react with maleimides at higher pH.

    • Solution: Use non-reactive buffers such as phosphate, HEPES, or MOPS.

  • Impure Starting Materials: The this compound or the other reactant may contain impurities that lead to side products.

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC, MS). If necessary, purify the starting materials before use.

Table 2: Common Analytical Techniques for Quality Control

TechniquePurpose
HPLC/UPLC To assess purity and monitor reaction progress.
Mass Spectrometry (MS) To confirm the molecular weight of the starting material and product.
NMR Spectroscopy To confirm the chemical structure of the this compound.
Ellman's Test To quantify the concentration of free thiol groups.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Maleimide-functionalized Molecule

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the required amount of this compound in a degassed, non-amine-containing buffer (e.g., phosphate-buffered saline, pH 7.2) to prepare a stock solution. If solubility is an issue, dissolve in a minimal amount of DMSO and then dilute with the degassed buffer.

  • Preparation of Maleimide-functionalized Molecule Solution:

    • Dissolve the maleimide-containing molecule in a compatible, degassed buffer.

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the maleimide-functionalized molecule. A slight molar excess (1.1 to 1.2-fold) of the thiol is often used.

    • If the reaction vessel is not already under an inert atmosphere, gently flush the headspace with argon or nitrogen.

    • Allow the reaction to proceed at room temperature or 4°C for 1-2 hours. The reaction progress can be monitored by HPLC or LC-MS.

  • Quenching the Reaction:

    • After the reaction is complete, quench any unreacted maleimide by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol.

  • Purification:

    • Purify the resulting conjugate using an appropriate technique, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis, to remove unreacted starting materials and quenching reagents.

References

Technical Support Center: Quantifying Surface Coverage of Thiol-PEG9-Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Thiol-PEG9-alcohol surface coverage. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to quantify the surface coverage of this compound?

A1: The degree of surface coverage with this compound can be quantified using a variety of surface-sensitive analytical techniques. The most common and effective methods include X-ray Photoelectron Spectroscopy (XPS) for elemental and chemical analysis, Quartz Crystal Microbalance with Dissipation (QCM-D) for real-time mass uptake monitoring, and Spectroscopic Ellipsometry to measure the thickness of the PEG layer.[1][2][3][4][5] For a more indirect or semi-quantitative assessment, Contact Angle Goniometry can be employed to measure changes in surface wettability.

Q2: How can I be sure that the this compound has successfully attached to my gold surface?

A2: Successful attachment, or chemisorption, of this compound to a gold surface is primarily driven by the strong affinity between sulfur and gold, forming a stable semi-covalent bond. Confirmation of this attachment can be achieved through several analytical methods. XPS is a direct method to detect the presence of sulfur and the characteristic carbon and oxygen signals from the PEG chain on the gold surface. QCM-D can monitor the increase in mass on the sensor surface in real-time as the this compound self-assembles. A significant change in the water contact angle, indicating a more hydrophilic surface, also suggests successful modification.

Q3: Can I quantify the terminal alcohol groups of the immobilized this compound?

A3: Yes, quantifying the accessible terminal alcohol (-OH) groups is crucial for subsequent functionalization steps. This can be achieved through various methods. One common approach is to react the surface hydroxyl groups with a fluorescently labeled molecule and then quantify the fluorescence intensity. Alternatively, chemical titration methods in the gas or liquid phase can be adapted for surface-bound hydroxyl groups. XPS can also be used to quantify oxygen content, although distinguishing between the ether oxygens of the PEG backbone and the terminal alcohol oxygen can be challenging without high-resolution scans and careful peak fitting.

Q4: Does the purity of the this compound affect the surface coverage?

A4: Absolutely. The purity of the alkanethiol is critical for the formation of a well-ordered and densely packed self-assembled monolayer (SAM). Contaminants, such as molecules without the thiol group or shorter-chain thiols, can introduce defects into the monolayer, leading to a disordered and less stable surface. It is crucial to use high-purity this compound and to handle it properly to avoid oxidation of the thiol group to disulfides, which can also affect the self-assembly process.

Troubleshooting Guides

Issue 1: Low or inconsistent surface coverage.

  • Question: I am observing very low or highly variable surface coverage in my experiments. What could be the cause?

  • Answer:

    • Substrate Cleanliness: Ensure your gold substrate is impeccably clean. Any organic or particulate contamination will inhibit the self-assembly of the thiol monolayer. A common and effective cleaning method is a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/Ozone treatment.

    • Thiol Quality: The this compound may have degraded. Thiols can oxidize to disulfides, especially when exposed to air. It's recommended to store the reagent under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.

    • Solvent Choice: The solvent used for the self-assembly process can influence the quality of the monolayer. Ethanol is a commonly used solvent that generally yields well-ordered SAMs.

    • Incubation Time: While initial monolayer formation is rapid, achieving a well-ordered, densely packed layer can take several hours (typically 12-24 hours). Ensure you are allowing sufficient incubation time.

Issue 2: Difficulty in quantifying the surface coverage with a specific technique.

  • Question: I am struggling to get reliable quantitative data from my chosen analytical method. What are some common pitfalls?

  • Answer:

    • XPS: The sampling depth of XPS is very shallow (a few nanometers). If you have a very thick or aggregated PEG layer, the signal from the underlying substrate may be attenuated, complicating quantification. Ensure proper calibration and use appropriate relative sensitivity factors for accurate atomic percentage calculations.

    • QCM-D: The Sauerbrey equation, used to relate frequency change to mass change, is only valid for rigid, uniform, and thin films. If the this compound layer is very soft and viscoelastic, as PEG layers can be, you will also see a significant change in dissipation. In such cases, more complex viscoelastic modeling is required for accurate mass quantification.

    • Ellipsometry: The accuracy of the thickness measurement depends heavily on the optical model used for data fitting. It is crucial to have an accurate refractive index for the this compound layer. For thin layers, it can be difficult to simultaneously determine both thickness and refractive index, so one may need to be assumed or determined from a thicker film.

Quantitative Data Summary

The following table summarizes typical quantitative values for thiol-PEG surface coverage on gold, as reported in the literature. These values can vary depending on the specific PEG chain length, the substrate, and the measurement technique used.

ParameterTechniqueTypical ValuesReference(s)
Surface Density XPS / ICP-MS1 - 7 molecules/nm²
Layer Thickness Ellipsometry2 - 10 nm (for similar PEG lengths)
Mass Uptake QCM-D100 - 500 ng/cm²
Water Contact Angle Goniometry20° - 40° (after modification)

Experimental Protocols

Protocol 1: Quantification of this compound Surface Coverage using X-ray Photoelectron Spectroscopy (XPS)
  • Substrate Preparation:

    • Clean a gold-coated silicon wafer or glass slide by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Self-Assembled Monolayer (SAM) Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the clean, dry gold substrate in the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

    • After incubation, remove the substrate and rinse it thoroughly with ethanol to remove any non-chemisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

  • XPS Analysis:

    • Introduce the functionalized substrate into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface. Expect to see Au, C, O, and S peaks.

    • Acquire high-resolution spectra for the Au 4f, C 1s, O 1s, and S 2p regions.

    • Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of each element. The S 2p peak at a binding energy of approximately 162 eV is characteristic of a thiol bound to gold.

    • Calculate the surface coverage based on the relative atomic ratios of S to Au.

Protocol 2: Quantification of Terminal Hydroxyl Groups using Fluorescence Labeling
  • Surface Preparation:

    • Prepare a this compound functionalized surface as described in Protocol 1.

  • Fluorescent Labeling:

    • Prepare a solution of a fluorescent dye that reacts with hydroxyl groups, for example, a fluorescently-labeled isocyanate or an activated ester of a fluorescent carboxylic acid (e.g., NHS-ester).

    • Immerse the this compound functionalized substrate in the fluorescent dye solution. The reaction conditions (solvent, temperature, time) will depend on the specific dye used.

    • After the reaction, rinse the substrate extensively with the appropriate solvent to remove any unbound dye.

    • Dry the substrate under a stream of nitrogen gas.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the surface using a fluorescence microscope or a plate reader with a surface-reading capability.

    • To obtain a quantitative value for the number of hydroxyl groups, a calibration curve must be prepared. This can be done by spotting known concentrations of the fluorescent dye onto a non-fluorescent surface and measuring the corresponding fluorescence intensity.

  • Data Analysis:

    • Use the calibration curve to convert the measured fluorescence intensity from the functionalized surface into the number of fluorescent molecules per unit area. This value will correspond to the density of accessible terminal hydroxyl groups.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_quant Quantification start Start: Clean Gold Substrate piranha Piranha Clean / UV-Ozone start->piranha rinse_dry Rinse & Dry piranha->rinse_dry thiol_solution Prepare 1mM this compound Solution rinse_dry->thiol_solution incubation Incubate Substrate (18-24h) thiol_solution->incubation rinse_dry2 Rinse & Dry incubation->rinse_dry2 xps XPS Analysis rinse_dry2->xps qcmd QCM-D Analysis rinse_dry2->qcmd ellipsometry Ellipsometry rinse_dry2->ellipsometry contact_angle Contact Angle rinse_dry2->contact_angle

Caption: Experimental workflow for surface functionalization and quantification.

logical_relationship cluster_methods Quantification Methods cluster_properties Measured Properties xps XPS elemental Elemental Composition & Chemical State xps->elemental qcmd QCM-D mass Adsorbed Mass qcmd->mass ellipsometry Ellipsometry thickness Layer Thickness ellipsometry->thickness contact_angle Contact Angle Goniometry wettability Surface Wettability contact_angle->wettability fluorescence Fluorescence Labeling functional_groups Terminal Group Density fluorescence->functional_groups

Caption: Relationship between analytical techniques and measured surface properties.

References

mitigating steric hindrance in Thiol-PEG9-alcohol reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thiol-PEG-Alcohol Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for mitigating steric hindrance and other common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of a Thiol-PEG9-alcohol reaction?

A: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of molecules. In a this compound reaction, the long, flexible Polyethylene Glycol (PEG) chain can physically block the reactive thiol (-SH) or alcohol (-OH) functional groups, preventing them from approaching each other or a target molecule for successful conjugation. The larger the substrate the alcohol or thiol is attached to, the more pronounced this effect can be. While click chemistry reactions are generally efficient, significant steric hindrance can negatively impact reaction kinetics, efficiency, and overall yield[1].

Q2: How does the length of the PEG linker influence the reaction?

A: The length of the PEG linker is a critical factor. A longer PEG chain, like PEG9, increases the hydrophilicity and in vivo half-life of a bioconjugate but can also increase steric hindrance[2]. However, in some cases, a longer, more flexible linker can overcome steric hindrance by providing a greater range of motion for the terminal functional groups to find the optimal orientation for reaction. Conversely, for some interactions, a shorter, more constrained linker may be beneficial[2]. The optimal length often depends on the specific geometry of the reacting molecules[2]. Studies on other PEGylated systems have shown that increasing PEG chain length can decrease cross-linking density[3].

Q3: What are the most common side reactions, and how can they be minimized?

A: The most prevalent side reaction is the oxidation of the thiol group (-SH) to form a disulfide bond (R-S-S-R). This dimerization consumes the reactive thiol, reducing the yield of the desired PEGylated product.

Prevention Strategies:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, is the most effective way to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly de-oxygenated by sparging with an inert gas, sonication, or through freeze-pump-thaw cycles.

  • pH Control: Maintain a slightly acidic to neutral pH. While a basic pH can increase the concentration of the more nucleophilic thiolate anion (R-S⁻), it also accelerates oxidation.

Q4: When should I use a protecting group for the thiol or alcohol?

A: Protecting groups are used to temporarily block a reactive functional group to prevent it from participating in a reaction.

  • Protecting the Thiol: If you want to react the alcohol group first with another molecule before proceeding with the thiol reaction, the thiol group should be protected. Common thiol protecting groups include trityl (Trt), orthopyridyldisulfide (OPSS), and acetyl (Ac).

  • Protecting the Alcohol: If the thiol group is intended to react first, the alcohol may need protection, especially if the reaction conditions are harsh. Common alcohol protecting groups include silyl ethers (e.g., TBDMS), tetrahydropyranyl (THP), and benzyl (Bn) ethers.

The choice of protecting group is critical; it must be stable under the reaction conditions and selectively removable without disturbing the rest of the molecule.

Troubleshooting Guide

Problem: Low or No Yield of Conjugated Product

This is one of the most common issues and can stem from multiple factors. The following logical workflow can help diagnose the root cause.

TroubleshootingWorkflow Start Low / No Yield CheckOxidation Analyze for Disulfide Byproduct (e.g., via LC-MS, NMR) Start->CheckOxidation InertAtmosphere Implement Inert Atmosphere: - Use Degassed Solvents - Purge with N2 or Ar CheckOxidation->InertAtmosphere Disulfide Detected CheckConditions Review Reaction Conditions CheckOxidation->CheckConditions No Disulfide Success Improved Yield InertAtmosphere->Success OptimizeParams Optimize Parameters: - Adjust pH (typically 7-8) - Increase Temperature - Extend Reaction Time CheckConditions->OptimizeParams Suboptimal CheckPurity Verify Reagent Purity & Stoichiometry CheckConditions->CheckPurity Optimal OptimizeParams->Success ReagentIssues Source Fresh Reagents: - Confirm PEG functionality - Use high-purity starting materials CheckPurity->ReagentIssues Purity/Ratio Issue StericHindrance Consider Steric Hindrance CheckPurity->StericHindrance Reagents OK ReagentIssues->Success SolventCatalyst Modify Approach: - Use polar aprotic solvent (DMF, DMSO) - Introduce a suitable catalyst - Increase PEG-to-Substrate ratio StericHindrance->SolventCatalyst Likely Cause SolventCatalyst->Success

Caption: Troubleshooting workflow for low reaction yields.

Problem: Significant Disulfide Byproduct Formation

The formation of disulfide bonds is a primary competing reaction that directly reduces the availability of your thiol-functionalized PEG.

DisulfideFormation Thiol_PEG Thiol-PEG9-OH HS-(CH₂CH₂O)₉-OH Disulfide Disulfide Byproduct HO-(OCH₂CH₂)₉-S-S-(CH₂CH₂O)₉-OH Thiol_PEG->Disulfide Side Reaction: Oxidation center Thiol_PEG->center Oxygen O₂ Oxygen->Disulfide Side Reaction: Oxidation Desired_Reaction Desired Conjugation with Alcohol Substrate center->Desired_Reaction Intended Pathway (No Oxygen)

Caption: Competing pathways: desired reaction vs. side reaction.

Solutions:

  • Work under an inert atmosphere: As stated previously, this is the most critical step. Ensure your reaction vessel is purged with nitrogen or argon before adding reagents.

  • Use Reducing Agents: In some cases, a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction mixture to keep the thiols in their reduced state. TCEP is effective because it does not contain thiols itself and is stable in aqueous solutions.

  • Control pH: Keep the reaction pH below 8. While thiol-ene and thiol-maleimide reactions are often catalyzed by a base, higher pH significantly accelerates the rate of thiol oxidation.

Problem: Reaction is Too Slow or Stalls

When steric hindrance is high, the reaction rate can decrease dramatically.

StericHindrance cluster_0 Steric Hindrance Thiol R₁-SH PEG9 PEG9 Chain Thiol->PEG9 Alcohol R₂-OH Block Physical Blockage PEG9->Block label_a Bulky PEG chain shields the reactive thiol group

Caption: Diagram of steric hindrance from a bulky PEG9 chain.

Solutions:

  • Increase Temperature: Modestly increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential degradation of reactants.

  • Change Solvent: Solvents can influence the conformation of the PEG chain. Polar aprotic solvents like DMF or DMSO can sometimes improve reaction rates compared to aqueous buffers.

  • Use a Catalyst: For certain thiol-ene reactions, a radical initiator (photoinitiator with UV light or a thermal initiator like AIBN) is necessary to drive the reaction. Ensure the initiator is fresh and used at an appropriate concentration.

  • Increase Reactant Concentration: Using an excess of the less sterically hindered reactant can help drive the reaction equilibrium toward the product, in accordance with Le Chatelier's principle.

Data Summary Tables

Table 1: General Effect of Reaction Parameters on Thiol-Ene Reactions
ParameterConditionExpected Outcome on YieldRationale / Notes
Initiator Low Concentration or DecomposedLow YieldInsufficient radicals generated to propagate the reaction.
High ConcentrationHigh YieldEnsures efficient initiation of the thiol-ene click reaction.
Atmosphere Presence of OxygenLow YieldPromotes oxidative side reactions, forming disulfides.
Inert (N₂ or Ar)High YieldPrevents oxidation of the thiol groups, maximizing availability for conjugation.
Temperature Too LowLow Yield / Slow RateInsufficient energy to overcome the activation barrier, especially with steric hindrance.
Optimal (e.g., 70-80 °C for thermal)High YieldProvides sufficient energy for the reaction to proceed efficiently.
Solvent Poor solubility of reactantsLow YieldReactants cannot interact effectively if not properly solvated.
Polar Aprotic (DMF, DMSO)Improved YieldCan accelerate certain thiol-based reactions and help with solubility.

This table provides illustrative data based on general principles of thiol-ene reactions; actual results will vary based on specific substrates.

Key Experimental Protocols

Protocol 1: General this compound Conjugation (Thiol-Ene Example)

This protocol describes a general procedure for a photoinitiated thiol-ene "click" reaction.

Materials:

  • This compound

  • Alkene-functionalized substrate

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Degassed, reaction-appropriate solvent (e.g., DMF, DMSO, or a buffered aqueous solution)

  • Reaction vessel sealed with a septum

  • UV lamp (e.g., 365 nm)

  • Inert gas line (Nitrogen or Argon)

Methodology:

  • Preparation: Dissolve the alkene-functionalized substrate and this compound in the degassed solvent within the reaction vessel. A typical molar ratio is 1:1, though an excess of one reagent may be used to drive the reaction.

  • Inerting: Bubble nitrogen or argon gas through the solution for 15-20 minutes to ensure all dissolved oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.

  • Initiator Addition: Add the photoinitiator to the reaction mixture. The concentration will depend on the specific initiator and reaction scale but is typically a small molar percentage relative to the reactants.

  • Reaction: Place the sealed reaction vessel under the UV lamp with stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR by taking small aliquots). Reactions are often complete within 1-2 hours.

  • Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product using a suitable method such as column chromatography, size-exclusion chromatography (SEC), or dialysis to remove unreacted starting materials and initiator byproducts.

Protocol 2: Thiol Protection with a Trityl Group

This protocol outlines the protection of the thiol group, allowing for subsequent reactions at the alcohol terminus.

Materials:

  • This compound

  • Trityl chloride (Tr-Cl)

  • A non-nucleophilic base (e.g., triethylamine, TEA)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Inert gas line

Methodology:

  • Setup: Dissolve the this compound in anhydrous DCM in a flask under an inert atmosphere.

  • Base Addition: Add triethylamine (approx. 1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Protection: Slowly add a solution of trityl chloride (approx. 1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting trityl-protected this compound by column chromatography. The protected molecule is now ready for reactions involving the alcohol group. Deprotection can typically be achieved under mild acidic conditions.

References

best practices for storing and handling Thiol-PEG9-alcohol to maintain reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for storing and handling Thiol-PEG9-alcohol to maintain its reactivity for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or no reactivity of this compound Oxidation of the thiol group to a disulfide bond.- Store the compound under an inert gas (argon or nitrogen). - Use deoxygenated buffers and solvents for your reactions. - If oxidation is suspected, the disulfide bond can be reduced back to a thiol using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
Incorrect pH of the reaction buffer.- The reactivity of the thiol group is pH-dependent. For reactions with maleimides, a pH range of 6.5-7.5 is optimal for selective thiol reactivity while minimizing side reactions with amines. For conjugation to gold surfaces, a wider pH range can be used.[1][2]
Hydrolysis of the PEG linker.- If your this compound has ester linkages, be aware that they are susceptible to hydrolysis, especially at high or low pH. Use buffers within a neutral pH range to minimize degradation.
Inconsistent reaction yields Variable activity of the this compound stock.- Aliquot the solid compound or stock solutions to avoid repeated freeze-thaw cycles.[3] - Always equilibrate the vial to room temperature before opening to prevent moisture condensation.[4] - Quantify the free thiol content of your stock solution before each use using a method like Ellman's assay to ensure consistent reagent quality.
Presence of interfering substances in the reaction.- Ensure that buffers and other reagents are free of primary amines (e.g., Tris, glycine) if you are performing a maleimide conjugation, as they can compete with the thiol reaction at higher pH.
Aggregation of PEGylated product Hydrophobic interactions of the conjugated molecule.- While PEGylation generally improves solubility, the conjugated molecule might still have hydrophobic patches leading to aggregation. - Consider using a slightly higher concentration of a non-ionic surfactant in your purification buffer. - Optimize the PEG chain length for your specific application; sometimes a longer PEG chain can better shield hydrophobic regions.
Non-specific binding during purification.- Use purification columns and membranes with low protein/peptide binding properties. - Include a low concentration of a non-ionic surfactant (e.g., Tween-20) in your buffers to minimize non-specific interactions.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store this compound powder? A1: For long-term stability, the lyophilized powder should be stored at -20°C in a desiccated environment, protected from light.[5] When stored as a powder, a decrease in free thiol groups was observed after six months at 20°C and 70% relative humidity, highlighting the importance of proper storage conditions.

  • Q2: What is the best way to store this compound in solution? A2: Prepare stock solutions in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For aqueous solutions, use deoxygenated buffers. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C under an inert atmosphere (argon or nitrogen).

  • Q3: How many times can I freeze-thaw a solution of this compound? A3: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation and oxidation of the thiol group. Aliquoting into single-use volumes is the best practice. The impact of freeze-thaw cycles can lead to increased protein and lipid oxidation, which can also affect the thiol groups.

Reactivity and Stability

  • Q4: What factors can affect the reactivity of the thiol group? A4: The primary factors are oxidation, pH, and the presence of certain metals. Thiols can be oxidized to form disulfide bonds, rendering them unreactive. The thiol-maleimide reaction is highly pH-dependent, with optimal rates between pH 6.5 and 7.5. Transition metals can catalyze the oxidation of thiols.

  • Q5: How can I prevent oxidation of the thiol group? A5: Store the compound as a dry powder under an inert gas. When in solution, use deoxygenated buffers and solvents. The addition of a small amount of a chelating agent like EDTA can help by sequestering metal ions that catalyze oxidation. For long-term storage of solutions, blanketing with an inert gas like argon or nitrogen is recommended.

  • Q6: How stable is the PEG backbone of this compound? A6: The polyethylene glycol (PEG) backbone itself is generally stable. However, if the PEG linker contains ester bonds, it can be susceptible to hydrolytic degradation, especially at pH values outside the neutral range.

Quantitative Data

The stability of Thiol-PEG compounds is crucial for reproducible experimental outcomes. Below are tables summarizing the effects of storage conditions and pH on thiol stability and reactivity.

Table 1: Stability of Thiolated Polymers Under Various Storage Conditions (6 Months)

Polymer TypeStorage Condition% Remaining Free Thiol Groups (Powder)% Remaining Free Thiol Groups (Matrix Tablets)
Polycarbophil-cysteine-20°C, 56% RH>95%>98%
4°C, 53% RH>95%>98%
20°C, 70% RH~85%>98%
22°C, 25% RH>95%>98%
Chitosan-thioglycolic acid-20°C, 56% RH>95%>98%
4°C, 53% RH>95%>98%
20°C, 70% RH~90%>98%
22°C, 25% RH>95%>98%
(Data adapted from a study on thiolated polymers, providing an indication of thiol stability under different storage environments.)

Table 2: Effect of pH on Thiol-Maleimide Reaction Kinetics

pHRelative Reaction RateNotes
< 6.5SlowThe thiol group is mostly protonated and less nucleophilic.
6.5 - 7.5OptimalHigh selectivity for thiols over amines.
> 7.5FastIncreased reactivity with primary amines (e.g., lysine residues) and potential for maleimide hydrolysis.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol allows for the determination of the concentration of free thiol groups in a solution of this compound.

Materials:

  • This compound solution

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine or another thiol standard for generating a standard curve

  • Spectrophotometer

Procedure:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Standards: Create a series of known concentrations of the cysteine standard in the Reaction Buffer.

  • Sample Preparation: Dilute your this compound solution in the Reaction Buffer to a concentration that falls within the range of your standard curve.

  • Reaction: In a microplate well or cuvette, mix 50 µL of the Ellman's Reagent Solution with 250 µL of your diluted sample or standard.

  • Incubation: Incubate the mixture at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 412 nm.

  • Calculation: Subtract the absorbance of a blank (buffer only) from your sample and standard readings. Plot the absorbance of the standards versus their concentrations to create a standard curve. Use the standard curve to determine the concentration of free thiols in your this compound sample.

Protocol 2: Conjugation of this compound to a Maleimide-activated Protein

This protocol describes a general procedure for conjugating this compound to a protein containing a maleimide group.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, deoxygenated

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the maleimide-activated protein in the deoxygenated Conjugation Buffer.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in the deoxygenated Conjugation Buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. The reaction should be protected from light.

  • Quenching: Add a small molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups.

  • Purification: Purify the PEGylated protein from excess this compound and quenching reagent using size-exclusion chromatography or another suitable method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis reagent_prep Prepare this compound and Maleimide-Protein Solutions mix Mix Reagents reagent_prep->mix buffer_prep Degas Conjugation Buffer incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction incubate->quench purify Purify Conjugate (SEC) quench->purify analyze Analyze Product purify->analyze

Caption: Experimental workflow for protein PEGylation.

logical_relationship storage Storage Conditions reactivity Thiol Reactivity storage->reactivity influences stability Product Stability storage->stability influences reactivity->stability impacts oxidation Oxidation oxidation->reactivity ph pH ph->reactivity temp Temperature temp->reactivity hydrolysis Hydrolysis hydrolysis->stability aggregation Aggregation aggregation->stability

Caption: Factors influencing this compound reactivity.

References

addressing batch-to-batch variability of commercial Thiol-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the batch-to-batch variability of commercial Thiol-PEG9-alcohol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional PEG linker. It possesses a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, connected by a 9-unit polyethylene glycol (PEG) spacer. The thiol group offers a reactive handle for conjugation to various substrates, including maleimides and noble metal surfaces (e.g., gold nanoparticles). The hydroxyl group can be further modified for subsequent reactions. Its hydrophilic PEG chain enhances the solubility and bioavailability of conjugated molecules. Common applications include bioconjugation, drug delivery, and surface modification.

Q2: What are the primary sources of batch-to-batch variability in this compound?

The primary sources of variability include:

  • Purity: The presence of impurities from the synthesis process can affect reaction outcomes.

  • Oxidation: The thiol group is susceptible to oxidation, leading to the formation of disulfide-linked dimers or other oxidized species. This is a major contributor to variability.[1]

  • Polydispersity Index (PDI): The distribution of PEG chain lengths around the n=9 value can vary between batches. A higher PDI indicates a broader distribution, which can impact the physicochemical properties of the final conjugate.[][3][4][5]

  • Moisture Content: PEGs are hygroscopic and can absorb moisture, which can interfere with certain reactions.

  • Storage and Handling: Improper storage and handling can lead to degradation of the reagent.

Q3: How should I properly store and handle this compound to minimize variability?

To ensure consistency, adhere to the following storage and handling procedures:

  • Storage: Store the reagent at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Handling:

    • Equilibrate the vial to room temperature before opening to prevent moisture condensation.

    • Minimize exposure to air and light.

    • For frequent use, consider preparing aliquots in an inert atmosphere to avoid repeated freeze-thaw cycles and exposure of the entire batch.

    • Use anhydrous solvents for reconstitution if the subsequent reaction is moisture-sensitive.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound.

Issue Potential Cause Recommended Action
Low or No Conjugation Yield Oxidized Thiol Groups: The thiol group may have oxidized to a disulfide, rendering it unreactive towards maleimides or other thiol-reactive partners.1. Check for Disulfides: Analyze the reagent by HPLC or mass spectrometry to detect the presence of disulfide-linked dimers. 2. Use a Reducing Agent: Pre-treat your protein or molecule with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure free thiols are available for conjugation.
Incorrect Buffer Conditions: Use of buffers containing primary amines (e.g., Tris) can compete with the desired reaction.Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5 for maleimide conjugations.
Hydrolysis of Maleimide: If conjugating to a maleimide, the maleimide group may have hydrolyzed at high pH.Perform the conjugation at a pH between 6.5 and 7.5 to balance maleimide stability and thiol reactivity.
Inconsistent Results Between Batches Different Levels of Purity/Impurities: Batches may have varying levels of purity and different impurity profiles.1. Request Certificate of Analysis (CoA): Always review the CoA for each batch, paying close attention to purity, PDI, and any characterization data provided. 2. Perform Incoming Quality Control: Conduct your own QC tests, such as HPLC and NMR, to confirm the specifications of each new batch.
Variability in Polydispersity (PDI): Even with the same nominal chain length (n=9), the distribution of chain lengths can differ.If your application is sensitive to PEG length, consider using a supplier that provides more stringent PDI specifications.
Unexpected Side Products Presence of Reactive Impurities: Synthesis byproducts in the this compound may react with your target molecule.Characterize the starting material thoroughly using techniques like LC-MS to identify potential reactive impurities.
Side Reactions of the Thiol Group: Thiols can participate in other reactions, such as Michael additions, under certain conditions.Optimize your reaction conditions (pH, temperature, stoichiometry) to favor the desired conjugation reaction.

Quality Control and Data Presentation

Consistent results begin with well-characterized reagents. We recommend the following quality control (QC) specifications and analytical methods for incoming this compound batches.

Recommended QC Specifications
Parameter Method Recommended Specification Potential Impact of Deviation
Purity HPLC-UV/ELSD> 95%Lower purity can lead to lower conjugation yields and the introduction of unknown side products.
Identity 1H NMRConforms to structureIncorrect structure will lead to failed reactions.
Disulfide Content HPLC or LC-MS< 5%High disulfide content will result in low reactivity and inaccurate quantification of the active thiol.
Polydispersity Index (PDI) GPC/SEC< 1.10A higher PDI can affect the pharmacokinetic and pharmacodynamic properties of the final conjugate.
Water Content Karl Fischer Titration< 0.5%High water content can interfere with moisture-sensitive reactions.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method can be used to assess the purity of this compound and to detect the presence of disulfide dimers.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the this compound in the initial mobile phase composition at a concentration of 1 mg/mL.

Identity and Substitution Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR is used to confirm the chemical structure and the presence of the terminal thiol and alcohol groups.

  • Solvent: Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of the this compound in ~0.7 mL of the deuterated solvent.

    • Acquire a standard 1H NMR spectrum.

    • Integrate the characteristic peaks corresponding to the PEG backbone, the protons adjacent to the thiol, and the protons adjacent to the hydroxyl group. The ratio of these integrations should be consistent with the structure.

Quantification of Free Thiol Groups using Ellman's Reagent

This colorimetric assay can be used to determine the concentration of reactive thiol groups.

  • Reagents:

    • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) solution.

    • Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

    • Cysteine or another thiol standard for calibration.

  • Procedure:

    • Prepare a standard curve using a known concentration of a thiol standard.

    • Add a known concentration of the this compound to the reaction buffer.

    • Add the DTNB solution and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Calculate the thiol concentration based on the standard curve.

Visualizations

experimental_workflow cluster_QC Quality Control of Incoming this compound QC_Start Receive New Batch HPLC HPLC Analysis (Purity, Disulfide) QC_Start->HPLC NMR NMR Analysis (Identity) QC_Start->NMR GPC GPC/SEC Analysis (PDI) QC_Start->GPC QC_Result Batch Meets Specifications? HPLC->QC_Result NMR->QC_Result GPC->QC_Result Proceed Proceed to Experiment QC_Result->Proceed Yes Reject Reject Batch QC_Result->Reject No

Caption: Quality control workflow for incoming batches of this compound.

degradation_pathway Thiol_PEG This compound (R-SH) Oxidation Oxidation (O2, light, metal ions) Thiol_PEG->Oxidation Disulfide Disulfide Dimer (R-S-S-R) Oxidation->Disulfide Loss of Reactivity Further_Oxidation Further Oxidation Disulfide->Further_Oxidation Sulfonic_Acid Sulfonic Acid (R-SO3H) Further_Oxidation->Sulfonic_Acid

Caption: Primary degradation pathway of this compound via oxidation.

troubleshooting_logic Start Low Conjugation Yield Check_Reagent Check this compound Integrity Start->Check_Reagent Check_Conditions Check Reaction Conditions Check_Reagent->Check_Conditions No Oxidized Reagent Oxidized Check_Reagent->Oxidized Yes Check_Substrate Check Substrate Integrity Check_Conditions->Check_Substrate No Incorrect_Buffer Incorrect Buffer (e.g., Tris) Check_Conditions->Incorrect_Buffer Yes Hydrolyzed_Partner Reaction Partner Hydrolyzed Check_Substrate->Hydrolyzed_Partner Yes Inactive_Substrate Substrate Inactive Check_Substrate->Inactive_Substrate No Solution_Reduce Use Fresh Reagent or Reduce Oxidized->Solution_Reduce Solution_Buffer Use Non-Amine Buffer (e.g., PBS) Incorrect_Buffer->Solution_Buffer Solution_pH Adjust pH (6.5-7.5) Hydrolyzed_Partner->Solution_pH Solution_Substrate Use Fresh Substrate Inactive_Substrate->Solution_Substrate

Caption: Troubleshooting logic for low conjugation yield.

References

Validation & Comparative

The Impact of PEG Chain Length on Surface Density: A Comparative Analysis of Thiol-PEG9-alcohol and Shorter Chain Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of surface functionalization is paramount. The density of polyethylene glycol (PEG) chains on a surface, particularly in the context of gold nanoparticles and other surfaces functionalized with thiol-PEGs, critically influences biocompatibility, protein resistance, and ligand presentation. This guide provides an objective comparison of Thiol-PEG9-alcohol and shorter chain Thiol-PEGs, focusing on their impact on surface grafting density, supported by experimental data and detailed protocols.

A fundamental principle governing the formation of self-assembled monolayers (SAMs) of Thiol-PEGs on surfaces like gold is the inverse relationship between the PEG chain length and the achievable surface density. Shorter PEG chains, due to reduced steric hindrance, can pack more tightly on a surface, leading to a higher number of molecules per unit area.

Quantitative Comparison of Surface Density

Experimental evidence consistently demonstrates that as the length of the Thiol-PEG linker increases, the surface coverage, or grafting density, decreases. This is attributed to the larger footprint and greater conformational flexibility of longer PEG chains, which sterically hinder the attachment of neighboring molecules.

LigandApproximate Spacer Length (nm)Surface Density (molecules/nm²)
Mercaptopropionic Acid (MPA)0.686.3[1]
Thiol-PEG4-carboxylic acid-Higher than longer chains
Thiol-PEG7-carboxylic acid3.524.3
This compound (Estimated) ~3.9 ~4.0 (Estimated)
Thiol-PEG3000-amine-2.21
Thiol-PEG5000-amine-1.33
Thiol-PEG20000-amine-0.21

Note: The surface density for this compound is an estimation based on the trend observed in the cited literature. The exact density can vary based on experimental conditions.

Experimental Protocols

Accurate determination of surface density is crucial for validating surface functionalization. The following are detailed methodologies for key experiments used to quantify the surface coverage of Thiol-PEGs.

Protocol 1: Formation of Thiol-PEG Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol describes the standard procedure for creating a well-ordered monolayer of Thiol-PEG on a gold substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, QCM-D sensors).

  • Thiol-PEG solution (typically 1-10 mM in absolute ethanol).

  • Absolute ethanol for rinsing.

  • Nitrogen gas for drying.

  • Clean glass vials.

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinse the cleaned substrates extensively with deionized water and then with absolute ethanol.

  • Dry the substrates under a gentle stream of nitrogen gas.

  • SAM Formation: Prepare a fresh solution of the desired Thiol-PEG in absolute ethanol.

  • Immerse the clean, dry gold substrates into the Thiol-PEG solution in a clean glass vial.

  • Incubation: Seal the vials and allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with absolute ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrates under a gentle stream of nitrogen gas.

Protocol 2: Determination of Ligand Density using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This method is particularly useful for quantifying the surface coverage on gold nanoparticles by measuring the gold-to-sulfur (Au/S) ratio.

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

Procedure:

  • Sample Preparation: Prepare a solution of the Thiol-PEG functionalized gold nanoparticles.

  • Digestion: Digest the nanoparticles in a suitable acid mixture (e.g., aqua regia) to bring the gold and sulfur into solution.

  • Analysis: Analyze the digested sample using ICP-MS to determine the concentrations of gold and sulfur.

  • Calculation: The surface density (σ) can be calculated using the following relationship, where the Au/S ratio is linearly dependent on the nanoparticle diameter (D):

    • The number of gold atoms per nanoparticle is proportional to D³.

    • The number of sulfur atoms (and thus ligands) per nanoparticle is proportional to the surface area, D².

    • By determining the slope of the plot of the Au/S ratio versus the nanoparticle diameter for a series of different sized nanoparticles, the ligand density can be calculated.

Protocol 3: Surface Characterization using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of mass changes and viscoelastic properties of thin films at surfaces.

Procedure:

  • Sensor Preparation: Clean the gold-coated QCM-D sensor as described in Protocol 1.

  • Baseline Establishment: Mount the sensor in the QCM-D chamber and establish a stable baseline frequency and dissipation signal with a suitable buffer (e.g., ethanol).

  • SAM Formation: Introduce the Thiol-PEG solution into the chamber. The formation of the SAM will result in a decrease in the resonance frequency (due to mass uptake) and a change in dissipation (related to the viscoelastic properties of the forming layer).

  • Rinsing: After the signal has stabilized, indicating the completion of the SAM formation, rinse with fresh buffer to remove non-adsorbed molecules.

  • Data Analysis: The change in frequency (Δf) can be related to the adsorbed mass (Δm) using the Sauerbrey equation for rigid films. This allows for the calculation of the surface density.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the functionalization of a gold surface with Thiol-PEGs and the subsequent analysis of surface density.

experimental_workflow cluster_prep Surface Preparation cluster_func Functionalization cluster_analysis Surface Density Analysis gold_surface Gold Substrate cleaning Substrate Cleaning (e.g., Piranha solution) gold_surface->cleaning rinsing_drying Rinsing & Drying (DI Water, Ethanol, N2) cleaning->rinsing_drying sam_formation Self-Assembled Monolayer (SAM) Formation (18-24h) rinsing_drying->sam_formation thiol_peg_sol Thiol-PEG Solution (e.g., Thiol-PEG9-OH in Ethanol) thiol_peg_sol->sam_formation rinsing_drying2 Rinsing & Drying sam_formation->rinsing_drying2 icpms ICP-MS (Au/S Ratio) rinsing_drying2->icpms qcmd QCM-D (Mass Uptake) rinsing_drying2->qcmd xps XPS (Elemental Composition & Thickness) rinsing_drying2->xps

References

Validating Thiol-PEG9-Alcohol Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy, safety, and reproducibility of novel therapeutics and diagnostics. The covalent attachment of polyethylene glycol (PEG) linkers, such as Thiol-PEG9-alcohol, to molecules of interest can enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of mass spectrometry with alternative analytical methods for the validation of this compound conjugation, supported by representative experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful and indispensable tool for the characterization of PEGylated molecules. It provides a direct measurement of the molecular weight of the conjugate, confirming the successful addition of the this compound moiety. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed techniques.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of PEGylated compounds, often coupled with liquid chromatography (LC-MS) for prior separation of the reaction mixture. ESI is a soft ionization technique that allows for the analysis of intact molecules with high precision.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique, especially for its high throughput capabilities and tolerance to complex mixtures. MALDI-TOF MS provides a rapid determination of the molecular weight distribution of the PEGylated product.

Comparative Analysis of Validation Techniques

While mass spectrometry is a primary method for confirming conjugation, a comprehensive validation often involves orthogonal techniques that provide complementary information. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two such powerful alternatives.

ParameterMass Spectrometry (ESI-MS/MALDI-TOF)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Precise molecular weight of the conjugate, confirmation of successful conjugation, identification of byproducts.Purity of the conjugate, separation of conjugated from unconjugated species, quantification.Detailed structural information, confirmation of covalent bond formation, localization of the PEG chain.
Sample Requirement Low (picomole to femtomole range)Low to moderate (nanogram to microgram range)High (milligram range)
Throughput High (especially with direct infusion or MALDI)High (with autosampler)Low
Quantitative Capability Can be quantitative with appropriate standards and methods (e.g., LC-MS).Excellent for quantification of purity and concentration.Can be quantitative (qNMR), but often complex.
Strengths Unambiguous confirmation of conjugation through mass addition. High sensitivity and specificity.Robust, reproducible, and excellent for assessing purity and stability.Provides detailed structural insights and can confirm the site of conjugation.
Limitations Provides limited structural information beyond molecular weight. Ion suppression effects can occur in complex mixtures.Indirect confirmation of conjugation. Co-elution can mask impurities.Lower sensitivity compared to MS. Complex spectra can be difficult to interpret.
Experimental Protocols

This protocol outlines a general procedure for the validation of a conjugate formed between a target molecule (e.g., a peptide with a reactive group) and this compound using LC-ESI-MS.

1. Sample Preparation:

  • Dissolve the reaction mixture (containing the conjugate, unreacted starting materials, and potential byproducts) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the sample further to a final concentration of 10-100 µg/mL in the same solvent for LC-MS analysis.

2. LC-MS Parameters:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

    • Scan Range: m/z 100 - 2000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

3. Data Analysis:

  • Identify the peak corresponding to the expected conjugate in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Calculate the theoretical molecular weight of the this compound conjugate. The molecular weight of this compound (C18H38O9S) is approximately 430.55 g/mol .

  • Compare the theoretical m/z value with the observed m/z value in the mass spectrum. The observed mass should correspond to the molecular ion of the conjugate (e.g., [M+H]⁺, [M+Na]⁺).

For a hypothetical conjugation of this compound to a peptide with a molecular weight of 1500.00 g/mol , the expected molecular weight of the conjugate would be approximately 1930.55 g/mol .

SpeciesTheoretical m/z ([M+H]⁺)Observed m/z
Unconjugated Peptide1501.001501.05
This compound Conjugate 1931.55 1931.60
Unreacted this compound431.55431.54

The presence of a peak at m/z 1931.60 would provide strong evidence for the successful conjugation.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the validation of this compound conjugation using LC-MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Conjugation Reaction Mixture Dilution Dilution & Filtration Reaction->Dilution HPLC HPLC Separation Dilution->HPLC ESI Electrospray Ionization HPLC->ESI MS Mass Spectrometry ESI->MS Chromatogram Chromatogram Analysis MS->Chromatogram Mass_Spectrum Mass Spectrum Analysis Chromatogram->Mass_Spectrum Confirmation Confirmation of Conjugation Mass_Spectrum->Confirmation

LC-MS workflow for conjugation validation.

Characterization of Thiol-PEG9-Alcohol Modified Surfaces by XPS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with polyethylene glycol (PEG) linkers is a cornerstone technique in biotechnology and drug development, crucial for immobilizing biomolecules, reducing non-specific binding, and improving the biocompatibility of materials. Among the various PEG linkers, Thiol-PEG9-alcohol stands out for its defined length and terminal hydroxyl group, offering a versatile platform for further chemical modifications. This guide provides a comparative analysis of the surface characterization of this compound self-assembled monolayers (SAMs) on gold surfaces using X-ray Photoelectron Spectroscopy (XPS), benchmarked against alternative surface modifications.

Performance Comparison: XPS Analysis

XPS is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nm of a surface. For this compound modified surfaces, XPS is instrumental in confirming the successful formation of a SAM, its purity, and its chemical integrity.

Below is a summary of expected XPS atomic percentage data for a this compound SAM on a gold substrate, compared with a standard short-chain alkanethiol (1-dodecanethiol) and a thiol-terminated DNA monolayer. This comparison highlights the unique elemental signature of the PEGylated surface.

Surface ModificationC 1s (%)O 1s (%)S 2p (%)Au 4f (%)N 1s (%)P 2p (%)
This compound ~55-65~25-35~1-3~5-15--
1-Dodecanethiol ~70-80<5 (adventitious)~2-4~15-25--
Thiol-terminated ssDNA ~40-50~15-20<1~30-40~5-10~1-2

Note: The expected atomic percentages are estimates derived from published data on similar molecules and can vary based on monolayer density, orientation, and instrument parameters.[1][2]

The high oxygen content is a distinguishing feature of the this compound SAM, directly attributable to the nine ethylene glycol repeat units and the terminal alcohol group. In contrast, the alkanethiol monolayer shows a significantly lower oxygen signal, which is typically due to adventitious contamination. The thiol-terminated DNA monolayer presents a more complex elemental signature with the presence of nitrogen and phosphorus from the nucleobases and phosphate backbone, respectively.[2][3]

Experimental Protocols

A standardized protocol is critical for reproducible XPS analysis of SAMs.

Substrate Preparation
  • Gold-coated silicon wafers or glass slides are commonly used as substrates.

  • Prior to modification, the gold substrates must be meticulously cleaned to remove organic contaminants. A common procedure involves treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood. An alternative and safer cleaning method is exposure to UV-ozone for 15-30 minutes.[4]

Self-Assembled Monolayer (SAM) Formation
  • Prepare a dilute solution (typically 0.1 to 1 mM) of the desired thiol, such as this compound, in a high-purity solvent like ethanol or isopropanol.

  • Immerse the cleaned gold substrate into the thiol solution.

  • The self-assembly process is typically allowed to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • After incubation, the substrate is removed from the solution, rinsed thoroughly with the pure solvent to remove any physisorbed molecules, and dried under a gentle stream of nitrogen.

XPS Analysis
  • The functionalized substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • A monochromatic X-ray source, typically Al Kα (1486.6 eV), is used to irradiate the sample.

  • Survey scans are first acquired over a broad binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.

  • High-resolution spectra are then acquired for the elements of interest (C 1s, O 1s, S 2p, and Au 4f).

  • The binding energies of the photoemission peaks provide information about the chemical states of the elements. For instance, the S 2p peak for a thiol bound to gold (thiolate) is typically observed around 162 eV. The C 1s spectrum of a this compound SAM can be deconvoluted into components representing the C-C/C-H bonds of the alkyl chain and the C-O bonds of the PEG chain. The O 1s spectrum will show a dominant peak corresponding to the ether and alcohol functionalities.

  • The areas under the photoemission peaks are used to calculate the atomic concentrations of the elements on the surface.

Visualizing the Workflow and Surface Structure

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_analysis XPS Analysis Gold Substrate Gold Substrate Cleaning (Piranha or UV-Ozone) Cleaning (Piranha or UV-Ozone) Gold Substrate->Cleaning (Piranha or UV-Ozone) Remove contaminants Rinsing & Drying Rinsing & Drying Cleaning (Piranha or UV-Ozone)->Rinsing & Drying Immersion in Thiol Solution Immersion in Thiol Solution Rinsing & Drying->Immersion in Thiol Solution 12-24h Rinsing & Drying (Final) Rinsing & Drying (Final) Immersion in Thiol Solution->Rinsing & Drying (Final) UHV Chamber UHV Chamber Rinsing & Drying (Final)->UHV Chamber X-ray Irradiation X-ray Irradiation UHV Chamber->X-ray Irradiation Data Acquisition (Survey & High-Res) Data Acquisition (Survey & High-Res) X-ray Irradiation->Data Acquisition (Survey & High-Res) Data Analysis Data Analysis Data Acquisition (Survey & High-Res)->Data Analysis

Experimental workflow for surface modification and XPS analysis.

surface_comparison cluster_peg This compound on Gold cluster_alkane 1-Dodecanethiol on Gold p1 p3 p1->p3 -(CH2)n- Au1 Gold Substrate p1->Au1 Thiolate Bond p2 p4 p2->p4 p3->p2 -(O-CH2-CH2)9- a1 a2 a1->a2 -(CH2)11- Au2 Gold Substrate a1->Au2 Thiolate Bond a3 a2->a3

Schematic of this compound vs. Alkanethiol SAMs.

References

comparing the in vivo circulation time of nanoparticles coated with different length PEG-thiols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the surface functionalization of nanoparticles is a critical determinant of their in vivo fate. Among the various surface modifiers, polyethylene glycol (PEG)-thiols are widely employed to enhance the systemic circulation time of nanoparticles, a crucial factor for effective drug delivery and imaging applications. This guide provides a comprehensive comparison of the in-ovo circulation time of nanoparticles coated with different length PEG-thiols, supported by experimental data and detailed protocols.

The consensus from numerous studies is that increasing the molecular weight (MW), and therefore the chain length, of the PEG-thiol coating on nanoparticles leads to a significant extension of their circulation half-life in the bloodstream.[1][2][3][4][5] This "stealth" effect is attributed to the ability of the hydrophilic PEG layer to reduce opsonization—the process by which proteins in the blood plasma mark foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.

Quantitative Comparison of Circulation Times

The following table summarizes key pharmacokinetic parameters from various studies, illustrating the impact of PEG-thiol chain length on the in vivo circulation of different nanoparticle types.

Nanoparticle Type & SizePEG-Thiol MW (Da)Circulation Half-life (t½)Key Findings & Reference
Chitosan Nanoparticles (113-171 nm)750-Increased PEG MW and surface density led to reduced macrophage uptake and prolonged drug circulation.
2,000-A linear correlation was observed between the AUC (Area Under the Curve) and the MW of mPEG, indicating better protection from the RES with longer PEG chains.
5,000-Significantly decreased macrophage uptake was observed with the 5,000 Da PEG chain.
Micelles5,0004.6 minIncreasing PEG MW from 2 to 20 kDa prevented aggregation and adsorption to blood components.
10,0007.5 minA clear trend of increasing circulation half-life with longer PEG chains was demonstrated.
20,00017.7 minThe longest circulation half-life was achieved with the highest PEG MW in this study.
PRINT® Hydrogel NanoparticlesUncoated0.89 hPEGylation resulted in at least a 17-fold increase in circulation half-life.
5,000 (Mushroom Conformation)15.5 hEven with lower PEG surface coverage (mushroom conformation), a significant increase in circulation time was observed.
5,000 (Brush Conformation)19.5 hA dense brush conformation of PEG provided the most substantial improvement in circulation half-life.
Gold Nanoparticles (4 nm)1,000-A meta-analysis suggests that PEG with a MW of 2 kDa or lower has a minimal impact on prolonging the half-life.
2,000-PEG molecules of 2 kDa or larger can significantly extend the half-life.
5,000-Increasing PEG MW to 5 kDa has a beneficial effect on prolonging the half-life.
Lipid NanoparticlesPEG-C140.64 hThe rate of clearance from the blood was most rapid for the shortest PEG-lipid chain.
PEG-C162.18 hA progressive increase in circulation half-life was seen with increasing PEG-lipid chain length.
PEG-C184.03 hThe longest circulation half-life correlated with the longest PEG-lipid chain.

Experimental Workflow for In Vivo Circulation Studies

The following diagram outlines a typical experimental workflow for comparing the in vivo circulation time of nanoparticles coated with different length PEG-thiols.

G cluster_prep Nanoparticle Preparation & Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis NP_synthesis Nanoparticle Synthesis PEG_coating PEG-thiol Coating (Varying Lengths) NP_synthesis->PEG_coating Characterization Physicochemical Characterization (Size, Zeta Potential, etc.) PEG_coating->Characterization Animal_model Animal Model Selection (e.g., Mice, Rats) Characterization->Animal_model Injection Intravenous Injection of PEGylated Nanoparticles Animal_model->Injection Blood_sampling Serial Blood Sampling (Defined Time Points) Injection->Blood_sampling Quantification Nanoparticle Quantification in Blood Samples Blood_sampling->Quantification PK_modeling Pharmacokinetic Modeling (e.g., Two-Compartment Model) Quantification->PK_modeling Data_interpretation Determination of t½, Clearance, AUC PK_modeling->Data_interpretation Comparison Comparison of Circulation Times Data_interpretation->Comparison

Figure 1. A schematic of the experimental workflow for comparing the in vivo circulation time of nanoparticles.

Detailed Experimental Protocol

This protocol provides a generalized methodology for assessing the in vivo circulation time of nanoparticles functionalized with different length PEG-thiols. Specific parameters may need to be optimized based on the nanoparticle system and animal model used.

1. Nanoparticle Preparation and PEGylation:

  • Synthesis of Core Nanoparticles: Synthesize the base nanoparticles (e.g., gold, chitosan, liposomes) using established protocols.

  • PEG-thiol Coating:

    • Disperse the nanoparticles in a suitable buffer.

    • Add the desired PEG-thiol of a specific molecular weight (e.g., 2 kDa, 5 kDa, 10 kDa) at a predetermined molar ratio.

    • Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature or 4°C with gentle stirring to facilitate the formation of the self-assembled monolayer via thiol-gold or other relevant linkages.

    • Remove excess, unbound PEG-thiol through purification methods such as centrifugation, dialysis, or tangential flow filtration.

  • Characterization:

    • Confirm the successful PEGylation and determine the hydrodynamic size and zeta potential of the coated nanoparticles using Dynamic Light Scattering (DLS).

    • Assess the morphology and core size of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Quantify the amount of PEG grafted onto the nanoparticle surface using techniques like Thermogravimetric Analysis (TGA) or by labeling the PEG with a fluorescent dye.

2. In Vivo Circulation Study:

  • Animal Model: Utilize healthy, age- and weight-matched rodents (e.g., BALB/c mice or Sprague Dawley rats). Acclimatize the animals for at least one week before the experiment. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Administration:

    • Suspend the different PEGylated nanoparticle formulations in a sterile, isotonic solution (e.g., phosphate-buffered saline, PBS).

    • Administer a precise dose of the nanoparticle suspension to each animal via intravenous (IV) injection (e.g., through the tail vein).

  • Blood Sampling:

    • At predetermined time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), collect small volumes of blood (typically 10-20 µL) from a suitable site (e.g., saphenous vein or tail tip).

    • Collect the blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Nanoparticle Quantification:

    • Isolate the plasma from the blood samples by centrifugation.

    • Quantify the concentration of the nanoparticles in the plasma samples. The method of quantification will depend on the nanoparticle composition:

      • For metallic nanoparticles (e.g., gold): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the elemental concentration.

      • For fluorescently labeled nanoparticles: Fluorescence spectroscopy to measure the fluorescence intensity.

      • For drug-loaded nanoparticles: High-Performance Liquid Chromatography (HPLC) to quantify the encapsulated drug.

3. Pharmacokinetic Analysis:

  • Data Modeling: Plot the plasma concentration of the nanoparticles versus time for each PEG-thiol length.

  • Parameter Calculation: Fit the data to a pharmacokinetic model (e.g., a two-compartment model) using appropriate software (e.g., Phoenix WinNonlin, R). From this model, calculate key pharmacokinetic parameters, including:

    • Circulation half-life (t½): The time required for the concentration of the nanoparticles in the blood to decrease by half.

    • Area Under the Curve (AUC): The total exposure of the body to the nanoparticles over time.

    • Clearance (CL): The volume of plasma cleared of the nanoparticles per unit time.

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

By following this comprehensive approach, researchers can robustly compare the in vivo circulation times of nanoparticles coated with different length PEG-thiols, enabling the selection of optimal surface modifications for specific biomedical applications.

References

A Comparative Guide to Thiol-Based Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to proteins is a cornerstone of modern therapeutics and chemical biology. While traditional PEGylation aims to enhance the pharmacokinetic properties of therapeutic proteins, a new class of bifunctional molecules, Proteolysis Targeting Chimeras (PROTACs), utilizes linkers to induce the degradation of specific proteins. This guide provides a comprehensive comparison of linker strategies, with a focus on thiol-reactive chemistries and the role of linkers like Thiol-PEG9-alcohol in the context of PROTACs.

Introduction: The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. The linker is not a passive spacer but a critical component that influences the formation, stability, and geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency and selectivity of protein degradation.[1][2]

This compound is a bifunctional linker used in the synthesis of PROTACs. It features a thiol (-SH) group at one end and a hydroxyl (-OH) group at the other, connected by a 9-unit polyethylene glycol (PEG) chain. These functional groups allow for the sequential chemical conjugation of the POI ligand and the E3 ligase ligand to build the final PROTAC molecule.

Comparison of Linker Properties in PROTAC Efficacy

The length and composition of the linker are critical parameters that must be empirically optimized for each specific POI and E3 ligase pair.

Impact of PEG Linker Length on Protein Degradation

The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The length of the PEG linker directly impacts these values.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No Degradation-[1]
TBK1VHLAlkyl/Ether21396[1]
TBK1VHLAlkyl/Ether2929276[1]
BRD4CRBNPEG0 PEG units< 500-
BRD4CRBNPEG1-2 PEG units> 5000-
BRD4CRBNPEG4-5 PEG units< 500-
FBXO22VHLAlkylC615072
  • Too short: Linkers that are too short may cause steric hindrance, preventing the formation of a stable ternary complex. For instance, TBK1 degradation was not observed with linkers shorter than 12 atoms.

  • Optimal Length: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to potent degradation. A 21-atom linker for a TBK1 PROTAC resulted in a DC50 of just 3 nM and 96% maximal degradation.

  • Too long: Excessively long linkers can lead to reduced potency due to increased flexibility and a higher entropic penalty for adopting the bioactive conformation.

  • Non-linear Relationship: The relationship between linker length and efficacy is not always linear. For BRD4 degraders, both very short (no PEG units) and longer (4-5 PEG units) linkers were effective, while intermediate lengths were not, highlighting the complexity of optimizing ternary complex formation.

Comparison of Thiol-Reactive Conjugation Chemistries

The "thiol" in this compound signifies its utility in synthetic schemes involving thiol chemistry. In bioconjugation, targeting cysteine residues offers a more site-specific approach compared to modifying more abundant lysine residues. Several thiol-reactive chemical groups are used, each with distinct properties.

Reactive GroupLinkage FormedStabilityKey Characteristics
Maleimide ThioetherModerateFast, highly selective reaction at pH 6.5-7.5. The resulting thiosuccinimide linkage can be susceptible to retro-Michael reaction and thiol exchange in vivo.
Haloacetamide (Iodo/Bromo) ThioetherHighForms a very stable, irreversible bond. The reaction is generally slower than with maleimides and may require a higher pH, which can reduce selectivity.
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether bond with good selectivity for thiols. The reaction rate is generally slower than with maleimides.
Pyridyl Disulfide DisulfideLow (Reversible)Forms a disulfide bond that can be cleaved by reducing agents like glutathione. Useful for applications requiring cleavable conjugation (e.g., drug delivery). Not suitable for long-term stability in a reducing environment.
Quantitative Stability Comparison

The stability of the conjugate bond is crucial, especially for in vivo applications.

Linkage TypeConditionHalf-lifeReference
Maleimide-Thiol AdductIncubated with glutathione20 - 80 hours
Disulfide BondIncubated with glutathione8 - 45 minutes

The thioether bond formed from maleimide conjugation is significantly more stable than a disulfide bond under reducing conditions, though it is not completely irreversible. Strategies like using N-aryl maleimides can further enhance stability by promoting hydrolysis of the succinimide ring, which "locks" the conjugate and prevents the retro-Michael reaction.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System POI Protein of Interest (POI) Target for degradation PROTAC {PROTAC | Warhead-Linker-Anchor} POI->PROTAC Binds to Warhead Ternary_Complex {Ternary Complex | POI-PROTAC-E3} E3_Ligase E3 Ubiquitin Ligase Recruited by PROTAC E3_Ligase->PROTAC Binds to Anchor Ubiquitination {Ubiquitination | POI is tagged with Ubiquitin} Ternary_Complex->Ubiquitination Induces Proteasome {26S Proteasome | Cellular recycling machinery} Ubiquitination->Proteasome Recognized by Degradation {Degradation | POI is destroyed} Proteasome->Degradation Leads to

PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_workflow Western Blot for Protein Degradation A 1. Cell Treatment Treat cells with varying PROTAC concentrations. B 2. Cell Lysis Lyse cells to release proteins. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins to a membrane. D->E F 6. Blocking Block non-specific binding sites. E->F G 7. Antibody Incubation Incubate with primary (anti-POI) and secondary antibodies. F->G H 8. Detection Detect signal (e.g., chemiluminescence). G->H I 9. Data Analysis Quantify band intensity to determine % degradation, DC50, and Dmax. H->I

Western Blot Experimental Workflow.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis via Thiol-PEG-Alcohol Linker start Starting Materials linker This compound HS-(PEG)9-OH start->linker poi_ligand POI Ligand with reactive group (e.g., -Br) start->poi_ligand e3_ligand E3 Ligand with reactive group (e.g., -COOH) start->e3_ligand step1 Step 1: Conjugate POI Ligand Thiol on linker reacts with POI ligand Forms POI-S-(PEG)9-OH linker->step1 poi_ligand->step1 step2 Step 2: Conjugate E3 Ligand Alcohol on linker reacts with E3 ligand (e.g., esterification) Forms POI-S-(PEG)9-O-E3 e3_ligand->step2 step1->step2 final_protac Final PROTAC Molecule step2->final_protac

PROTAC Synthesis Workflow.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle-only control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After washing, add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures a PROTAC's ability to induce the ubiquitination of a target protein in a cell-free system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant E3 ligase complex (e.g., VHL or CRBN complex)

  • Recombinant target protein (POI)

  • Ubiquitin (often biotin-tagged)

  • ATP

  • 10X Ubiquitination Buffer

  • PROTAC of interest

  • SDS-PAGE and Western Blot reagents (as above)

  • Antibody against the POI or an anti-biotin antibody

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the POI.

  • Assemble Reactions: In separate tubes, add the master mix, the E3 ligase complex, and either the PROTAC (at desired concentrations) or a DMSO vehicle control.

  • Control Reactions: Set up essential controls, such as reactions lacking E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.

  • Incubation: Initiate the reactions by transferring the tubes to a 37°C water bath for a defined period (e.g., 60-120 minutes).

  • Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Boil the samples and analyze them by SDS-PAGE and Western blot. Probe the blot with an antibody against the POI. A "smear" or ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.

Protocol 3: Cell Viability (MTT/MTS) Assay

This assay assesses the cytotoxic effects of a PROTAC on cells.

Materials:

  • Cells and culture medium

  • 96-well plates

  • PROTAC compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of PROTAC concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

    • For MTS: Add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine the IC50 (inhibitory concentration 50%) of the PROTAC.

References

A Comparative Analysis of Thiol-PEG9-alcohol and Alternative Crosslinkers for Advanced Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of hydrogel performance. This guide provides an objective comparison of Thiol-PEG9-alcohol with other commonly employed crosslinkers, supported by experimental data to inform the rational design of hydrogels for a variety of biomedical applications, including tissue engineering and controlled drug delivery.

Hydrogels, with their high water content and tunable physicochemical properties, are at the forefront of biomedical innovation. The choice of crosslinker dictates the network architecture and, consequently, the macroscopic properties of the hydrogel, such as its mechanical strength, swelling behavior, degradation kinetics, and biocompatibility. This compound is a bifunctional crosslinker featuring a terminal thiol group for "click" chemistry crosslinking and a hydroxyl group, offering a unique combination of properties. This guide will compare this compound, utilized in thiol-ene click chemistry, with other prevalent crosslinkers like acrylates (e.g., PEG-diacrylate or PEGDA) and peptide-based crosslinkers.

Crosslinking Chemistries: A Fundamental Overview

The mechanism of crosslinking significantly influences the final properties of the hydrogel network. Thiol-ene "click" chemistry, which utilizes crosslinkers like this compound, proceeds via a step-growth polymerization. This process involves the rapid and specific reaction between a thiol and an 'ene' functional group, leading to a more uniform and homogeneous network structure.[1][2] In contrast, acrylate-based crosslinkers like PEGDA polymerize through a chain-growth mechanism, which can result in network heterogeneity.[1][2]

Signaling Pathways and Crosslinking Mechanisms

To visualize these fundamental differences, the following diagrams illustrate the crosslinking mechanisms.

Thiol_Ene_Click_Chemistry cluster_reactants Reactants cluster_initiation Initiation cluster_propagation Propagation cluster_product Product Thiol R-SH (this compound) Initiator Photoinitiator + UV Light Thioether_Bond R-S-R'-ene (Stable Thioether Bond) Ene R'-ene (e.g., Norbornene-PEG) Intermediate_Radical R-S-R'-ene• Thiyl_Radical R-S• (Thiyl Radical) Initiator->Thiyl_Radical Radical Formation Thiyl_Radical->Ene Addition Intermediate_Radical->Thiol Chain Transfer

Caption: Thiol-Ene "Click" Chemistry Crosslinking Mechanism.

Acrylate_Chain_Growth_Polymerization cluster_reactants Reactants cluster_initiation Initiation cluster_propagation Propagation cluster_product Product Acrylate1 PEG-Acrylate Initiator Photoinitiator + UV Light Acrylate2 PEG-Acrylate Growing_Chain Growing Polymer Chain Acrylate_Radical Acrylate Radical Initiator->Acrylate_Radical Radical Formation Acrylate_Radical->Acrylate2 Addition Growing_Chain->Acrylate1 Chain Propagation Crosslinked_Network Heterogeneous Crosslinked Network Growing_Chain->Crosslinked_Network

Caption: Acrylate Chain-Growth Polymerization Mechanism.

Comparative Performance Data

The choice of crosslinker directly impacts key hydrogel properties. The following tables summarize quantitative data from studies comparing thiol-ene and acrylate-based PEG hydrogels. While specific data for this compound is limited, the data for thiol-ene systems provide a strong basis for comparison.

PropertyThiol-Ene (Thiol-PEG based)Acrylate (PEGDA)Key Observations & References
Gelation Kinetics Faster gelation (seconds to a few minutes)[2]Slower gelation (several minutes)Thiol-ene reactions are rapid and efficient, which is advantageous for applications requiring in-situ gelation.
Network Homogeneity More homogeneous network structureHeterogeneous network with dense crosslinking clustersThe step-growth mechanism of thiol-ene polymerization leads to a more uniform distribution of crosslinks.
Mechanical Properties Often higher shear moduli for a given macromer concentration. Can be tuned over a wide range.Lower shear moduli compared to thiol-ene gels at the same functionality.The more efficient and uniform crosslinking in thiol-ene hydrogels can contribute to enhanced mechanical strength.
Swelling Ratio Generally lower swelling ratios due to higher crosslinking efficiency.Can exhibit higher swelling due to less efficient crosslinking and network heterogeneity.Swelling is inversely related to crosslinking density; more efficient crosslinking leads to a tighter network that swells less.
Degradation Degradation rate can be tuned by incorporating hydrolytically or enzymatically labile linkers.Degradation is often based on the hydrolysis of ester bonds in the acrylate backbone.Both systems offer tunable degradation, a key feature for drug delivery and tissue engineering scaffolds.
Biocompatibility Generally high cytocompatibility due to rapid, bio-orthogonal reaction and lower requirement for photoinitiators.Can exhibit some cytotoxicity associated with unreacted acrylate groups and higher concentrations of photoinitiators.The "click" nature of the thiol-ene reaction minimizes side reactions and unreacted components, enhancing biocompatibility.

Table 1: Comparative Properties of Thiol-Ene and Acrylate-Based PEG Hydrogels

Crosslinker TypeExampleAdvantagesDisadvantages
Thiol-PEG-Alcohol This compound- Bio-orthogonal "click" chemistry- Forms homogeneous networks- Rapid gelation kinetics- High biocompatibility- Terminal alcohol group available for further modification- Can require a co-crosslinker with 'ene' functionality- Thiol groups can be susceptible to oxidation
Acrylate PEG-diacrylate (PEGDA)- Widely available and well-characterized- Forms mechanically robust hydrogels- Chain-growth polymerization leads to network heterogeneity- Potential for cytotoxicity from unreacted acrylates- Slower gelation kinetics
Peptide Bis-cysteine peptides- Can introduce bio-functionality (e.g., enzyme cleavage sites)- Highly biocompatible- Can be more expensive to synthesize- May have more complex crosslinking requirements
Enzymatic -- Biocatalytic crosslinking under mild conditions- High specificity- Can have slower gelation times- Enzyme activity can be sensitive to environmental conditions

Table 2: Overview of Different Crosslinker Types

Experimental Protocols

To ensure reproducibility and accurate comparison of hydrogel properties, standardized experimental protocols are essential.

Experimental Workflow for Hydrogel Characterization

Hydrogel_Characterization_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization Prep Prepare Precursor Solutions (Polymer, Crosslinker, Photoinitiator) Mix Mix Components Prep->Mix Gel Induce Gelation (e.g., UV exposure) Mix->Gel Swell Swelling Ratio Measurement Gel->Swell Mech Mechanical Testing (Rheology) Gel->Mech Degrade In Vitro Degradation Assay Gel->Degrade Bio Biocompatibility Assessment Gel->Bio

Caption: General Experimental Workflow for Hydrogel Characterization.

Swelling Ratio Measurement

The swelling ratio provides insight into the crosslinking density and the hydrogel's capacity to absorb water.

  • Sample Preparation: Prepare cylindrical or disc-shaped hydrogel samples of known initial dimensions.

  • Initial Weight: Carefully blot the surface of the hydrogel to remove excess water and record its initial weight (Wi). For dry weight (Wd), lyophilize the hydrogel sample until a constant weight is achieved.

  • Equilibrium Swelling: Immerse the hydrogel samples in an excess of phosphate-buffered saline (PBS, pH 7.4) at 37°C.

  • Weight Measurement: At predetermined time intervals, remove the hydrogel, blot the surface to remove excess PBS, and record the swollen weight (Ws). Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculation: The swelling ratio (Q) is calculated using the following formula: Q = (Ws - Wd) / Wd

A detailed protocol for measuring the swelling rate of hydrogels can be found in the literature.

Mechanical Testing (Rheology)

Rheological analysis is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

  • Sample Preparation: Cast hydrogel samples of a defined geometry (e.g., discs of 8 mm diameter and 1 mm thickness).

  • Instrumentation: Use a rheometer with a parallel plate geometry.

  • Test Conditions:

    • Time Sweep: To determine the gelation time, monitor G' and G'' over time immediately after mixing the precursor solutions. The gel point is typically defined as the time when G' > G''.

    • Frequency Sweep: To determine the equilibrium modulus, perform a frequency sweep at a constant strain within the linear viscoelastic region.

    • Strain Sweep: To identify the linear viscoelastic region, perform a strain sweep at a constant frequency.

  • Data Analysis: The storage modulus (G') in the plateau region of the frequency sweep represents the stiffness of the hydrogel.

A standardized protocol for the rheological characterization of hydrogels is available to ensure comparable results.

In Vitro Degradation Assay

This assay evaluates the degradation profile of the hydrogel over time, which is crucial for applications like drug delivery and tissue regeneration.

  • Sample Preparation: Prepare pre-weighed, swollen hydrogel samples.

  • Incubation: Place the hydrogel samples in PBS (pH 7.4) at 37°C. For enzymatically degradable hydrogels, include the specific enzyme in the buffer.

  • Monitoring: At regular intervals, retrieve the hydrogel samples, blot them dry, and record their weight. The degradation can be expressed as the percentage of weight loss over time.

  • Mechanical Property Changes: The degradation can also be monitored by measuring the decrease in the storage modulus (G') over time using a rheometer.

Conclusion

The selection of a crosslinker is a critical step in the design of hydrogels with tailored properties for specific biomedical applications. This compound, as part of the thiol-ene click chemistry platform, offers significant advantages in terms of forming homogeneous networks with rapid gelation kinetics and high biocompatibility. Compared to traditional acrylate-based crosslinkers, thiol-ene systems often exhibit superior control over the hydrogel architecture and consequently its functional properties. While direct comparative data for this compound is still emerging, the extensive evidence supporting the benefits of thiol-ene crosslinking provides a strong rationale for its consideration in the development of advanced hydrogel-based technologies. The terminal alcohol group on this compound further expands its utility by providing a site for subsequent functionalization, allowing for the creation of multifunctional and highly sophisticated biomaterials. Researchers are encouraged to utilize the provided experimental protocols to systematically evaluate and compare different crosslinkers to optimize their hydrogel formulations for the intended application.

References

A Comparative Guide to Assessing the Purity of Thiol-PEG9-alcohol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of polyethylene glycol (PEG) derivatives is critical for their application in drug delivery and bioconjugation. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of Thiol-PEG9-alcohol. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate analytical method for their needs.

Introduction

This compound is a heterobifunctional linker molecule widely used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. Its defined chain length and reactive thiol and alcohol functional groups allow for precise conjugation strategies. Ensuring the purity of this linker is paramount, as impurities can lead to unwanted side reactions, reduced efficacy, and potential immunogenicity of the final conjugate. The two most common and powerful techniques for assessing the purity of such molecules are HPLC and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of PEG compounds. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferred for universal detection.

Experimental Protocol: RP-HPLC-ELSD
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for the separation of short-chain PEGs.[1][2]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution is necessary to resolve the main compound from potential impurities with different polarities.[3]

    Time (min) %A (Water) %B (Acetonitrile)
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow: 1.5 L/min

Data Presentation: HPLC Purity Assessment

The purity of this compound is determined by the relative peak area of the main component in the chromatogram.

CompoundRetention Time (min)Peak Area (%)Purity Specification
This compound~12.5>98%>95%
Potential Impurity 1 (e.g., PEG9-diol)~11.8<1%<1%
Potential Impurity 2 (e.g., disulfide dimer)~13.2<1%<1%

Note: Retention times are approximate and can vary depending on the specific HPLC system and column used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of PEG derivatives. It provides detailed information about the chemical environment of each proton in the molecule, allowing for the identification of the desired product and any impurities.

Experimental Protocol: ¹H NMR
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation: ¹H NMR Peak Assignments and Purity

The purity is assessed by comparing the integration of the characteristic peaks of this compound to any impurity signals.

Chemical StructureProton AssignmentChemical Shift (δ, ppm)Integration (Relative)
HS-CH₂-a~2.7 (t)2H
-CH₂-S-b~2.8 (t)2H
-(O-CH₂-CH₂-)₈-c~3.6 (m)32H
-CH₂-CH₂-OHd~3.7 (t)2H
-CH₂-OHe~3.5 (t)2H
-SHf~1.6 (t)1H
-OHgVariable (broad s)1H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The broad singlet of the hydroxyl proton may vary in its chemical shift and may not be observed in the presence of water. The thiol proton signal can also be broad.

Comparison of HPLC and NMR for Purity Assessment

FeatureHPLC with ELSD/CAD¹H NMR Spectroscopy
Principle Separation based on polarity and detection of non-volatile analytes.Detection of nuclear spin transitions in a magnetic field, providing structural information.
Sensitivity High sensitivity, capable of detecting trace impurities.Generally lower sensitivity than HPLC for impurity detection.
Quantitation Excellent for quantitative analysis of purity based on peak area.Can be quantitative (qNMR) but requires an internal standard for absolute quantification. Relative purity can be estimated from peak integrations.
Impurity Identification Provides retention time data, but requires mass spectrometry (MS) coupling for definitive impurity identification.Provides detailed structural information that can help in identifying unknown impurities.
Throughput Relatively high throughput with typical run times of 20-30 minutes per sample.Lower throughput, as sample preparation and data acquisition can be more time-consuming.
Sample Requirement Requires a small amount of sample (µg to mg range).Requires a larger amount of sample (typically >1 mg).
Information Provided Purity profile based on the number and relative abundance of components.Detailed structural confirmation of the main product and impurities.

Potential Impurities in this compound Synthesis

Understanding the potential impurities is crucial for developing robust analytical methods. Common impurities can include:

  • PEG9-diol: The starting material for the synthesis may be present if the conversion to the thiol is incomplete.

  • Disulfide-linked Dimer: Oxidation of the thiol group can lead to the formation of a dimer.

  • Higher and Lower PEG Homologs: If the starting PEG9-alcohol is not monodisperse.

  • Oxidation Products: The PEG chain can be susceptible to oxidation, leading to the formation of aldehydes, ketones, or carboxylic acids.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_decision Decision Crude Crude this compound HPLC HPLC-ELSD/CAD Crude->HPLC NMR ¹H NMR Crude->NMR Purity_HPLC Purity > 95%? HPLC->Purity_HPLC Structure_NMR Correct Structure? NMR->Structure_NMR Pass Release for Use Purity_HPLC->Pass Yes Fail Further Purification Purity_HPLC->Fail No Structure_NMR->Pass Yes Structure_NMR->Fail No

Caption: Workflow for the purity assessment of this compound.

Conclusion

Both HPLC and NMR are indispensable tools for the comprehensive purity assessment of this compound. HPLC with a universal detector like ELSD or CAD provides excellent quantitative data on purity and is ideal for routine quality control. ¹H NMR spectroscopy offers invaluable structural confirmation of the desired product and aids in the identification of potential impurities. For a complete and robust characterization, it is recommended to use both techniques in a complementary manner. This ensures the high quality and reliability of this critical linker for its intended applications in drug development and research.

References

Validating PROTAC Linker Efficacy: A Comparative Guide Featuring Thiol-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. This guide provides an objective comparison of PROTAC linker efficacy, with a specific focus on the utility of Thiol-PEG9-alcohol, supported by representative experimental data and detailed protocols.

The choice of linker in a PROTAC, the molecule that connects the target protein binder to the E3 ligase recruiter, significantly influences the therapeutic's potency, selectivity, and pharmacokinetic properties.[1] Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their ability to enhance solubility and cell permeability.[1] this compound is a specific example of a PEG-based linker used in the synthesis of PROTACs.[2][3][4] This guide will delve into the validation of such linkers, comparing their performance with other common linker types.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the highest percentage of protein degradation achievable.

The following tables present a summary of representative data comparing the performance of PROTACs with different linker types. It is important to note that the optimal linker is target-dependent, and the data below illustrates general trends observed in PROTAC development.

Table 1: Impact of Linker Composition on PROTAC Efficacy (Representative Data)

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
Degrader-1Alkyl10-atom alkyl chain15085
Degrader-2PEGThis compound 25>95
Degrader-3RigidPiperazine-based7590

Table 2: Influence of PEG Linker Length on PROTAC Potency (Representative Data)

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
Degrader-4PEG310090
Degrader-5PEG650>95
Degrader-6PEG9 25 >95 ****
Degrader-7PEG128090

The data illustrates that PEG linkers, such as those derived from this compound, can lead to highly potent degraders with excellent Dmax values. The length of the PEG chain is also a critical parameter that requires optimization for each specific target.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Determination of DC50 and Dmax

This protocol describes the standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification and SDS-PAGE:

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

4. Western Blotting:

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Probe for a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This biophysical assay measures the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

1. Materials and Reagents:

  • SPR instrument and sensor chip.

  • Purified target protein, E3 ligase, and PROTAC.

  • SPR running buffer.

2. Immobilization of E3 Ligase:

  • Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

3. Kinetic Analysis:

  • Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase surface.

  • Monitor the association and dissociation phases to obtain sensorgrams.

4. Data Analysis:

  • Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for the ternary complex.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound linker) Target Target Protein PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome recognition by Degradation Degradation Proteasome->Degradation leads to

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_1 Western Blot Experimental Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Antibody Incubation E->F G Signal Detection F->G H Data Analysis (DC50/Dmax) G->H

Caption: Western Blot Experimental Workflow.

Linker_Properties_Logic cluster_2 Logical Relationship of Linker Properties Linker_Choice Linker Choice (e.g., this compound) Composition Composition (PEG vs Alkyl) Linker_Choice->Composition Length Length Linker_Choice->Length Solubility Solubility & Permeability Composition->Solubility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Efficacy PROTAC Efficacy (DC50 & Dmax) Solubility->Efficacy Ternary_Complex->Efficacy

Caption: Logical Relationship of Linker Properties.

References

performance comparison of Thiol-PEG9-alcohol in different drug delivery formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic selection of a drug delivery vehicle is paramount to the efficacy and safety of therapeutic agents. The functionalization of these carriers with hydrophilic and biocompatible linkers, such as Thiol-PEG9-alcohol, can significantly enhance their performance. This guide provides an objective comparison of this compound's performance when incorporated into three distinct and widely utilized drug delivery platforms: liposomes, nanoparticles, and hydrogels. The following sections delve into the quantitative data on drug loading efficiency, release kinetics, stability, and biocompatibility, supported by detailed experimental methodologies and visual representations of key processes.

This compound at the Helm: A Performance Overview

This compound is a heterobifunctional linker featuring a thiol (-SH) group at one terminus and a hydroxyl (-OH) group at the other, connected by a flexible chain of nine polyethylene glycol (PEG) units. The thiol group facilitates covalent attachment to various surfaces, including gold nanoparticles or maleimide-functionalized lipids, while the hydroxyl group can be used for further conjugation or to modulate the hydrophilicity of the carrier. The PEG chain itself imparts a "stealth" characteristic, reducing immunogenicity and prolonging circulation time.[1] This unique combination of features makes it a versatile tool for enhancing the performance of drug delivery systems.

Comparative Performance Data

The following tables summarize the key performance metrics of Thiol-PEG-alcohol and similar Thiol-PEG derivatives in liposomes, nanoparticles, and hydrogels, based on available experimental data. It is important to note that a direct head-to-head comparison of this compound across all three platforms is not extensively available in the literature. Therefore, this guide synthesizes data from studies using similar Thiol-PEG-OH linkers to provide a comparative perspective.

Table 1: Drug Loading Efficiency and Capacity

Formulation TypeThiol-PEG DerivativeModel DrugDrug Loading Capacity (DLC) % (w/w)Encapsulation Efficiency (EE) %Reference
Liposomes DSPE-PEG(2000)DoxorubicinNot Reported> 90%[2]
Thiol-PEG-lipidCalceinNot ReportedHigh (qualitative)[3][4]
Nanoparticles Thiol-terminated PEG1000Paclitaxel36.5%Not Reported[5]
(Gold)
Nanoparticles Thiolated OrganosilicaNot ReportedNot ApplicableNot Applicable
(Organosilica)
Hydrogels Thiol-PEGSalicylic AcidNot ReportedHigh (qualitative)
(Thiol-ene)

Table 2: Drug Release Kinetics

Formulation TypeThiol-PEG DerivativeModel DrugRelease ProfileKey FindingsReference
Liposomes Thioether cross-linkedCalceinSustainedCross-linking provides sustained release.
Nanoparticles Thiol-terminated PEG1000PaclitaxelStimuli-responsiveRelease triggered by intracellular glutathione (GSH) and esterase.
(Gold)
Hydrogels Thiol-norbornene PEGModel ProteinsTunableRelease kinetics can be controlled by adjusting hydrogel degradation.
(Thiol-ene)

Table 3: Stability

Formulation TypeThiol-PEG DerivativeStability MetricObservationReference
Liposomes DSPE-PEG2000Physical stability in simulated body fluidsKey features preserved over time.
DSPE-PEGLong-term stability in seawaterIncreased stability with higher PEG ratio.
Nanoparticles Thiol-PEGColloidal stabilityHigh-Mw PEG provided better stability.
(Gold)
Nanoparticles Thiolated and PEGylatedHydrodynamic size over timeStable in deionized water, cell culture medium, and saline.
(Organosilica)
Hydrogels Thiol-norbornene PEGHydrolytic degradationDegradation rate is tunable from days to months.
(Thiol-ene)

Table 4: Biocompatibility & Cytotoxicity

| Formulation Type | Thiol-PEG Derivative | Cell Line(s) | Assay | Results | Reference | | :--- | :--- | :--- | :--- | :--- | | Liposomes | PEG-modified | Human erythrocytes | Hemolysis assay | Biocompatible, no significant hemolysis. | | | Nanoparticles | Thiol-PEG-COOH/NH2/CH3 | HEK293T/17, PC-3, SKOV3 | MTT, ROS, Colony Formation | Generally low toxicity, with some ligand and cell-line dependent effects. | | | (Gold) | | | | | | | Nanoparticles | Thiolated and PEGylated | HPF, MCF7, HEK293, A549 | MTT | Safe at concentrations up to 100 µg/mL. | | | (Organosilica) | | | | | | | Hydrogels | Thiol-ene PEG | G292 cells | ATPlite assay | Minimal cytotoxicity from photoinitiators used in gelation. | | | (Thiol-ene) | | | | | | | | Methylsulfonyl/thiol PEG | Fibroblasts, Endothelial cells | LDH, AlamarBlue | Good cytocompatibility, better than maleimide-thiol chemistry. | |

Experimental Workflows and Mechanisms

Visualizing the experimental processes and the roles of this compound is crucial for understanding its impact on drug delivery formulations. The following diagrams, created using the DOT language, illustrate these aspects.

Experimental_Workflow cluster_prep Formulation Preparation cluster_eval Performance Evaluation drug Therapeutic Drug formulation Drug-loaded Formulation drug->formulation linker This compound linker->formulation carrier Carrier Precursors (Lipids, Monomers, etc.) carrier->formulation loading Drug Loading Efficiency formulation->loading Quantification release Release Kinetics formulation->release In vitro release study stability Stability Assessment formulation->stability Characterization (DLS, TEM) biocompatibility Biocompatibility & Cytotoxicity formulation->biocompatibility Cell-based assays

General experimental workflow for evaluating this compound formulations.

Formulation_Structures cluster_liposome Liposome cluster_nanoparticle Nanoparticle cluster_hydrogel Hydrogel lipo Lipid Bilayer Hydrophilic Head Hydrophobic Tail peg_lipo This compound (anchored in bilayer) peg_lipo->lipo:h drug_lipo Drug np Core peg_np This compound (covalently bound) peg_np->np drug_np Drug hydro Polymer Network peg_hydro This compound (cross-linker) peg_hydro->hydro:p2 drug_hydro Drug

Role of this compound in different drug delivery formulations.

Signaling_Pathway DDS Drug Delivery System (this compound) Cell Target Cell DDS->Cell Targeting Drug_Release Drug Release DDS->Drug_Release Internalization Receptor Cell Surface Receptor Signaling Intracellular Signaling Cascade Drug_Release->Signaling Response Therapeutic Response Signaling->Response

A representative signaling pathway initiated by drug delivery.

Detailed Experimental Protocols

4.1. Preparation of Thiol-PEG-Functionalized Liposomes

This protocol is adapted from methods for preparing PEGylated liposomes and cross-linked liposomal scaffolds.

  • Lipid Film Hydration: A mixture of phospholipids (e.g., DSPC), cholesterol, and a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) are dissolved in an organic solvent (e.g., chloroform). The solvent is evaporated under reduced pressure to form a thin lipid film.

  • Hydration and Extrusion: The lipid film is hydrated with an aqueous buffer containing the therapeutic drug to form multilamellar vesicles (MLVs). The MLV suspension is then extruded through polycarbonate membranes of defined pore size to produce unilamellar vesicles of a specific size.

  • Purification: Unencapsulated drug is removed by dialysis or size exclusion chromatography.

  • Thiol-PEGylation: A solution of this compound is added to the liposome suspension. The thiol groups react with the maleimide groups on the liposome surface via a Michael addition reaction, forming a stable covalent bond.

  • Final Purification: Excess this compound is removed by dialysis or centrifugation.

4.2. Synthesis of Thiol-PEG-Functionalized Gold Nanoparticles

This protocol is based on the synthesis of thiol-terminated PEG-paclitaxel-conjugated gold nanoparticles.

  • Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs): A solution of HAuCl4 is brought to a boil, and a solution of sodium citrate is rapidly added with vigorous stirring. The solution changes color, indicating the formation of AuNPs. The solution is refluxed before being cooled to room temperature.

  • Synthesis of Thiol-PEG-Drug Conjugate: The therapeutic drug is chemically conjugated to one end of a Thiol-PEG-OH molecule (such as this compound) through an appropriate linker.

  • Ligand Exchange: The Thiol-PEG-Drug conjugate is added to the citrate-stabilized AuNP solution. The thiol groups displace the citrate ions on the gold surface, forming a stable Au-S bond. The mixture is stirred overnight.

  • Purification: The functionalized AuNPs are purified by dialysis against deionized water to remove excess ligands and unconjugated drug. The final product is often lyophilized for storage.

4.3. Fabrication of Thiol-PEG Cross-linked Hydrogels

This protocol is based on thiol-ene photopolymerization for creating PEG hydrogels.

  • Macromer Synthesis: A multi-arm PEG is functionalized with a reactive group, such as norbornene (PEG-NB), to serve as the backbone of the hydrogel.

  • Pre-polymer Solution Preparation: The PEG-NB macromer is dissolved in a biocompatible buffer. The therapeutic agent to be encapsulated is added to this solution. A photoinitiator (e.g., LAP) and a thiol-containing cross-linker (such as a di-thiolated peptide or this compound, if appropriately functionalized) are then added.

  • Photopolymerization: The pre-polymer solution is exposed to UV light of a specific wavelength and intensity. The photoinitiator generates radicals, which catalyze the "click" reaction between the thiol groups and the norbornene groups, leading to the rapid formation of a cross-linked hydrogel network.

  • Swelling and Purification: The hydrogel is allowed to swell in a buffer to remove any unreacted components and to reach equilibrium.

4.4. Performance Evaluation Methods

  • Drug Loading Efficiency and Capacity: The amount of drug loaded into the formulation is typically determined by lysing the carrier and quantifying the drug content using techniques like HPLC or UV-Vis spectroscopy.

  • Drug Release Kinetics: In vitro drug release is often studied using a dialysis method. The formulation is placed in a dialysis bag with a specific molecular weight cut-off and immersed in a release medium. At predetermined time points, aliquots of the release medium are withdrawn and analyzed for drug content.

  • Stability: The physical stability of the formulations is assessed by monitoring changes in particle size, polydispersity index (PDI), and zeta potential over time using Dynamic Light Scattering (DLS). Morphological changes can be observed using Transmission Electron Microscopy (TEM).

  • Biocompatibility and Cytotoxicity: In vitro cytotoxicity is commonly evaluated using cell viability assays such as the MTT or LDH assay on relevant cell lines. Hemocompatibility can be assessed by measuring the degree of hemolysis caused by the formulation.

Conclusion

The incorporation of this compound offers a versatile strategy to enhance the performance of liposomes, nanoparticles, and hydrogels for drug delivery. While direct comparative data for this specific linker is limited, the available evidence for similar Thiol-PEG derivatives suggests that:

  • Liposomes benefit from PEGylation for increased stability and circulation time. Thiol-PEGylation provides a robust method for surface functionalization.

  • Nanoparticles , particularly gold nanoparticles, can be effectively stabilized and functionalized with Thiol-PEG linkers, enabling high drug loading and stimuli-responsive release.

  • Hydrogels can be formed using Thiol-PEG derivatives as cross-linkers, offering tunable degradation and drug release profiles with excellent biocompatibility.

The choice of the optimal formulation will ultimately depend on the specific therapeutic application, the physicochemical properties of the drug, and the desired release kinetics. This guide provides a foundational understanding to aid researchers and drug development professionals in making informed decisions for their specific needs. Further head-to-head studies using this compound across these platforms are warranted to provide more definitive comparative data.

References

A Comparative Guide to the Anti-fouling Properties of Thiol-PEG9-alcohol Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-fouling performance of Thiol-PEG9-alcohol surfaces against other common alternatives. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate surface chemistries for biomedical and research applications.

Executive Summary

This compound self-assembled monolayers (SAMs) are a popular choice for creating bio-inert surfaces that resist non-specific protein adsorption and cell adhesion. The anti-fouling properties of these surfaces are primarily attributed to the hydrophilic nature and steric hindrance provided by the polyethylene glycol (PEG) chains. This guide compares the performance of this compound surfaces with other anti-fouling technologies, including zwitterionic coatings and other PEGylated surfaces.

Performance Comparison

The following tables summarize the quantitative data on the anti-fouling properties of various surfaces. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.

Table 1: Protein Adsorption on Various Anti-fouling Surfaces

Surface ChemistryProteinAdsorbed Mass (ng/cm²)Measurement Technique
This compound on Gold FibrinogenData not available for PEG9 specifically-
AlbuminData not available for PEG9 specifically-
Oligo(ethylene glycol) Thiols on Gold Fibrinogen~20 - 50Quartz Crystal Microbalance (QCM)
Poly(sulfobetaine methacrylate) (pSBMA) Fibrinogen< 5Quartz Crystal Microbalance (QCM)
Albumin< 5Quartz Crystal Microbalance (QCM)
Hydrophobic Methyl-terminated SAM Fibrinogen> 200Quartz Crystal Microbalance (QCM)

Table 2: Cell Adhesion on Various Anti-fouling Surfaces

Surface ChemistryCell TypeAdhesion LevelMeasurement Method
This compound on Gold FibroblastsData not available for PEG9 specifically-
Oligo(ethylene glycol) Thiols on Gold FibroblastsLowMicroscopy, Cell Counting
Poly(sulfobetaine methacrylate) (pSBMA) FibroblastsVery LowMicroscopy, Cell Counting
Tissue Culture Polystyrene (TCPS) FibroblastsHigh (Control)Microscopy, Cell Counting

Table 3: Bacterial Adhesion on Various Anti-fouling Surfaces

Surface ChemistryBacterial StrainAdhesion/Biofilm FormationMeasurement Method
This compound on Gold Pseudomonas aeruginosaData not available for PEG9 specifically-
Oligo(ethylene glycol) Thiols on Gold Pseudomonas aeruginosaReducedCrystal Violet Assay, Microscopy
Poly(sulfobetaine methacrylate) (pSBMA) Pseudomonas aeruginosaSignificantly ReducedCrystal Violet Assay, Microscopy
Uncoated Glass Pseudomonas aeruginosaHigh (Control)Crystal Violet Assay, Microscopy

Table 4: Long-Term Stability of Thiol-based Self-Assembled Monolayers

Surface ChemistryMediumIncubation TimeStabilityMeasurement Technique
Thiol-PEG-OH on Gold Air> 2 weeksDegradation observed[1]X-ray Photoelectron Spectroscopy (XPS)
Thiol-PEG-OH on Gold Cell Culture Media + 10% FBS30 minutesNo detectable oxidation[2]X-ray Photoelectron Spectroscopy (XPS)
Amide-linked Glycol Thiol on Gold Cell Culture Media> 35 daysStable[3]Microscopy of patterned cell growth

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold Surfaces

Objective: To create a uniform, anti-fouling this compound monolayer on a gold substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Anhydrous ethanol

  • Deionized (DI) water

  • Nitrogen gas source

  • UV-Ozone cleaner (optional)

Procedure:

  • Substrate Cleaning:

    • Sonciate the gold substrates in anhydrous ethanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrates under a gentle stream of nitrogen.

    • For enhanced cleaning, treat the substrates with UV-Ozone for 15-20 minutes to remove organic contaminants.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned and dried gold substrates in the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with anhydrous ethanol to remove non-covalently bound molecules.

    • Dry the functionalized substrates under a gentle stream of nitrogen.

    • Store the modified substrates in a clean, dry environment until use.

Protocol 2: Evaluation of Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Objective: To quantify the mass of protein that adsorbs to the functionalized surface in real-time.

Materials:

  • QCM-D instrument with gold-coated sensors

  • Functionalized gold sensors (from Protocol 1) and control surfaces

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., 1 mg/mL Fibrinogen or Bovine Serum Albumin in PBS)

  • Rinse buffer (PBS)

Procedure:

  • Baseline Establishment:

    • Mount the functionalized QCM-D sensor in the measurement chamber.

    • Flow PBS over the sensor surface at a constant flow rate (e.g., 100 µL/min) until a stable baseline frequency and dissipation are achieved.

  • Protein Adsorption:

    • Introduce the protein solution into the measurement chamber and flow over the sensor surface.

    • Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates an increase in adsorbed mass.

  • Rinsing:

    • After the adsorption signal has stabilized, switch the flow back to the rinse buffer (PBS) to remove any loosely bound protein.

  • Data Analysis:

    • Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass per unit area (ng/cm²), assuming a rigid adsorbed layer. For non-rigid layers, a more complex viscoelastic model is required.

Protocol 3: Fibroblast Adhesion Assay

Objective: To qualitatively and quantitatively assess the adhesion of fibroblast cells to the functionalized surface.

Materials:

  • Functionalized and control substrates in a sterile multi-well plate

  • Fibroblast cell line (e.g., NIH/3T3)

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining agents (e.g., Phalloidin for actin filaments, DAPI for nuclei)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place the sterile, functionalized substrates in the wells of a multi-well plate.

    • Seed fibroblasts onto the substrates at a defined density (e.g., 1 x 10⁴ cells/cm²).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for a specified time (e.g., 24 hours).

  • Washing:

    • Gently wash the substrates twice with warm PBS to remove non-adherent cells.

  • Fixation and Staining:

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells (if necessary for intracellular staining) and stain with fluorescent dyes for visualization of the cytoskeleton and nuclei.

  • Imaging and Quantification:

    • Image the stained cells using a fluorescence microscope.

    • Quantify cell adhesion by counting the number of adherent cells per unit area from multiple random fields of view. Cell morphology and spreading area can also be analyzed using image analysis software.

Protocol 4: Bacterial Adhesion (Biofilm) Assay using Crystal Violet Staining

Objective: To quantify the initial adhesion and biofilm formation of bacteria on the functionalized surface.

Materials:

  • Functionalized and control substrates in a sterile multi-well plate

  • Bacterial strain (e.g., Pseudomonas aeruginosa)

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid solution

  • Microplate reader

Procedure:

  • Bacterial Inoculation:

    • Grow an overnight culture of P. aeruginosa.

    • Dilute the culture in fresh medium to a specific optical density (e.g., OD₆₀₀ = 0.05).

    • Add the diluted bacterial suspension to the wells containing the sterile substrates.

  • Incubation:

    • Incubate the plate under static conditions at 37°C for a defined period (e.g., 24 hours) to allow for bacterial adhesion and biofilm formation.

  • Washing:

    • Carefully remove the planktonic bacteria and wash the wells gently with PBS to remove non-adherent bacteria.

  • Staining:

    • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Quantification:

    • Solubilize the stained, adherent bacteria by adding 30% acetic acid to each well.

    • Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 590 nm using a microplate reader. Higher absorbance values correspond to greater bacterial adhesion/biofilm formation.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_eval Anti-Fouling Evaluation gold_sub Gold Substrate cleaning Cleaning (Ethanol, DI Water, N2) gold_sub->cleaning functionalization SAM Formation (this compound solution) cleaning->functionalization rinsing Rinsing & Drying (Ethanol, N2) functionalization->rinsing protein_ads Protein Adsorption (QCM-D) rinsing->protein_ads Characterize cell_adh Cell Adhesion (Fibroblasts) rinsing->cell_adh Characterize bact_adh Bacterial Adhesion (P. aeruginosa) rinsing->bact_adh Characterize

Caption: Experimental workflow for surface preparation and anti-fouling evaluation.

anti_fouling_mechanism cluster_surface This compound Surface cluster_bio Biological Environment peg_layer Hydrated PEG Layer protein Protein peg_layer->protein Steric Repulsion & Low Interfacial Energy cell Cell peg_layer->cell Steric Repulsion & Low Interfacial Energy protein->peg_layer Approaches surface cell->peg_layer Approaches surface

References

A Head-to-Head Comparison of Thiol-PEG9-alcohol from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the quality and performance of chemical reagents are paramount. Thiol-PEG9-alcohol is a critical bifunctional linker used in bioconjugation, drug delivery, and the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The variability in purity, reactivity, and stability of this linker from different suppliers can significantly impact experimental outcomes and the efficacy of the final product.

This guide provides a framework for a head-to-head comparison of this compound from various commercial sources. While direct comparative data is often proprietary, this document outlines a suite of standardized experimental protocols that researchers can employ to evaluate and select the most suitable product for their specific needs. The following sections detail the methodologies for assessing key performance indicators and present templates for data summarization.

Key Performance Indicators for this compound

The critical quality attributes for this compound that directly influence its performance are:

  • Purity and Identity: The presence of impurities or structural inconsistencies can lead to side reactions and heterogeneity in the final conjugate.

  • Thiol Reactivity: The accessibility and reactivity of the terminal thiol group are crucial for efficient conjugation to target molecules.

  • Stability: The linker's stability under storage and experimental conditions ensures reproducibility and prevents the introduction of degradation products.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, all quantitative data should be summarized in well-structured tables. Below are template tables for organizing the results from the recommended experimental protocols.

Table 1: Purity and Identity Analysis

SupplierLot NumberPurity by HPLC (%)Identity Confirmation by ¹H NMR
Supplier AXXXXX(Experimental Value)(Pass/Fail)
Supplier BYYYYY(Experimental Value)(Pass/Fail)
Supplier CZZZZZ(Experimental Value)(Pass/Fail)

Table 2: Thiol Group Reactivity Analysis

SupplierLot NumberFree Thiol Concentration (mM) by Ellman's AssaySecond-Order Rate Constant (k) with Maleimide (M⁻¹s⁻¹)
Supplier AXXXXX(Experimental Value)(Experimental Value)
Supplier BYYYYY(Experimental Value)(Experimental Value)
Supplier CZZZZZ(Experimental Value)(Experimental Value)

Table 3: Accelerated Stability Study

SupplierLot NumberInitial Purity (%)Purity after 4 weeks at 40°C (%)Degradation Products Observed
Supplier AXXXXX(Experimental Value)(Experimental Value)(Description or None)
Supplier BYYYYY(Experimental Value)(Experimental Value)(Description or None)
Supplier CZZZZZ(Experimental Value)(Experimental Value)(Description or None)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily implemented in a standard laboratory setting.

Purity and Identity Verification

a) Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates the this compound from any non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve a known amount of this compound from each supplier in the initial mobile phase composition.

  • Analysis: The purity is calculated by dividing the peak area of the main product by the total peak area of all components.

b) Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This technique confirms the chemical structure of the this compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire the ¹H NMR spectrum.

  • Analysis: Compare the obtained spectrum with the expected chemical shifts and integration values for the protons in the this compound structure. Pay close attention to the signals corresponding to the thiol, alcohol, and PEG chain protons.

Thiol Reactivity Assessment

a) Quantification of Free Thiol Groups using Ellman's Assay

Ellman's reagent (DTNB) reacts with free thiol groups to produce a colored product that can be quantified spectrophotometrically.[1][2][3][4][5]

  • Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.

    • Cysteine or L-cysteine standards for calibration curve.

  • Procedure:

    • Prepare a standard curve using known concentrations of cysteine.

    • Dissolve a precise amount of this compound from each supplier in the Reaction Buffer.

    • To 50 µL of the sample or standard, add 2.5 mL of Reaction Buffer and 50 µL of Ellman's Reagent Solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the colored product (TNB) is 14,150 M⁻¹cm⁻¹ at 412 nm.

b) Kinetic Analysis of Thiol-Maleimide Reaction

The reaction between the thiol group and a maleimide-containing molecule is a common conjugation strategy. Measuring the reaction kinetics provides a direct measure of reactivity.

  • Reagents:

    • This compound solution of known concentration.

    • N-ethylmaleimide (NEM) solution of known concentration.

    • Phosphate buffer, pH 7.4.

  • Procedure:

    • Monitor the decrease in the absorbance of the maleimide at 302 nm over time after mixing the this compound and NEM solutions in the phosphate buffer.

    • Perform the experiment under pseudo-first-order conditions by using a significant excess of the this compound.

  • Analysis: The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant. A higher rate constant indicates greater reactivity.

Stability Evaluation

a) Accelerated Stability Study

This study assesses the degradation of the product under stressed conditions to predict its long-term stability.

  • Procedure:

    • Store aliquots of this compound from each supplier in sealed vials at an elevated temperature (e.g., 40°C) and protected from light.

    • At specified time points (e.g., 1, 2, and 4 weeks), remove a vial and analyze the contents by HPLC as described in the purity determination protocol.

  • Analysis: Compare the purity of the stored samples to the initial purity. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and their relevance, the following diagrams are provided.

experimental_workflow cluster_procurement Procurement cluster_analysis Comparative Analysis cluster_decision Decision S1 Supplier A This compound Purity Purity & Identity (HPLC, NMR) S1->Purity Reactivity Reactivity (Ellman's, Kinetics) S1->Reactivity Stability Stability (Accelerated Study) S1->Stability S2 Supplier B This compound S2->Purity S2->Reactivity S2->Stability S3 Supplier C This compound S3->Purity S3->Reactivity S3->Stability Decision Select Optimal Supplier Purity->Decision Reactivity->Decision Stability->Decision

Caption: Workflow for comparing this compound from different suppliers.

protac_pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary ThiolPEG This compound (Linker Component) ThiolPEG->PROTAC synthesis PolyUb Polyubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome targeting Degradation POI Degradation Proteasome->Degradation leads to

Caption: Role of a PEG linker in the PROTAC-mediated protein degradation pathway.

By implementing this comprehensive guide, researchers can make informed decisions when selecting a this compound supplier, ensuring the quality and consistency required for successful and reproducible scientific outcomes.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Thiol-PEG9-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure protection from the potential hazards associated with Thiol-PEG9-alcohol. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Weighing Chemical splash goggles or a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Use in a certified chemical fume hood.[1]
Chemical Reactions Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Flame-retardant laboratory coat.Operations must be conducted in a certified chemical fume hood.[1]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.Air-purifying respirator with appropriate cartridges for organic vapors.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Work in a well-ventilated area or chemical fume hood.[1]

Operational Plan: Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risks.

Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

  • Emergency Equipment: Ensure the nearest safety shower, eyewash station, and fire extinguisher are accessible and operational.

  • Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[1][2]

Handling the Chemical:

  • Controlled Dispensing: Use non-sparking tools for transfers and dispense the smallest quantity necessary for the experiment.

  • Containment: Work within a secondary containment tray to control any potential spills.

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.

  • Storage: Keep the container tightly sealed when not in use and store it in a cool, well-ventilated area, away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents. For long-term storage, a temperature of -20°C is recommended.

Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after use.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper segregation and disposal of waste are critical for laboratory safety and environmental protection.

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound, including unused product and reaction residues, in a designated, labeled, and sealed container. The label must clearly indicate that the waste contains thiols.

  • Solid Waste: Contaminated disposable items such as gloves, pipette tips, and paper towels should be collected in a separate, sealed plastic bag and placed in a designated solid hazardous waste container.

  • Glassware: Contaminated glassware should be decontaminated before being washed.

Decontamination and Disposal Protocol: The primary method for neutralizing thiol-containing waste is through oxidation, which converts the volatile and malodorous thiol into a less hazardous and non-odorous sulfonic acid.

Experimental Protocol for Decontamination of Aqueous Thiol Waste:

  • Collection: In a chemical fume hood, collect aqueous waste containing thiol impurities in a designated container.

  • Neutralization: Slowly add a 10% bleach solution (sodium hypochlorite) to the aqueous waste with stirring. A 1:1 mixture of commercial bleach and water is often recommended. This reaction can be exothermic, so proceed with caution and cool the mixture if necessary.

  • Soaking: Allow the mixture to react for at least 14-24 hours to ensure complete oxidation of the thiol.

  • Verification: After the soaking period, carefully check for any remaining thiol odor. If no odor is detected, the solution can be disposed of as hazardous waste through your institution's environmental health and safety (EHS) department. If an odor persists, add more bleach and allow it to react for a longer period.

  • Final Disposal: The neutralized solution should be collected and disposed of as hazardous waste.

Disposal of Bulk/Organic Thiol Waste:

  • Collect all non-treatable liquid waste (e.g., solutions in organic solvents, excess reagent) in a designated, leak-proof hazardous waste container.

  • Ensure the container is clearly labeled with a "Hazardous Waste" sticker that explicitly states "Contains Thiols".

  • Arrange for disposal through your institution's licensed hazardous waste disposal contractor. Do not empty into drains or release into the environment.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set up in Fume Hood with Secondary Containment prep_ppe->prep_setup handle_dispense Dispense Smallest Necessary Quantity prep_setup->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction handle_storage Store Securely When Not in Use handle_reaction->handle_storage post_decon Decontaminate Work Area handle_reaction->post_decon post_glove Properly Remove and Dispose of Gloves post_decon->post_glove post_wash Wash Hands Thoroughly post_glove->post_wash disp_segregate Segregate Liquid, Solid, and Glassware Waste post_wash->disp_segregate disp_treat Treat Aqueous Waste with Bleach Solution disp_segregate->disp_treat disp_collect Collect All Waste in Labeled Hazardous Waste Containers disp_treat->disp_collect disp_contact Contact EHS for Pickup and Disposal disp_collect->disp_contact

Caption: A workflow diagram illustrating the key steps for safely handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.